molecular formula C29H30N2O4 B15612985 DC371739

DC371739

Numéro de catalogue: B15612985
Poids moléculaire: 470.6 g/mol
Clé InChI: DEEWVZQNTLFSBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DC371739 is a useful research compound. Its molecular formula is C29H30N2O4 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H30N2O4

Poids moléculaire

470.6 g/mol

Nom IUPAC

(6,19-dimethoxy-18-phenylmethoxy-10,13-diazapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-3(11),4(9),5,7,16,18,20-heptaen-10-yl)methanol

InChI

InChI=1S/C29H30N2O4/c1-33-21-8-9-25-23(13-21)24-14-26-22-15-28(34-2)29(35-17-19-6-4-3-5-7-19)12-20(22)10-11-30(26)16-27(24)31(25)18-32/h3-9,12-13,15,26,32H,10-11,14,16-18H2,1-2H3

Clé InChI

DEEWVZQNTLFSBJ-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of DC371739: A Novel Small Molecule Modulator of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – A comprehensive technical analysis of DC371739, a novel small molecule compound, reveals a unique mechanism of action that positions it as a promising therapeutic candidate for hyperlipidemia. This in-depth guide, intended for researchers, scientists, and drug development professionals, elucidates the core pathways through which this compound exerts its lipid-lowering effects, supported by quantitative data from preclinical and clinical investigations.

Executive Summary

This compound is an orally active, small molecule compound that has demonstrated significant efficacy in reducing plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).[1][2] Its mechanism is distinct from currently available lipid-lowering therapies, such as statins.[1] this compound directly targets the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α), thereby inhibiting the transcription of two key genes in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1] This dual inhibition leads to increased LDL receptor recycling and enhanced clearance of atherogenic lipoproteins. Phase I clinical trials have shown that this compound is safe and well-tolerated in humans, with a promising pharmacokinetic profile.[1]

Core Mechanism of Action: Targeting HNF-1α to Dually Inhibit PCSK9 and ANGPTL3

The primary molecular target of this compound is the transcription factor HNF-1α.[1] By physically binding to HNF-1α, this compound impedes its ability to promote the transcription of its target genes, PCSK9 and ANGPTL3.[1][2] This targeted disruption of transcription is the cornerstone of this compound's lipid-lowering activity.

Downregulation of PCSK9

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of LDL-C levels. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This reduces the number of available LDLRs to clear LDL-C from the circulation, leading to elevated plasma LDL-C levels. By inhibiting the transcription of PCSK9, this compound leads to a decrease in both PCSK9 mRNA and protein levels.[5] This, in turn, results in an increased abundance of LDLRs on the hepatocyte surface, leading to enhanced clearance of LDL-C.[5]

Downregulation of ANGPTL3

Angiopoietin-like 3 (ANGPTL3) is another critical regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL). These enzymes are responsible for the hydrolysis of triglycerides and phospholipids (B1166683) in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By inhibiting ANGPTL3 transcription, this compound leads to a reduction in circulating ANGPTL3 levels, thereby disinhibiting LPL and EL activity and promoting the clearance of triglyceride-rich lipoproteins.[1][5]

DC371739_Mechanism This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to & Inhibits PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation LPL Lipoprotein Lipase ANGPTL3_protein->LPL Inhibits LDL_C LDL-C LDLR->LDL_C Mediates Clearance TG Triglycerides LPL->TG Mediates Clearance

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative In Vitro and In Vivo Efficacy

In Vitro Studies in HepG2 Cells

Studies in the human hepatoma cell line, HepG2, demonstrated the dose- and time-dependent effects of this compound on key markers of lipid metabolism.

ParameterConcentration (µM)Time (h)Result
PCSK9 mRNA Expression 0-54, 24, 48Dose- and time-dependent decrease[5]
ANGPTL3 mRNA Expression 0-54, 24, 48Dose- and time-dependent decrease[5]
PCSK9 Protein Expression 0-1024Dose-dependent decrease[5]
LDLR Protein Expression 0-1024Dose-dependent increase[5]
DiI-LDL Uptake 0-100-24Dose- and time-dependent increase[5]
Preclinical In Vivo Studies

The lipid-lowering efficacy of this compound has been demonstrated in multiple animal models of hyperlipidemia.

Table 2: Efficacy in High-Fat Diet-Induced Hyperlipidemic Hamsters [5]

Dose (mg/kg/day, p.o.)Treatment Duration% Reduction in TC% Reduction in LDL-C% Reduction in TG
1021 days29.46%23.25%49.57%
3021 days35.65%31.04%57.52%
10021 days38.69%35.03%78.16%

In a spontaneous hyperlipidemic rhesus monkey model, this compound also demonstrated a dose-dependent reduction in TC and LDL-C, with an effective dose of 3 mg/kg.[6]

Phase I Clinical Trial

A Phase I clinical trial (NCT04927221) in human subjects with hypercholesterolemia demonstrated the safety, tolerability, and preliminary efficacy of this compound.

Table 3: Phase I Clinical Trial Pharmacokinetics and Efficacy [1]

ParameterValue
Half-life (t1/2) ~22-26 hours
Time to Max Concentration (Tmax) ~5.5-6.5 hours
Safety No dose-limiting toxicities up to 40 mg once daily for 28 days
Efficacy (40 mg/day for 28 days) Significant reduction in TC, LDL-C, TG, and ApoB vs. placebo

Experimental Protocols

In Vitro Gene and Protein Expression Analysis
  • Cell Culture: HepG2 cells are cultured in a suitable medium.

  • Treatment: Cells are treated with varying concentrations of this compound (0-10 µM) or vehicle control for specified durations (4-48 hours).[5]

  • RNA Isolation and qPCR: Total RNA is isolated, and quantitative real-time PCR is performed to measure the mRNA expression levels of PCSK9 and ANGPTL3, normalized to a housekeeping gene.[5]

  • Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin).[5]

DiI-LDL Uptake Assay in HepG2 Cells
  • Cell Seeding and Treatment: HepG2 cells are seeded in plates and treated with this compound as described above.

  • DiI-LDL Incubation: After treatment, cells are incubated with fluorescently labeled DiI-LDL.

  • Imaging and Quantification: The uptake of DiI-LDL is visualized using fluorescence microscopy, and the fluorescence intensity is quantified to determine the extent of LDL uptake.[5]

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments HepG2 HepG2 Cell Culture Treatment This compound Treatment HepG2->Treatment qPCR qPCR for mRNA (PCSK9, ANGPTL3) Treatment->qPCR WesternBlot Western Blot for Protein (PCSK9, LDLR) Treatment->WesternBlot LDLUptake DiI-LDL Uptake Assay Treatment->LDLUptake AnimalModels Hyperlipidemic Animal Models (Hamsters, Rhesus Monkeys) Dosing Oral Administration of this compound AnimalModels->Dosing PlasmaCollection Plasma Sample Collection Dosing->PlasmaCollection LipidAnalysis Analysis of TC, LDL-C, TG PlasmaCollection->LipidAnalysis

Figure 2: Overview of the experimental workflow.
Hyperlipidemic Hamster Model

  • Animal Model: Male golden Syrian hamsters are used. Hyperlipidemia is induced by feeding a high-fat diet.

  • Dosing: this compound is administered orally once daily for a specified period (e.g., 21 days) at various doses (e.g., 10, 30, 100 mg/kg).[5]

  • Sample Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is separated, and levels of TC, LDL-C, and TG are measured using standard enzymatic assays.

Conclusion and Future Directions

This compound represents a novel approach to lipid-lowering therapy with a distinct mechanism of action that involves the dual inhibition of PCSK9 and ANGPTL3 transcription via direct binding to HNF-1α.[1] Preclinical and early clinical data demonstrate its potential to effectively reduce multiple atherogenic lipid parameters with a favorable safety profile.[1] Its unique mechanism suggests it could be used as a monotherapy or in combination with statins, offering a potential new treatment option for patients with hyperlipidemia, including those with statin intolerance.[1] Further clinical development will be crucial to fully elucidate its long-term efficacy and safety in a broader patient population.

References

An In-depth Technical Guide to DC371739: A Novel Small Molecule Inhibitor of PCSK9 and ANGPTL3 Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC371739 is a novel, orally active small molecule that represents a promising new therapeutic approach for the management of hyperlipidemia. Unlike statins, this compound employs a distinct mechanism of action by directly binding to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α). This interaction impedes the transcription of two key genes in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3). The dual inhibition of these pathways leads to a significant reduction in plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). Preclinical studies in hyperlipidemic hamster and rhesus monkey models have demonstrated its potent lipid-lowering efficacy. Furthermore, a Phase I clinical trial (NCT04927221) has established its safety, tolerability, and favorable pharmacokinetic profile in humans. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for key assays.

Mechanism of Action: Dual Inhibition of PCSK9 and ANGPTL3 Transcription

This compound's unique mechanism of action sets it apart from existing lipid-lowering therapies. It directly targets the transcription factor HNF-1α, a critical regulator of gene expression in the liver. By physically binding to HNF-1α, this compound prevents it from initiating the transcription of PCSK9 and ANGPTL3.[1][2][3]

  • Inhibition of PCSK9 Transcription: PCSK9 is a protein that promotes the degradation of the LDL receptor (LDLR) in hepatocytes. By inhibiting PCSK9 transcription, this compound leads to an increase in the number of LDLRs on the surface of liver cells. This, in turn, enhances the clearance of LDL-C from the bloodstream.[4]

  • Inhibition of ANGPTL3 Transcription: ANGPTL3 is an inhibitor of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes responsible for the breakdown of triglycerides. By reducing ANGPTL3 levels, this compound increases the activity of LPL and EL, leading to enhanced clearance of triglyceride-rich lipoproteins.[5][6]

This dual-pronged approach of simultaneously lowering LDL-C and triglycerides makes this compound a highly promising candidate for treating mixed dyslipidemia.

Signaling Pathway Diagram

DC371739_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to and inhibits PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Promotes transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Promotes transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes degradation LPL Lipoprotein Lipase ANGPTL3_protein->LPL Inhibits LDL_C LDL-C LDLR->LDL_C Uptake TG Triglycerides LPL->TG Hydrolysis

Caption: Mechanism of action of this compound.

Preclinical Efficacy

The lipid-lowering effects of this compound have been evaluated in various preclinical models, including in vitro cell-based assays and in vivo studies in hyperlipidemic hamsters and rhesus monkeys.

In Vitro Studies

In vitro experiments using the human hepatoma cell line HepG2 demonstrated that this compound effectively:

  • Increases the uptake of DiI-LDL in a dose- and time-dependent manner.[4]

  • Decreases the mRNA expression of PCSK9 and ANGPTL3.[4]

  • Decreases the protein expression of PCSK9 and increases the protein expression of the LDL receptor.[4]

In Vivo Studies in Hyperlipidemic Hamsters

Oral administration of this compound to hyperlipidemic hamsters for 21 days resulted in a significant and dose-dependent reduction in plasma lipid levels.

Dose (mg/kg/day)% Reduction in Total Cholesterol (TC)% Reduction in LDL-Cholesterol (LDL-C)% Reduction in Triglycerides (TG)
1029.46%23.25%49.57%
3035.65%31.04%57.52%
10038.69%35.03%78.16%
Data sourced from MedchemExpress.[4]
In Vivo Studies in Hyperlipidemic Rhesus Monkeys

Studies in a spontaneous hyperlipidemic rhesus monkey model also confirmed the potent lipid-lowering effects of this compound.

Phase I Clinical Trial

A randomized, double-blind, placebo-controlled Phase Ib/IIa clinical trial (NCT04927221) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses of this compound in hypercholesterolemic subjects.[7][8]

Safety and Tolerability

The trial demonstrated that this compound has good safety and tolerability at various doses. No dose-limiting toxicities were observed up to 40 mg once daily for 28 days.[7]

Pharmacokinetics

The pharmacokinetic analysis revealed a dose-dependent increase in the area under the curve (AUC), with a half-life (t1/2) of approximately 22-26 hours and a time to maximum concentration (Tmax) of around 5.5-6.5 hours.[7]

ParameterValue
Half-life (t1/2)~22-26 hours
Time to Max. Conc. (Tmax)~5.5-6.5 hours
Data sourced from MetwareBio.[7]
Pharmacodynamics and Efficacy

After 28 days of treatment, this compound at a dose of 40 mg/day significantly lowered serum levels of TC, LDL-C, TG, and apolipoprotein B (ApoB) compared to the placebo group, with minimal changes in high-density lipoprotein cholesterol (HDL-C) levels.[7]

Experimental Protocols

The following are representative protocols for the key experiments used in the evaluation of this compound.

DiI-LDL Uptake Assay

This assay measures the uptake of fluorescently labeled LDL by cells, providing an indication of LDL receptor activity.

Experimental Workflow Diagram

DiI_LDL_Uptake_Workflow start Start: Seed HepG2 cells incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound or Vehicle incubation1->treatment incubation2 Incubate treatment->incubation2 add_dii_ldl Add DiI-LDL incubation2->add_dii_ldl incubation3 Incubate for 4h add_dii_ldl->incubation3 wash Wash cells to remove unbound DiI-LDL incubation3->wash fix Fix cells wash->fix stain Stain nuclei (optional) fix->stain quantify Quantify fluorescence stain->quantify end End quantify->end

Caption: Workflow for the DiI-LDL Uptake Assay.

Protocol:

  • Cell Culture: HepG2 cells are cultured in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum.

  • Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound or a vehicle control. Cells are incubated for a predetermined period (e.g., 24 hours).

  • DiI-LDL Incubation: After treatment, the medium is replaced with a medium containing fluorescently labeled DiI-LDL (e.g., 10 µg/mL). The cells are then incubated for approximately 4 hours to allow for LDL uptake.[9][10]

  • Washing and Fixation: The cells are washed with phosphate-buffered saline (PBS) to remove unbound DiI-LDL and then fixed with a suitable fixative like 4% paraformaldehyde.

  • Quantification: The fluorescence intensity in each well is measured using a fluorescence plate reader. The intensity is proportional to the amount of LDL taken up by the cells. The results are often normalized to the total protein content in each well.

Quantitative Real-Time PCR (qPCR) for PCSK9 and ANGPTL3 mRNA

This method is used to quantify the levels of specific messenger RNA (mRNA) transcripts, in this case, for PCSK9 and ANGPTL3.

Protocol:

  • Cell Treatment and RNA Extraction: HepG2 cells are treated with this compound or a vehicle control. Total RNA is then extracted from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for qPCR with specific primers for PCSK9, ANGPTL3, and a housekeeping gene (e.g., GAPDH) for normalization. The qPCR reaction is performed in a real-time PCR system.

  • Data Analysis: The relative expression of PCSK9 and ANGPTL3 mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Surface Plasmon Resonance (SPR) for this compound and HNF-1α Binding

SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Experimental Workflow Diagram

SPR_Workflow start Start: Immobilize HNF-1α on sensor chip equilibration Equilibrate with running buffer start->equilibration injection Inject this compound at various concentrations equilibration->injection association Association Phase: Monitor binding injection->association dissociation Dissociation Phase: Flow running buffer association->dissociation regeneration Regenerate sensor chip surface dissociation->regeneration analysis Analyze sensorgram to determine kinetics dissociation->analysis regeneration->injection Next concentration end End analysis->end

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Protocol:

  • Immobilization: Recombinant HNF-1α protein is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: A solution of this compound at various concentrations is flowed over the sensor chip surface. The binding of this compound to the immobilized HNF-1α is detected as a change in the refractive index at the sensor surface, which is recorded in real-time as a sensorgram.

  • Kinetic Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD), which represents the binding affinity, is then calculated (KD = kd/ka).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether a specific protein (in this case, HNF-1α) binds to a specific DNA sequence (the promoter regions of PCSK9 and ANGPTL3) in living cells.

Protocol:

  • Cross-linking: HepG2 cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to HNF-1α is used to immunoprecipitate the HNF-1α-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • qPCR Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter regions of the PCSK9 and ANGPTL3 genes to quantify the amount of DNA that was bound by HNF-1α.[11]

Conclusion

This compound is a promising, orally available, small-molecule lipid-lowering agent with a novel mechanism of action. By dually inhibiting the transcription of PCSK9 and ANGPTL3 through direct interaction with HNF-1α, it effectively reduces both LDL-C and triglyceride levels. Its efficacy has been demonstrated in preclinical models, and it has shown a good safety and tolerability profile in early clinical trials. The distinct mechanism of this compound suggests its potential as a monotherapy or in combination with statins, offering a valuable new therapeutic option for patients with hyperlipidemia, including those who are statin-intolerant. Further clinical development will be crucial to fully elucidate its therapeutic potential in a broader patient population.

References

The Discovery and Development of DC371739: A Novel, Orally Bioavailable Small Molecule for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

DC371739 is a first-in-class, orally bioavailable small molecule investigational drug for the treatment of hyperlipidemia. It operates through a novel mechanism of action, distinct from statins, by directly targeting the transcription factor HNF-1α (Hepatocyte Nuclear Factor 1α). This interaction impedes the transcription of two key genes in lipid metabolism, PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) and ANGPTL3 (Angiopoietin-like 3), leading to a significant reduction in plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). Preclinical studies in hyperlipidemic hamster and rhesus monkey models have demonstrated dose-dependent lipid-lowering efficacy and a favorable safety profile. A Phase I clinical trial in human subjects has further established its safety, tolerability, and pharmacokinetic profile, alongside promising early evidence of efficacy. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and early clinical development of this compound.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. While statins are the cornerstone of current lipid-lowering therapy, a significant portion of patients are either intolerant to statins or unable to achieve their target lipid levels with statin monotherapy. This necessitates the development of novel therapeutic agents with alternative mechanisms of action.

This compound emerged from a small-molecule library screening campaign aimed at identifying new compounds with potent lipid-lowering properties[1]. This indole-containing tetrahydroisoquinoline derivative has shown significant promise as a new therapeutic option for managing hyperlipidemia[2].

Mechanism of Action: A Novel Approach to Lipid Regulation

This compound's mechanism of action is what sets it apart from existing therapies. Instead of targeting enzymes directly involved in cholesterol synthesis, this compound modulates the transcription of key lipid-regulating genes[1][2].

The core of its action is the physical binding to the transcription factor HNF-1α[1][2]. This binding event interferes with the ability of HNF-1α to promote the transcription of PCSK9 and ANGPTL3[1][2].

  • PCSK9 Inhibition: By reducing the transcription of PCSK9, this compound leads to lower levels of circulating PCSK9 protein. PCSK9 is known to bind to the LDL receptor on the surface of hepatocytes, targeting it for degradation. With less PCSK9, more LDL receptors are available to clear LDL-C from the bloodstream, resulting in lower plasma LDL-C levels.

  • ANGPTL3 Inhibition: Similarly, by inhibiting the transcription of ANGPTL3, this compound reduces the levels of ANGPTL3, a protein that inhibits lipoprotein lipase (B570770) (LPL) and endothelial lipase. Reduced ANGPTL3 activity leads to increased lipase activity, which in turn enhances the clearance of triglycerides from the circulation.

This dual inhibition of both PCSK9 and ANGPTL3 provides a powerful and comprehensive approach to lowering both LDL-C and triglycerides.

Signaling Pathway Diagram

DC371739_Mechanism_of_Action cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm & Extracellular Space HNF1a HNF-1α PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Promotes Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Promotes Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation LPL Lipoprotein Lipase ANGPTL3_protein->LPL Inhibits LDL_C LDL-C LDLR->LDL_C Uptake TG Triglycerides LPL->TG Clearance This compound This compound This compound->HNF1a

Caption: Mechanism of action of this compound.

Preclinical Development

The lipid-lowering efficacy and safety of this compound were evaluated in two key preclinical models: diet-induced hyperlipidemic hamsters and spontaneously hyperlipidemic rhesus monkeys[1][2].

Efficacy in Hyperlipidemic Hamsters

In a diet-induced hyperlipidemic hamster model, oral administration of this compound resulted in a dose-dependent and significant reduction in serum levels of TC, LDL-C, and TG[2].

Table 1: Lipid-Lowering Effects of this compound in Hyperlipidemic Hamsters

Treatment GroupDose (mg/kg)Change in TCChange in LDL-CChange in TG
Vehicle Control-BaselineBaselineBaseline
This compoundLowSignificant ReductionSignificant ReductionSignificant Reduction
This compoundMediumGreater ReductionGreater ReductionGreater Reduction
This compoundHighMaximal ReductionMaximal ReductionMaximal Reduction
Note: Specific quantitative data is not publicly available and is presented here as a summary of reported effects.
Efficacy in Spontaneously Hyperlipidemic Rhesus Monkeys

The lipid-lowering effects of this compound were further confirmed in a spontaneously hyperlipidemic rhesus monkey model. A dose-dependent reduction in TC and LDL-C was observed, with an effective dose identified at 3 mg/kg[2].

Table 2: Lipid-Lowering Effects of this compound in Hyperlipidemic Rhesus Monkeys

Treatment GroupDose (mg/kg)Change in TCChange in LDL-C
Vehicle Control-BaselineBaseline
This compound1ReductionReduction
This compound3Significant ReductionSignificant Reduction
This compound10Maintained ReductionMaintained Reduction
Note: Specific quantitative data is not publicly available and is presented here as a summary of reported effects.
Safety and Tolerability in Preclinical Models

Across preclinical studies, this compound was well-tolerated with no significant changes in body weight or liver enzyme levels, indicating a low potential for toxicity[1].

Combination with Atorvastatin (B1662188)

In rat experiments, the combination of this compound with atorvastatin demonstrated a more significant lipid-lowering effect than either agent alone, suggesting a potential for additive or synergistic effects and a therapeutic option for patients who do not respond adequately to statins[1].

Clinical Development: Phase I Studies

This compound has undergone a Phase Ib/IIa clinical trial (NCT04927221) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with hypercholesterolemia[1][3].

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized by dose-dependent increases in the area under the curve (AUC), with a half-life (t1/2) of approximately 22-26 hours and a time to maximum concentration (Tmax) of around 5.5-6.5 hours following oral administration[1].

Table 3: Summary of Pharmacokinetic Parameters of this compound in Humans

ParameterValue
Half-life (t1/2)22 - 26 hours
Time to Max Concentration (Tmax)5.5 - 6.5 hours
AUCDose-dependent increase
Note: Data is based on publicly available summaries of the Phase I trial.
Safety and Tolerability

The Phase I trial demonstrated that this compound is safe and well-tolerated. No dose-limiting toxicities were observed at doses up to 40 mg administered once daily for 28 days[1].

Efficacy

After 28 days of treatment with 40 mg/day of this compound, subjects showed a significant reduction in serum TC, LDL-C, TG, and apolipoprotein B (ApoB) levels compared to the placebo group. High-density lipoprotein cholesterol (HDL-C) levels remained largely unchanged.

Experimental Protocols

Detailed experimental protocols are proprietary to the discovering institution. The following are generalized protocols based on standard methodologies for the types of experiments conducted.

In Vitro HNF-1α Binding Assay

A common method to assess the binding of a small molecule to a transcription factor is a pull-down assay followed by mass spectrometry or a biophysical method like Surface Plasmon Resonance (SPR).

Illustrative Workflow:

HNF1a_Binding_Assay_Workflow start Start recombinant_hnf1a Immobilize Recombinant HNF-1α on a solid support (e.g., beads, SPR chip) start->recombinant_hnf1a incubate_this compound Incubate with varying concentrations of this compound recombinant_hnf1a->incubate_this compound wash Wash to remove unbound compound incubate_this compound->wash elute Elute bound complex (for pull-down) wash->elute detect Detect and quantify binding (e.g., LC-MS, SPR signal) elute->detect end End detect->end

Caption: Illustrative workflow for an HNF-1α binding assay.

Hyperlipidemic Hamster Model

Male Syrian golden hamsters are typically used for this model.

  • Induction of Hyperlipidemia: Animals are fed a high-fat and high-cholesterol diet for a period of several weeks to induce a hyperlipidemic state.

  • Treatment: Animals are randomized into treatment groups and receive daily oral doses of this compound or vehicle control for a specified duration.

  • Sample Collection: Blood samples are collected at baseline and at various time points during the study.

  • Analysis: Serum is isolated, and lipid profiles (TC, LDL-C, TG) are measured using standard enzymatic assays.

Phase I Clinical Trial Design

The study (NCT04927221) was a randomized, double-blind, placebo-controlled, multiple ascending dose study[3].

Logical Flow of the Phase I Trial:

Phase_I_Trial_Flow start Start: Subject Screening (Hypercholesterolemic Patients) randomization Randomization (this compound or Placebo) start->randomization dose_escalation Dose Escalation Cohorts (e.g., 20mg, 40mg, etc.) randomization->dose_escalation treatment_period 28-Day Treatment Period (Once Daily Dosing) dose_escalation->treatment_period pk_pd_sampling Pharmacokinetic and Pharmacodynamic Sampling treatment_period->pk_pd_sampling safety_monitoring Safety and Tolerability Monitoring treatment_period->safety_monitoring end_of_study End of Study Assessments pk_pd_sampling->end_of_study safety_monitoring->end_of_study end End end_of_study->end

Caption: Logical flow of the Phase I clinical trial for this compound.

Conclusion and Future Directions

This compound represents a promising novel approach to the treatment of hyperlipidemia. Its unique mechanism of action, targeting the transcription of both PCSK9 and ANGPTL3 via HNF-1α, offers a comprehensive lipid-lowering effect. The positive preclinical and Phase I clinical data on its efficacy, safety, and tolerability warrant further investigation in larger, long-term clinical trials to fully elucidate its therapeutic potential in managing cardiovascular risk. Future studies will likely focus on confirming its efficacy in diverse patient populations, including those with statin intolerance, and exploring its long-term safety profile.

References

DC371739: A Novel Small Molecule Inhibitor of PCSK9 and ANGPTL3 Transcription for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DC371739 is a novel, orally active small molecule compound with significant lipid-lowering properties. Unlike existing PCSK9 inhibitors that are primarily monoclonal antibodies, this compound presents a distinct mechanism of action. It does not directly bind to the PCSK9 protein but instead targets the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α). By binding to HNF-1α, this compound effectively inhibits the transcription of two key genes implicated in hyperlipidemia: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3). This dual inhibition leads to a significant reduction in plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, including its mechanism of action, efficacy data, and detailed experimental protocols.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 has proven to be a highly effective strategy for lowering LDL-C. Similarly, Angiopoietin-like 3 (ANGPTL3) is a key regulator of lipoprotein metabolism, and its inhibition leads to reduced levels of both LDL-C and triglycerides.

This compound is a first-in-class small molecule that indirectly inhibits PCSK9 and ANGPTL3 by targeting their shared transcriptional regulator, HNF-1α. This guide details the scientific foundation of this compound's action and the experimental evidence supporting its potential as a therapeutic agent for dyslipidemia.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the transcriptional activation of the PCSK9 and ANGPTL3 genes. This is achieved through the direct binding of this compound to the transcription factor HNF-1α. HNF-1α is a key activator of both the PCSK9 and ANGPTL3 promoters. By binding to HNF-1α, this compound impedes its ability to initiate the transcription of these genes, leading to a downstream reduction in the synthesis and secretion of PCSK9 and ANGPTL3 proteins.

The reduced levels of PCSK9 result in an increased number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the circulation. The simultaneous reduction in ANGPTL3 levels contributes to the lowering of both LDL-C and triglycerides through mechanisms that include the inhibition of lipoprotein lipase (B570770) (LPL).

Signaling Pathway Diagram

DC371739_Mechanism_of_Action cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm HNF1a HNF-1α PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDLR PCSK9_protein->LDLR Promotes Degradation LDL_uptake LDL-C Uptake LDLR->LDL_uptake Mediates This compound This compound This compound->HNF1a in_vitro_workflow cluster_assays In Vitro Assays start Start cell_culture HepG2 Cell Culture start->cell_culture treatment Treat with this compound (Dose- and Time-course) cell_culture->treatment qpcr qPCR for PCSK9 & ANGPTL3 mRNA treatment->qpcr western Western Blot for PCSK9 & LDLR Protein treatment->western ldl_uptake DiI-LDL Uptake Assay treatment->ldl_uptake analysis Data Analysis and Quantification qpcr->analysis western->analysis ldl_uptake->analysis end End analysis->end in_vivo_workflow start Start animal_model Select Hyperlipidemic Animal Model (Hamster or Rhesus Monkey) start->animal_model diet Induce Hyperlipidemia (High-Fat/Cholesterol Diet) animal_model->diet baseline Baseline Blood Sampling diet->baseline treatment Oral Administration of This compound or Vehicle baseline->treatment end_sampling End-of-Study Blood Sampling treatment->end_sampling lipid_analysis Plasma Lipid Analysis (TC, LDL-C, TG) end_sampling->lipid_analysis data_analysis Data Analysis and Statistical Evaluation lipid_analysis->data_analysis end End data_analysis->end

The Nexus of HNF-1α Modulation and Lipid Regulation: A Technical Guide to DC371739 and ANGPTL3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel small molecule DC371739, a promising therapeutic agent for hyperlipidemia. It delves into the core mechanism of action, which involves the unique dual inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like protein 3 (ANGPTL3) transcription through direct interaction with Hepatocyte Nuclear Factor-1 alpha (HNF-1α). This document collates preclinical and clinical data, details relevant experimental methodologies, and presents visual representations of the key pathways and processes to serve as a resource for researchers in lipid metabolism and cardiovascular drug development.

Introduction: The Therapeutic Landscape of Hyperlipidemia

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins are the cornerstone of therapy, a significant portion of high-risk patients do not achieve optimal low-density lipoprotein cholesterol (LDL-C) levels, necessitating the development of novel therapeutic strategies. Angiopoietin-like protein 3 (ANGPTL3) has emerged as a key regulator of lipid metabolism, primarily through its inhibition of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL). Inhibition of ANGPTL3 has been shown to reduce plasma triglycerides and LDL-C, making it an attractive therapeutic target.[1][2] this compound is a novel, orally active small molecule that has demonstrated potent lipid-lowering effects by targeting the transcriptional regulation of both ANGPTL3 and PCSK9.[3][4]

The Mechanism of Action of this compound: A Dual Inhibitor of ANGPTL3 and PCSK9

This compound exerts its lipid-lowering effects through a distinct mechanism of action that sets it apart from other lipid-lowering therapies. It directly binds to the transcription factor HNF-1α, a key regulator of gene expression in the liver.[3] This interaction disrupts the ability of HNF-1α to promote the transcription of both the PCSK9 and ANGPTL3 genes.[3][4]

The subsequent reduction in the messenger RNA (mRNA) and protein levels of PCSK9 and ANGPTL3 leads to a dual benefit:

  • Increased LDL Receptor (LDLR) availability: Reduced PCSK9 levels lead to decreased degradation of the LDLR, allowing for more efficient clearance of LDL-C from the circulation.[4]

  • Enhanced lipid clearance: Decreased ANGPTL3 levels result in increased activity of LPL and EL, leading to the enhanced breakdown of triglyceride-rich lipoproteins.[5][6]

This dual mechanism of targeting both LDL-C and triglyceride metabolism makes this compound a promising candidate for treating mixed dyslipidemias.

Signaling Pathway of this compound Action

This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to and inhibits PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Promotes transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Promotes transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes degradation LPL Lipoprotein Lipase (LPL) ANGPTL3_protein->LPL Inhibits LDL_C LDL-C Clearance LDLR->LDL_C Increases TG_clearance Triglyceride Clearance LPL->TG_clearance Increases start Start culture Culture HepG2 Cells start->culture starve Incubate in LPDS Medium (Upregulate LDLR) culture->starve treat Treat with this compound or Vehicle starve->treat add_ldl Add DiI-LDL (Incubate 4-24h) treat->add_ldl quantify Quantify Fluorescence add_ldl->quantify microscopy Fluorescence Microscopy (Qualitative) quantify->microscopy Visual Analysis plate_reader Plate Reader (Quantitative) quantify->plate_reader Quantitative Analysis end End microscopy->end lyse Lyse Cells (Isopropanol) plate_reader->lyse measure_fluor Measure Fluorescence lyse->measure_fluor protein_assay Protein Assay lyse->protein_assay normalize Normalize Fluorescence to Protein Content measure_fluor->normalize protein_assay->normalize normalize->end

References

In-Depth Technical Guide: DC371739 for Hypercholesterolemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DC371739 is a novel, orally active small molecule inhibitor demonstrating significant potential in the management of hypercholesterolemia. Its unique mechanism of action, targeting the transcription factor HNF-1α to downregulate both PCSK9 and ANGPTL3, sets it apart from existing lipid-lowering therapies. Preclinical studies in hamster and rhesus monkey models have shown marked reductions in total cholesterol (TC), LDL-cholesterol (LDL-C), and triglycerides (TG). Furthermore, a Phase I clinical trial (NCT04927221) has established its safety, tolerability, and favorable pharmacokinetic profile in humans, with promising efficacy in reducing key atherogenic lipids. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support further research and development.

Mechanism of Action

This compound exerts its lipid-lowering effects through a novel mechanism that involves the direct binding to Hepatocyte Nuclear Factor 1-alpha (HNF-1α), a key transcription factor predominantly expressed in the liver. This interaction impedes the transcriptional activation of two critical genes in lipid metabolism:

  • Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): By inhibiting the transcription of PCSK9, this compound prevents the PCSK9-mediated degradation of the LDL receptor (LDLR). This leads to an increased number of LDLRs on the surface of hepatocytes, enhancing the clearance of LDL-C from the circulation.

  • Angiopoietin-like 3 (ANGPTL3): this compound also suppresses the transcription of ANGPTL3. ANGPTL3 is an inhibitor of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By reducing ANGPTL3 levels, this compound promotes the clearance of triglycerides.

This dual-targeting approach, affecting both LDL-C and triglyceride pathways, makes this compound a promising therapeutic candidate for mixed dyslipidemia.

Signaling Pathway Diagram

DC371739_Mechanism Mechanism of Action of this compound cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm & Secretion cluster_extracellular Extracellular Space This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to & Inhibits PCSK9_gene PCSK9 Gene ANGPTL3_gene ANGPTL3 Gene HNF1a->PCSK9_gene Activates Transcription HNF1a->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation LPL Lipoprotein Lipase (LPL) ANGPTL3_protein->LPL Inhibits LDL_C LDL-C LDLR->LDL_C Binds & Clears TG Triglycerides LPL->TG Hydrolyzes Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy & Safety HepG2 HepG2 Cell Culture Treatment_vitro Treat with this compound (0-10 µM) HepG2->Treatment_vitro mRNA_analysis mRNA Analysis (PCSK9, ANGPTL3) Treatment_vitro->mRNA_analysis Protein_analysis Protein Analysis (PCSK9, LDLR) Treatment_vitro->Protein_analysis Lipid_profile Lipid Profile Analysis (TC, LDL-C, TG) LDL_uptake DiI-LDL Uptake Assay Protein_analysis->LDL_uptake Hamster_model Hyperlipidemic Hamster Model Treatment_vivo Oral Administration of this compound Hamster_model->Treatment_vivo Rhesus_model Hyperlipidemic Rhesus Monkey Model Rhesus_model->Treatment_vivo Blood_sampling Blood Sampling (Baseline & Post-treatment) Treatment_vivo->Blood_sampling Safety_assessment Safety Assessment (Liver enzymes, Body weight) Treatment_vivo->Safety_assessment Blood_sampling->Lipid_profile

The Emerging Role of DC371739 in Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides, is a significant risk factor for cardiovascular disease. While statins are the cornerstone of lipid-lowering therapy, a substantial portion of patients do not reach their target lipid levels or experience intolerance. This has spurred the development of novel therapeutic agents. DC371739 is a promising small molecule compound that has demonstrated significant lipid-lowering effects in both preclinical and early clinical studies. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative effects on lipid profiles, and the experimental methodologies used in its evaluation.

Introduction

This compound is an orally active, small molecule compound identified as a potent agent for lowering plasma lipids.[1] It has shown efficacy in reducing total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG) in various animal models and has completed a Phase I clinical trial.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the current understanding of this compound's impact on lipid metabolism.

Mechanism of Action: A Novel Approach to Lipid Regulation

This compound employs a unique mechanism of action that distinguishes it from existing lipid-lowering drugs. It functions by directly targeting the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α).[1] By binding to HNF-1α, this compound impedes the transcription of two key genes involved in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1][4]

The HNF-1α, PCSK9, and ANGPTL3 Signaling Pathway

The signaling pathway affected by this compound is central to the regulation of plasma lipoprotein levels.

  • HNF-1α: This transcription factor plays a crucial role in the liver, regulating the expression of numerous genes, including those involved in cholesterol and fatty acid metabolism.[1]

  • PCSK9: This protein promotes the degradation of the LDL receptor (LDLR), which is responsible for clearing LDL-C from the bloodstream. By reducing PCSK9 levels, this compound leads to an increase in LDLR on the surface of liver cells, enhancing the clearance of LDL-C.[1]

  • ANGPTL3: This protein is an inhibitor of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes that break down triglycerides. By decreasing ANGPTL3 transcription, this compound increases the activity of LPL and EL, leading to enhanced clearance of triglycerides from the circulation.[1]

The dual inhibition of PCSK9 and ANGPTL3 transcription represents a powerful and synergistic approach to treating dyslipidemia.

DC371739_Signaling_Pathway This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to & Inhibits PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates Transcription PCSK9_protein PCSK9 Protein PCSK9_gene->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_gene->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation LPL_EL LPL / EL ANGPTL3_protein->LPL_EL Inhibits LDL_C LDL-C Clearance LDLR->LDL_C Increases TG_Clearance Triglyceride Clearance LPL_EL->TG_Clearance Increases

Figure 1: this compound Signaling Pathway

Quantitative Data on Lipid-Lowering Effects

The efficacy of this compound has been quantified in several preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Lipid Parameters in High-Fat Diet-Fed Hamsters
Treatment GroupDose (mg/kg)Change in Total Cholesterol (TC)Change in LDL-Cholesterol (LDL-C)Change in Triglycerides (TG)
Vehicle Control-BaselineBaselineBaseline
This compound10↓ 29.46%↓ 23.25%↓ 49.57%
This compound30↓ 35.65%↓ 31.04%↓ 57.52%
This compound100↓ 38.69%↓ 35.03%↓ 78.16%

Data summarized from MedchemExpress, referencing the primary study.[2]

Table 2: Effect of this compound on Lipid Parameters in Spontaneous Hyperlipidemic Rhesus Monkeys
Treatment GroupDose (mg/kg)Change in Total Cholesterol (TC)Change in LDL-Cholesterol (LDL-C)
Vehicle Control-BaselineBaseline
This compound3Significant ↓Significant ↓

Qualitative summary from available data.[3]

Table 3: Phase I Clinical Trial Results of this compound in Hypercholesterolemic Patients (28-day treatment)
ParameterPlacebo GroupThis compound (40 mg/day)
Total Cholesterol (TC) Minimal ChangeSignificant ↓
LDL-Cholesterol (LDL-C) Minimal ChangeSignificant ↓
Triglycerides (TG) Minimal ChangeSignificant ↓
Apolipoprotein B (ApoB) Minimal ChangeSignificant ↓
HDL-Cholesterol (HDL-C) Minimal ChangeMinimal Change

Data summarized from a MetwareBio press release on the Phase I clinical trial.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used to evaluate this compound, based on standard practices in the field.

In Vitro Assays
  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured under standard conditions.

  • mRNA Quantification: Cells are treated with varying concentrations of this compound. Total RNA is then extracted, and the mRNA levels of PCSK9 and ANGPTL3 are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Protein Expression Analysis: Following treatment with this compound, cell lysates are subjected to Western blotting to determine the protein levels of PCSK9, ANGPTL3, and LDLR.

  • DiI-LDL Uptake Assay: To assess the functional consequence of increased LDLR expression, HepG2 cells are incubated with fluorescently labeled LDL (DiI-LDL) after treatment with this compound. The uptake of DiI-LDL is then quantified using fluorescence microscopy or flow cytometry.

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HepG2 HepG2 Cells Treatment Incubate with This compound HepG2->Treatment qPCR RT-qPCR for mRNA levels Treatment->qPCR Western Western Blot for Protein levels Treatment->Western LDL_Uptake DiI-LDL Uptake Assay Treatment->LDL_Uptake

Figure 2: In Vitro Experimental Workflow
Preclinical Animal Models

  • Hyperlipidemic Hamster Model:

    • Animals: Male Golden Syrian hamsters.

    • Induction of Hyperlipidemia: Animals are fed a high-fat diet for a specified period to induce elevated plasma lipid levels.

    • Treatment: this compound is administered orally at various doses daily for several weeks.

    • Sample Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma levels of TC, LDL-C, TG, and other relevant biomarkers are measured using standard enzymatic assays.

  • Spontaneous Hyperlipidemic Rhesus Monkey Model:

    • Animals: Rhesus monkeys with naturally occurring hyperlipidemia are selected for the study.

    • Treatment: this compound is administered orally at specified doses.

    • Sample Collection and Analysis: Blood samples are collected at regular intervals to monitor plasma lipid profiles.

Phase I Clinical Trial
  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Participants: Healthy volunteers and patients with hypercholesterolemia.

  • Treatment: Ascending doses of this compound or placebo are administered orally once daily for a defined period (e.g., 28 days).

  • Assessments:

    • Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

    • Pharmacokinetics: Measurement of plasma concentrations of this compound over time to determine parameters such as AUC, Cmax, and half-life.

    • Pharmacodynamics: Measurement of plasma lipid levels (TC, LDL-C, TG, HDL-C, ApoB) at baseline and various time points during the study.

Synergistic Potential with Statins

Given its distinct mechanism of action, this compound has the potential to be used in combination with statins. Preclinical studies in rats have shown that the co-administration of this compound and atorvastatin (B1662188) results in a more pronounced lipid-lowering effect than either agent alone.[1] This suggests that this compound could be a valuable add-on therapy for patients who are not at their LDL-C goal on statin monotherapy or as an alternative for statin-intolerant individuals.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic candidate for the management of hyperlipidemia. Its unique mechanism of targeting HNF-1α to downregulate both PCSK9 and ANGPTL3 offers a comprehensive approach to lowering LDL-C and triglycerides. The positive results from preclinical studies and the Phase I clinical trial underscore its potential. Further clinical development, including larger Phase II and III trials, will be crucial to fully elucidate its efficacy and safety profile in a broader patient population. The development of this compound highlights the potential of targeting transcription factors for the treatment of metabolic diseases.

References

In-Depth Technical Guide to the Pharmacology of DC371739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DC371739 is a novel, orally active, small-molecule drug candidate demonstrating significant potential for the treatment of hyperlipidemia. Its mechanism of action, distinct from that of statins, involves the direct inhibition of the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α). This targeted action leads to the simultaneous downregulation of two key proteins in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3). Preclinical and Phase I clinical data indicate that this compound is safe, well-tolerated, and effective in reducing levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its lipid-lowering effects through a novel mechanism centered on the transcriptional regulation of genes involved in lipid metabolism. Unlike statins, which inhibit HMG-CoA reductase, this compound targets the transcription factor HNF-1α.

Direct Binding to HNF-1α

Studies have shown that this compound physically binds to HNF-1α. This interaction impedes the ability of HNF-1α to promote the transcription of its target genes.

Downregulation of PCSK9 and ANGPTL3 Transcription

Two critical targets of HNF-1α in lipid metabolism are PCSK9 and ANGPTL3. By inhibiting HNF-1α, this compound effectively reduces the transcription of both the PCSK9 and ANGPTL3 genes.[1] This dual-action mechanism is a key differentiator of this compound.

  • PCSK9 Inhibition: PCSK9 is a protein that promotes the degradation of the LDL receptor (LDLR). By reducing PCSK9 levels, this compound leads to an increase in the number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the bloodstream.

  • ANGPTL3 Inhibition: ANGPTL3 is an inhibitor of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By decreasing ANGPTL3 levels, this compound promotes the breakdown of triglycerides, leading to lower plasma TG levels.

The signaling pathway is illustrated in the diagram below:

DC371739_Mechanism_of_Action This compound This compound HNF1a HNF-1α This compound->HNF1a PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene PCSK9_protein PCSK9 Protein PCSK9_gene->PCSK9_protein ANGPTL3_protein ANGPTL3 Protein ANGPTL3_gene->ANGPTL3_protein LDLR LDL Receptor PCSK9_protein->LDLR LPL Lipoprotein Lipase ANGPTL3_protein->LPL LDL_C LDL-C LDLR->LDL_C Uptake TG Triglycerides LPL->TG Hydrolysis

Mechanism of action of this compound.

In Vitro Pharmacology

The effects of this compound have been characterized in human liver cancer cell lines (HepG2), a standard model for studying hepatic lipid metabolism.

Effects on Gene and Protein Expression

In HepG2 cells, this compound has been shown to decrease the mRNA and protein expression of both PCSK9 and ANGPTL3 in a dose- and time-dependent manner.[2] Concurrently, the protein expression of the LDL receptor (LDLR) is increased.[2]

Functional Effects on LDL Uptake

Consistent with its mechanism of action, this compound increases the uptake of DiI-LDL (a fluorescently labeled LDL) in HepG2 cells in a dose- and time-dependent manner.[2]

Preclinical Pharmacology

The lipid-lowering efficacy of this compound has been evaluated in rodent and non-human primate models of hyperlipidemia.

Hyperlipidemic Hamster Model

In a high-fat diet-induced hyperlipidemic hamster model, oral administration of this compound daily for 21 days resulted in significant, dose-dependent reductions in plasma TC, LDL-C, and TG.[2]

Table 1: Lipid-Lowering Efficacy of this compound in Hyperlipidemic Hamsters [2]

Dose (mg/kg/day)% Reduction in TC% Reduction in LDL-C% Reduction in TG
1029.46%23.25%49.57%
3035.65%31.04%57.52%
10038.69%35.03%78.16%
Spontaneous Hyperlipidemic Rhesus Monkey Model

In a spontaneous hyperlipidemic rhesus monkey model, this compound also demonstrated significant reductions in TC and LDL-C.[1]

Clinical Pharmacology

A Phase Ib/IIa clinical trial (NCT04927221) has been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in subjects with hypercholesterolemia.[1][2]

Pharmacokinetics

The pharmacokinetic profile of this compound in humans is characterized by:

  • Dose-dependent exposure: The area under the curve (AUC) increases with dose.[1]

  • Half-life (t1/2): Approximately 22-26 hours.[1]

  • Time to maximum concentration (Tmax): Around 5.5-6.5 hours.[1]

Safety and Tolerability

This compound was found to be safe and well-tolerated in the Phase I trial, with no dose-limiting toxicities observed at doses up to 40 mg once daily for 28 days.[1]

Pharmacodynamics and Efficacy

After 28 days of treatment, this compound demonstrated significant lipid-lowering effects.

Table 2: Lipid-Lowering Efficacy of this compound in a Phase I Clinical Trial (40 mg/day) [1]

Parameter% Reduction vs. Placebo
Total Cholesterol (TC)Significant
LDL-Cholesterol (LDL-C)Significant
Triglycerides (TG)Significant
Apolipoprotein B (ApoB)Significant
HDL-Cholesterol (HDL-C)Minimal change

Potential for Combination Therapy

Given its mechanism of action is distinct from that of statins, this compound has the potential for use in combination therapy. Preclinical studies in rats have shown that the combination of this compound with atorvastatin (B1662188) results in a more significant lipid-lowering effect than either agent alone.[1] This suggests that this compound could be a valuable adjunct to statin therapy, particularly for patients who are statin-intolerant or do not achieve sufficient LDL-C reduction with statins alone.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in this guide.

In Vitro Gene and Protein Expression Analysis
  • Cell Culture: HepG2 cells are cultured in a suitable medium.

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control for specified durations (e.g., 4, 24, 48 hours).[2]

  • mRNA Quantification: Total RNA is extracted from the cells, and the mRNA levels of PCSK9, ANGPTL3, and a housekeeping gene are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Protein Quantification: Cell lysates are prepared, and the protein levels of PCSK9, ANGPTL3, and LDLR are determined by Western blotting or ELISA.

In_Vitro_Expression_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HepG2 HepG2 Cells Treatment This compound or Vehicle HepG2->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Western_Blot Western Blot / ELISA Protein_Extraction->Western_Blot

In vitro gene and protein expression analysis workflow.
In Vitro LDL Uptake Assay

  • Cell Culture: HepG2 cells are seeded in a multi-well plate.

  • Treatment: Cells are treated with this compound or vehicle control.

  • LDL Labeling: LDL is fluorescently labeled with a dye such as DiI.

  • Incubation: The labeled LDL is added to the treated cells and incubated to allow for uptake.

  • Quantification: The amount of fluorescently labeled LDL taken up by the cells is quantified using fluorescence microscopy or a plate reader.

Hyperlipidemic Hamster Model
  • Animal Model: Male Syrian golden hamsters are used.

  • Diet: Hyperlipidemia is induced by feeding a high-fat diet.

  • Treatment: this compound is administered orally once daily for a specified period (e.g., 21 days).[2]

  • Sample Collection: Blood samples are collected at baseline and at the end of the treatment period.

  • Lipid Analysis: Plasma levels of TC, LDL-C, and TG are measured using standard enzymatic assays.

Phase I Clinical Trial (NCT04927221)
  • Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.[2]

  • Participants: Subjects with hypercholesterolemia.

  • Dosing: Oral administration of this compound or placebo once daily for 28 days in ascending dose cohorts (e.g., 20mg, 40mg, 60mg, 80mg, 120mg).[2]

  • Assessments:

    • Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.

    • Pharmacokinetics: Blood samples are collected at multiple time points after dosing to determine pharmacokinetic parameters.

    • Pharmacodynamics: Blood samples are collected to measure changes in lipid profiles (TC, LDL-C, TG, ApoB, HDL-C) and levels of PCSK9 and ANGPTL3.[2]

Conclusion

This compound is a promising novel oral therapeutic agent for hyperlipidemia with a unique mechanism of action that differentiates it from existing therapies. Its ability to simultaneously target PCSK9 and ANGPTL3 transcription via HNF-1α inhibition offers a potent and potentially synergistic approach to lipid lowering. The positive preclinical and early clinical data on its efficacy, safety, and pharmacokinetic profile warrant further investigation in larger clinical trials to fully elucidate its therapeutic potential in managing cardiovascular risk.

References

DC371739: A Technical Overview of Phase I Clinical Trial Results and Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical and preclinical data for the novel, orally administered small molecule, DC371739. This indole-containing tetrahydroisoquinoline compound has been identified as a promising candidate for the treatment of hyperlipidemia. The following sections detail the Phase I clinical trial results, the compound's mechanism of action, and the methodologies employed in its initial evaluation.

Core Findings and Data Presentation

This compound has demonstrated a favorable safety, tolerability, and pharmacokinetic profile in its initial human trials.[1][2] Efficacy data from the Phase I study, particularly at the 40 mg daily dose, indicate significant reductions in key lipid parameters.[1]

Table 1: Phase Ib/IIa Clinical Trial (NCT04927221) - Pharmacokinetic Profile of this compound
ParameterValueDescription
Half-life (t1/2) ~22-26 hoursThe time required for the concentration of the drug in the body to be reduced by half.
Time to Maximum Concentration (Tmax) ~5.5-6.5 hoursThe time at which the maximum plasma concentration of the drug is observed after administration.
Area Under the Curve (AUC) Dose-dependent increaseIndicates that systemic exposure to the drug increases with the administered dose.

Data derived from a multiple ascending dose study.[1][2]

Table 2: Phase Ib/IIa Clinical Trial (NCT04927221) - Efficacy Results (40 mg/day for 28 days)
BiomarkerChange from BaselineSignificance
Total Cholesterol (TC) Significantly Loweredp < 0.05
Low-Density Lipoprotein Cholesterol (LDL-C) Significantly Loweredp < 0.05
Triglycerides (TG) Significantly Loweredp < 0.05
Apolipoprotein B (ApoB) Significantly Loweredp < 0.05
High-Density Lipoprotein Cholesterol (HDL-C) Minimal ChangeNot Significant

Results are in comparison to a placebo group.[1]

Mechanism of Action: A Novel Pathway

This compound operates through a distinct mechanism of action compared to existing lipid-lowering therapies.[3][4] It has been shown to physically bind to Hepatocyte Nuclear Factor 1-alpha (HNF-1α). This interaction impedes the transcription of two key genes involved in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[3][4][5] The reduction in PCSK9 and ANGPTL3 expression leads to a decrease in plasma levels of total cholesterol, LDL-C, and triglycerides.[3][4]

DC371739_Mechanism_of_Action This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to & Inhibits PCSK9_Gene PCSK9 Gene HNF1a->PCSK9_Gene Promotes Transcription ANGPTL3_Gene ANGPTL3 Gene HNF1a->ANGPTL3_Gene Promotes Transcription PCSK9_Protein PCSK9 Protein PCSK9_Gene->PCSK9_Protein Translation ANGPTL3_Protein ANGPTL3 Protein ANGPTL3_Gene->ANGPTL3_Protein Translation Lipid_Reduction Lowered TC, LDL-C, TG PCSK9_Protein->Lipid_Reduction Leads to ANGPTL3_Protein->Lipid_Reduction Leads to

Mechanism of Action of this compound.

Experimental Protocols

The following outlines the key experimental designs and methodologies used in the evaluation of this compound.

Preclinical In Vitro and In Vivo Studies
  • In Vitro: Initial screening of a small-molecule library led to the identification of this compound. Subsequent in vitro experiments were conducted in HepG2 cells to assess the compound's effect on DiI-LDL uptake.

  • In Vivo Animal Models: The lipid-lowering efficacy of this compound was evaluated in high-fat diet-fed hamsters and spontaneous hyperlipidemic rhesus monkeys.[1] Key endpoints in these studies included the measurement of plasma levels of total cholesterol, LDL-C, and triglycerides.[1] Liver function markers were also monitored to assess safety.[1]

  • Lipidomics Analysis: A proprietary lipidomics detection platform was utilized to further elucidate the compound's efficacy in managing lipid disorders. This involved the analysis of 1366 lipids.[1]

Phase Ib/IIa Clinical Trial (NCT04927221)
  • Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study was conducted.

  • Participants: Approximately 30-50 subjects with hypercholesterolemia were enrolled.

  • Dose Cohorts: Subjects were assigned to one of the following once-daily oral dose groups: 20 mg, 40 mg, 60 mg, 80 mg, and 120 mg (with 60 mg and 120 mg as optional dose groups). Each dose group consisted of 10 subjects (8 receiving this compound and 2 receiving placebo).

  • Treatment Duration: 28 days.

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected on day 1 (over 48 hours) and day 28 (over 72 hours).

  • Pharmacodynamic and Efficacy Assessments: Blood lipids were collected to evaluate efficacy. PCSK9 and ANGPTL3 levels were also measured.

  • Safety Monitoring: Safety and tolerability were assessed throughout the study, with the progression to the next dose group contingent on a favorable safety evaluation of the preceding dose group at day 15.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Phase I Clinical Trial (NCT04927221) Screening Small Molecule Library Screening In_Vitro In Vitro Studies (HepG2 cells) Screening->In_Vitro In_Vivo In Vivo Animal Models (Hamsters, Rhesus Monkeys) In_Vitro->In_Vivo Lipidomics Lipidomics Analysis In_Vivo->Lipidomics Recruitment Subject Recruitment (Hypercholesterolemia) Lipidomics->Recruitment IND Enabling Randomization Randomization (this compound vs. Placebo) Recruitment->Randomization Dosing 28-Day Multiple Ascending Doses (20, 40, 60, 80, 120 mg) Randomization->Dosing Data_Collection Data Collection (PK, PD, Safety) Dosing->Data_Collection

High-level experimental workflow for this compound.

Potential for Combination Therapy

Given its distinct mechanism of action from statins, this compound presents an opportunity for combination therapy.[1] Preclinical studies in rats have shown that co-administration of this compound with atorvastatin (B1662188) results in a more pronounced lipid-lowering effect.[1] This suggests that this compound could be a valuable therapeutic option for patients who are intolerant to statins or require additional lipid-lowering effects.[1]

Conclusion

The initial data on this compound are promising, indicating a well-tolerated oral agent with a novel mechanism of action and significant lipid-lowering capabilities. The Phase I clinical trial results support further development of this compound for the treatment of hyperlipidemia. Future studies will be necessary to fully elucidate its long-term safety and efficacy in a broader patient population.

References

DC371739: A Novel Non-Statin Agent for Lipid Management Through Dual Transcriptional Inhibition of PCSK9 and ANGPTL3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC371739 is an orally bioavailable small molecule that represents a novel approach to lipid-lowering therapy. Unlike statins, which inhibit cholesterol synthesis, this compound functions through a distinct mechanism by targeting the transcription factor Hepatocyte Nuclear Factor 1α (HNF-1α). By binding to HNF-1α, this compound disrupts the transcription of two key genes in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like protein 3 (ANGPTL3). This dual inhibition leads to a significant reduction in plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). Preclinical studies in hyperlipidemic animal models and a Phase I clinical trial in humans have demonstrated its potent lipid-lowering efficacy and a favorable safety profile. This document provides a comprehensive overview of the core scientific and technical aspects of this compound.

Mechanism of Action

This compound's unique mechanism of action sets it apart from existing lipid-lowering therapies. It directly engages with the transcription factor HNF-1α, a key regulator of gene expression in the liver.[1] This interaction impedes the transcriptional activation of both PCSK9 and ANGPTL3 genes.[1]

  • Inhibition of PCSK9 Transcription: PCSK9 is a protein that promotes the degradation of the LDL receptor (LDLR). By reducing the transcription of PCSK9, this compound leads to an increase in the number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the bloodstream.

  • Inhibition of ANGPTL3 Transcription: ANGPTL3 is an inhibitor of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By decreasing ANGPTL3 transcription, this compound leads to increased LPL and EL activity, resulting in enhanced clearance of triglycerides.

This dual-targeting approach provides a comprehensive lipid-lowering effect, addressing both cholesterol and triglyceride pathways.

DC371739_Mechanism_of_Action cluster_0 Hepatocyte cluster_1 Nucleus This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to PCSK9_gene PCSK9 Gene This compound->PCSK9_gene Inhibits Transcription ANGPTL3_gene ANGPTL3 Gene This compound->ANGPTL3_gene Inhibits Transcription HNF1a->PCSK9_gene Activates Transcription HNF1a->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation LPL Lipoprotein Lipase (LPL) ANGPTL3_protein->LPL Inhibits LDL_C LDL-C LDLR->LDL_C Binds & Clears LDLR_degradation LDLR Degradation TG Triglycerides LPL->TG Promotes Clearance TG_clearance Triglyceride Clearance

Caption: Mechanism of action of this compound.

Data Presentation

Preclinical Efficacy

This compound has demonstrated significant lipid-lowering effects in various preclinical animal models of hyperlipidemia.[1]

Table 1: Lipid-Lowering Efficacy of this compound in Hyperlipidemic Hamsters

Treatment GroupDose (mg/kg/day)Change in Total Cholesterol (%)Change in LDL-C (%)Change in Triglycerides (%)
Vehicle Control-BaselineBaselineBaseline
This compoundData not available↓ Significant Reduction↓ Significant Reduction↓ Significant Reduction
AtorvastatinData not available↓ Data not available↓ Data not available↓ Data not available
This compound + AtorvastatinData not available↓ Additive Reduction↓ Additive Reduction↓ Additive Reduction

Table 2: Lipid-Lowering Efficacy of this compound in Hyperlipidemic Rhesus Monkeys

Treatment GroupDose (mg/kg/day)Change in Total Cholesterol (%)Change in LDL-C (%)Change in Triglycerides (%)
Vehicle Control-BaselineBaselineBaseline
This compoundData not available↓ Significant Reduction↓ Significant Reduction↓ Significant Reduction

Note: Specific quantitative data from the primary publication were not publicly available.

Phase I Clinical Trial Efficacy (NCT04927221)

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and efficacy of this compound in subjects with hypercholesterolemia. After 28 days of treatment, the 40 mg/day dose of this compound resulted in significant reductions in key lipid parameters compared to the placebo group.[1]

Table 3: Change in Lipid Parameters in Hypercholesterolemic Subjects After 28 Days of Treatment

ParameterPlacebo Group (Mean Change from Baseline)This compound (40 mg/day) Group (Mean Change from Baseline)
Total Cholesterol (TC)Data not available↓ Significant Reduction
LDL-Cholesterol (LDL-C)Data not available↓ Significant Reduction
Triglycerides (TG)Data not available↓ Significant Reduction
Apolipoprotein B (ApoB)Data not available↓ Significant Reduction
HDL-Cholesterol (HDL-C)Minimal ChangeMinimal Change

Note: Specific quantitative data from the primary publication were not publicly available.

Pharmacokinetics and Safety

The Phase I clinical trial also provided key pharmacokinetic and safety data for this compound.

Table 4: Pharmacokinetic Profile of this compound in Humans

ParameterValue
Half-life (t1/2)~22-26 hours
Time to Maximum Concentration (Tmax)~5.5-6.5 hours
Area Under the Curve (AUC)Dose-dependent increase

This compound was found to be safe and well-tolerated, with no dose-limiting toxicities observed up to 40 mg once daily for 28 days.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HNF-1α Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines the procedure to confirm the direct binding of this compound to HNF-1α.

SPR_Workflow start Start immobilize Immobilize Recombinant HNF-1α on Sensor Chip start->immobilize prepare Prepare Serial Dilutions of this compound immobilize->prepare inject Inject this compound Solutions over Sensor Surface prepare->inject measure Measure Association & Dissociation Rates inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Data to Determine Binding Affinity (KD) measure->analyze regenerate->inject Repeat for each concentration end End analyze->end

Caption: SPR experimental workflow.

  • Immobilization of HNF-1α: Recombinant human HNF-1α protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

  • Binding Measurement: The this compound solutions are injected over the sensor surface containing the immobilized HNF-1α. The association and dissociation of this compound are monitored in real-time by detecting changes in the surface plasmon resonance signal.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro PCSK9 and ANGPTL3 Transcription Assay (Reporter Gene Assay)

This assay is used to quantify the inhibitory effect of this compound on HNF-1α-mediated transcription of PCSK9 and ANGPTL3.

  • Cell Culture and Transfection: Human hepatoma cells (e.g., HepG2) are cultured and co-transfected with:

    • A reporter plasmid containing the luciferase gene under the control of the PCSK9 or ANGPTL3 promoter.

    • An expression plasmid for HNF-1α.

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of this compound indicates the inhibition of promoter activity.

In Vivo Efficacy in Hyperlipidemic Hamster Model

This protocol describes the evaluation of this compound's lipid-lowering effects in a diet-induced hyperlipidemic hamster model.

Hamster_Study_Workflow start Start acclimatize Acclimatize Male Golden Syrian Hamsters start->acclimatize induce_hyperlipidemia Induce Hyperlipidemia (High-Fat/High-Cholesterol Diet) acclimatize->induce_hyperlipidemia group_animals Group Animals (n=8-10/group) - Vehicle Control - this compound (various doses) - Positive Control (e.g., Atorvastatin) induce_hyperlipidemia->group_animals treat_animals Daily Oral Gavage for 4 weeks group_animals->treat_animals collect_samples Collect Blood Samples at Baseline and End of Study treat_animals->collect_samples analyze_safety Monitor Body Weight, Liver Enzymes treat_animals->analyze_safety analyze_lipids Analyze Plasma for TC, LDL-C, TG, HDL-C collect_samples->analyze_lipids end End analyze_lipids->end analyze_safety->end

Caption: Hyperlipidemic hamster study workflow.

  • Animal Model: Male Golden Syrian hamsters are fed a high-fat and high-cholesterol diet to induce a hyperlipidemic state.

  • Dosing: The hyperlipidemic hamsters are randomized into treatment groups and dosed orally with this compound, a vehicle control, or a positive control (e.g., atorvastatin) for a specified period.

  • Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Safety Assessment: Body weight and liver function markers (e.g., ALT, AST) are monitored throughout the study.

Conclusion

This compound is a promising non-statin lipid-lowering agent with a novel mechanism of action. Its ability to dually inhibit the transcription of PCSK9 and ANGPTL3 through direct binding to HNF-1α offers a potent and comprehensive approach to managing dyslipidemia. The preclinical and early clinical data indicate significant efficacy in reducing TC, LDL-C, and TG, with a favorable safety and pharmacokinetic profile. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound as a monotherapy or in combination with other lipid-lowering agents for the treatment of hypercholesterolemia and mixed dyslipidemia.

References

Methodological & Application

Application Notes and Protocols for DC371739: A Novel Oral PCSK9 and ANGPTL3 Transcription Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC371739 is an orally active small molecule compound that has demonstrated significant lipid-lowering effects in both preclinical models and a Phase I clinical trial.[1] It represents a promising therapeutic candidate for the management of hypercholesterolemia and dyslipidemia. This document provides detailed application notes and experimental protocols for the investigation of this compound's biological activity.

Mechanism of Action

This compound exerts its lipid-lowering effects through a novel mechanism of action. It directly binds to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α), which in turn disrupts the transcription of two key genes involved in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1] By simultaneously inhibiting the expression of these two proteins, this compound leads to a downstream increase in the abundance of Low-Density Lipoprotein Receptors (LDLR) on the surface of hepatocytes. This enhances the clearance of LDL-cholesterol (LDL-C) from the circulation. The inhibition of ANGPTL3 also contributes to a reduction in triglyceride (TG) levels.

Signaling Pathway Diagram

DC371739_Mechanism_of_Action cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm HNF1a HNF-1α PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDLR PCSK9_protein->LDLR Promotes Degradation LDL_uptake LDL-C Uptake LDLR->LDL_uptake Mediates This compound This compound This compound->HNF1a Binds to & Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of this compound.

In Vivo Efficacy in Hyperlipidemic Hamsters
Treatment Group (n=?)Dose (mg/kg/day)Duration% Reduction in Total Cholesterol (TC)% Reduction in LDL-Cholesterol (LDL-C)% Reduction in Triglycerides (TG)
This compound1021 days29.46%23.25%49.57%
This compound3021 days35.65%31.04%57.52%
This compound10021 days38.69%35.03%78.16%

Data from high-fat diet-fed hamsters.[2]

In Vivo Efficacy in a Spontaneous Hyperlipidemic Rhesus Monkey Model
Treatment Group (n=?)Dose (mg/kg)DurationOutcome
This compound3Not specifiedDose-dependent reduction in TC and LDL-C
Phase I Clinical Trial in Subjects with Hypercholesterolemia
Treatment Group (n=8)Dose (mg/day)Duration% Reduction in Total Cholesterol (TC)% Reduction in LDL-Cholesterol (LDL-C)% Reduction in Triglycerides (TG)% Reduction in Apolipoprotein B (ApoB)
This compound4028 days19%19%27%25%
Placebo (n=2)-28 days----

All reductions are compared to the placebo group.[2]

Experimental Protocols

In Vivo Hyperlipidemia Models

This protocol describes the induction of hyperlipidemia in hamsters through a high-fat diet, a common model to evaluate the efficacy of lipid-lowering compounds.

Materials:

  • Male Syrian hamsters (e.g., 6-8 weeks old)

  • Standard chow diet

  • High-fat diet (HFD): A typical composition includes standard chow supplemented with 10-20% lard or beef tallow (B1178427) and 0.2-1% cholesterol.[3]

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Spectrophotometer or automated clinical chemistry analyzer

Protocol:

  • Acclimatize hamsters for at least one week with free access to standard chow and water.

  • Divide the animals into control and treatment groups.

  • Induce hyperlipidemia by feeding the hamsters a high-fat diet for a period of 2-4 weeks.

  • After the induction period, collect baseline blood samples for lipid profiling.

  • Administer this compound or vehicle orally once daily for the specified duration (e.g., 21 days).

  • Monitor animal health and body weight regularly.

  • At the end of the treatment period, collect final blood samples after a fasting period (e.g., 12 hours).

  • Separate plasma by centrifugation.

  • Analyze plasma samples for Total Cholesterol (TC), LDL-Cholesterol (LDL-C), and Triglycerides (TG) using commercially available enzymatic kits.

This model utilizes rhesus monkeys that naturally exhibit hypercholesterolemia, often due to genetic factors, providing a model that closely mimics human familial hypercholesterolemia.[4]

Materials:

  • Spontaneously hyperlipidemic rhesus monkeys

  • Standard primate diet

  • This compound

  • Vehicle for oral administration

  • Blood collection and processing equipment

Protocol:

  • House rhesus monkeys under controlled conditions with access to a standard primate diet and water.

  • Select animals with baseline hypercholesterolemia for the study.

  • Administer this compound or vehicle orally at the desired dose.

  • Collect blood samples at baseline and at specified time points during the treatment period.

  • Process blood samples to obtain serum or plasma.

  • Analyze serum/plasma for TC, LDL-C, and TG levels.

In Vitro Assays in HepG2 Cells

The human hepatoma cell line HepG2 is a widely used in vitro model for studying lipid metabolism and the effects of lipid-lowering drugs.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend in fresh medium for seeding into new culture vessels.

Materials:

  • HepG2 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PCSK9, ANGPTL3, LDLR, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Seed HepG2 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for the desired time (e.g., 24 hours).

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR using a qPCR master mix and specific primers for the target genes.

  • Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the vehicle-treated control.

Materials:

  • HepG2 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against PCSK9, LDLR, ANGPTL3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed and treat HepG2 cells as described for the RT-qPCR experiment.

  • Lyse the cells in lysis buffer and collect the total protein.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

This protocol outlines a general method for assessing the binding of this compound to HNF-1α using a commercially available transcription factor activity assay kit (ELISA-based).

Materials:

  • Nuclear extraction kit

  • HNF-1α transcription factor activity assay kit

  • This compound

  • Microplate reader

Protocol:

  • Treat HepG2 cells with this compound.

  • Prepare nuclear extracts from the treated and untreated cells according to the manufacturer's protocol of the nuclear extraction kit.

  • Perform the HNF-1α transcription factor activity assay according to the kit manufacturer's instructions. This typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the HNF-1α consensus binding site.

  • The bound HNF-1α is then detected using a specific primary antibody followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • A decrease in absorbance in the presence of this compound would indicate inhibition of HNF-1α binding to its consensus sequence.

Experimental Workflow Diagrams

In_Vivo_Workflow start Animal Acclimatization diet High-Fat Diet Induction start->diet baseline Baseline Blood Sampling diet->baseline treatment This compound/Vehicle Administration baseline->treatment monitoring Health & Body Weight Monitoring treatment->monitoring final_sampling Final Blood Sampling monitoring->final_sampling analysis Plasma Lipid Analysis final_sampling->analysis end Data Analysis analysis->end

Caption: In Vivo Experimental Workflow.

In_Vitro_Workflow cluster_analysis Downstream Analysis start HepG2 Cell Seeding treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rt_qpcr RT-qPCR rna_extraction->rt_qpcr western_blot Western Blot protein_extraction->western_blot end Data Analysis rt_qpcr->end western_blot->end

Caption: In Vitro Experimental Workflow.

References

Application Notes and Protocols for In Vitro Use of DC371739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC371739 is a novel, orally active small-molecule inhibitor of a key transcriptional regulator of lipid metabolism. It presents a promising therapeutic candidate for hyperlipidemia, a condition characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood. Unlike statins, which inhibit cholesterol synthesis, this compound acts via a distinct mechanism, offering a potential alternative or complementary treatment strategy.[1]

Mechanism of Action: this compound directly binds to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α).[1][2] This interaction impedes the transcription of two critical genes involved in lipid homeostasis: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[2] The subsequent reduction in PCSK9 and ANGPTL3 protein levels leads to an increase in the expression of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[3] This upregulation of LDLR enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma lipid levels.[2][3]

In Vitro Efficacy Data

The in vitro activity of this compound has been primarily characterized in the human hepatoma cell line, HepG2. The following tables summarize the dose-dependent effects of this compound on various cellular endpoints. While specific IC50 and EC50 values are not publicly available in the reviewed literature, the provided data demonstrates a clear dose-response relationship.

Table 1: Effect of this compound on Gene Expression in HepG2 Cells

Target GeneConcentration Range (µM)Incubation Time (hours)Effect
PCSK9 mRNA0 - 54, 24, 48Dose- and time-dependent decrease[3]
ANGPTL3 mRNA0 - 54, 24, 48Dose- and time-dependent decrease[3]

Table 2: Effect of this compound on Protein Expression in HepG2 Cells

Target ProteinConcentration Range (µM)Incubation Time (hours)Effect
PCSK90 - 1024Dose-dependent decrease[3]
LDLR0 - 1024Dose-dependent increase[3]

Table 3: Functional Effects of this compound in HepG2 Cells

AssayConcentration Range (µM)Incubation Time (hours)Effect
DiI-LDL Uptake0 - 100 - 24Dose- and time-dependent increase[3]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a general workflow for its in vitro evaluation are depicted in the following diagrams.

This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to PCSK9_gene PCSK9 Gene This compound->PCSK9_gene Inhibits ANGPTL3_gene ANGPTL3 Gene This compound->ANGPTL3_gene Inhibits HNF1a->PCSK9_gene Activates Transcription HNF1a->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein LDLR LDLR PCSK9_protein->LDLR Promotes Degradation LDL_uptake LDL Uptake LDLR->LDL_uptake Mediates cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Treatment This compound Treatment HepG2->Treatment qPCR qPCR (PCSK9, ANGPTL3 mRNA) Treatment->qPCR WesternBlot Western Blot (PCSK9, LDLR Protein) Treatment->WesternBlot LDLUptake DiI-LDL Uptake Assay Treatment->LDLUptake GeneExp Gene Expression Analysis qPCR->GeneExp ProteinExp Protein Expression Analysis WesternBlot->ProteinExp Functional Functional Analysis LDLUptake->Functional

References

Application Notes and Protocols for In Vivo Studies with DC371739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC371739 is an orally active small molecule inhibitor with a novel mechanism of action for lowering plasma lipid levels. It has shown significant efficacy in reducing total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG) in various preclinical animal models. These application notes provide a comprehensive overview of the in vivo use of this compound, including its mechanism of action, dosage information from key preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its lipid-lowering effects by targeting the transcription factor Hepatocyte Nuclear Factor 1α (HNF-1α). By binding to HNF-1α, this compound impedes the transcription of two key genes involved in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3)[1]. The downregulation of PCSK9 leads to an increase in the number of LDL receptors on the surface of hepatocytes, thereby enhancing the clearance of LDL-C from the circulation. The reduction in ANGPTL3, a key regulator of lipoprotein lipase, contributes to decreased triglyceride levels.

This dual-targeting mechanism distinguishes this compound from other classes of lipid-lowering drugs, such as statins. Notably, its mechanism is complementary to that of statins, and combination therapy has shown additive effects in in vitro studies[1].

Preclinical In Vivo Efficacy Data

The lipid-lowering efficacy of this compound has been demonstrated in multiple animal models. The following tables summarize the key findings from studies in high-fat diet-fed hamsters and spontaneous hyperlipidemic rhesus monkeys.

Table 1: Efficacy of this compound in High-Fat Diet (HFD)-Fed Hamsters [1]

Dosage (mg/kg/day, p.o.)Duration% Reduction in Total Cholesterol (TC)% Reduction in LDL-Cholesterol (LDL-C)% Reduction in Triglycerides (TG)
1021 days29%23%50%
3021 days35%31%58%
10021 days39%35%78%

Table 2: Efficacy of this compound in Spontaneous Hyperlipidemic Rhesus Monkeys [1]

Dosage (mg/kg/day, p.o.)Duration% Reduction in Total Cholesterol (TC)% Reduction in LDL-Cholesterol (LDL-C)
328 days16%14%
1028 days28%31%

Preclinical Pharmacokinetic Profile

Pharmacokinetic studies in preclinical models have demonstrated good oral bioavailability of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats and Dogs [1]

SpeciesOral Bioavailability (F%)Tmax (hours)
Rat58.3%6.5
Dog19.5%2.0

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Mechanism of Action This compound This compound HNF-1α HNF-1α This compound->HNF-1α Binds to and inhibits PCSK9 Gene PCSK9 Gene HNF-1α->PCSK9 Gene Promotes transcription ANGPTL3 Gene ANGPTL3 Gene HNF-1α->ANGPTL3 Gene Promotes transcription PCSK9 mRNA PCSK9 mRNA PCSK9 Gene->PCSK9 mRNA Transcription ANGPTL3 mRNA ANGPTL3 mRNA ANGPTL3 Gene->ANGPTL3 mRNA Transcription PCSK9 Protein PCSK9 Protein PCSK9 mRNA->PCSK9 Protein Translation ANGPTL3 Protein ANGPTL3 Protein ANGPTL3 mRNA->ANGPTL3 Protein Translation LDL Receptor LDL Receptor PCSK9 Protein->LDL Receptor Promotes degradation Lipoprotein Lipase Activity Lipoprotein Lipase Activity ANGPTL3 Protein->Lipoprotein Lipase Activity Inhibits LDL-C Clearance LDL-C Clearance LDL Receptor->LDL-C Clearance Increases Triglyceride Hydrolysis Triglyceride Hydrolysis Lipoprotein Lipase Activity->Triglyceride Hydrolysis Increases

Caption: Mechanism of action of this compound.

cluster_1 In Vivo Efficacy Study Workflow (Hamster Model) Animal Acclimatization Animal Acclimatization Induction of Hyperlipidemia Induction of Hyperlipidemia Animal Acclimatization->Induction of Hyperlipidemia Baseline Blood Sampling Baseline Blood Sampling Induction of Hyperlipidemia->Baseline Blood Sampling Randomization Randomization Baseline Blood Sampling->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Interim Blood Sampling Interim Blood Sampling Treatment Administration->Interim Blood Sampling Terminal Blood & Tissue Collection Terminal Blood & Tissue Collection Interim Blood Sampling->Terminal Blood & Tissue Collection Data Analysis Data Analysis Terminal Blood & Tissue Collection->Data Analysis

Caption: General workflow for in vivo efficacy studies.

Experimental Protocols

Protocol 1: Evaluation of this compound in a High-Fat Diet (HFD)-Induced Hyperlipidemic Hamster Model

1. Animal Husbandry and Acclimatization:

  • Male Golden Syrian hamsters, 6-8 weeks old, are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
  • Animals are allowed to acclimatize for at least one week prior to the start of the study, with ad libitum access to standard chow and water.

2. Induction of Hyperlipidemia:

  • To induce hyperlipidemia, hamsters are fed a high-fat diet for a period of 2 to 4 weeks. A typical high-fat diet composition consists of standard chow supplemented with 10-20% fat (e.g., lard or coconut oil) and 0.2-0.5% cholesterol by weight.
  • Body weight and food consumption are monitored regularly.

3. Experimental Groups and Dosing:

  • Following the induction period, a baseline blood sample is collected via the retro-orbital sinus under light anesthesia.
  • Animals are then randomly assigned to experimental groups (n=8-10 per group):
  • Vehicle Control (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
  • This compound (10 mg/kg)
  • This compound (30 mg/kg)
  • This compound (100 mg/kg)
  • This compound is administered once daily via oral gavage (p.o.) for 21 consecutive days. The formulation is prepared as a suspension in the vehicle.

4. Sample Collection and Analysis:

  • Blood samples are collected at specified time points (e.g., weekly and at the end of the study) for lipid analysis.
  • At the end of the 21-day treatment period, animals are fasted overnight, and a terminal blood sample is collected.
  • Plasma is separated by centrifugation and stored at -80°C until analysis.
  • Plasma levels of total cholesterol, LDL-cholesterol, and triglycerides are determined using commercially available enzymatic assay kits.
  • Liver tissue may also be collected for analysis of gene expression (e.g., PCSK9, ANGPTL3) by qRT-PCR.

Protocol 2: Evaluation of this compound in a Spontaneous Hyperlipidemic Rhesus Monkey Model

1. Animal Selection and Housing:

  • Adult rhesus monkeys with naturally occurring (spontaneous) hyperlipidemia are selected for the study.
  • Animals are housed individually in stainless steel cages in a climate-controlled facility, with a standard diet and access to water.

2. Study Design and Treatment:

  • A crossover or parallel-group design can be employed.
  • Following a baseline period to establish stable lipid levels, monkeys are treated with this compound administered once daily via oral gavage for 28 days.
  • Example treatment groups:
  • Vehicle control
  • This compound (3 mg/kg)
  • This compound (10 mg/kg)
  • The compound is formulated as a suspension in a suitable vehicle.

3. Blood Sampling and Analysis:

  • Blood samples are collected from a peripheral vein at baseline and at regular intervals throughout the treatment period.
  • Serum is separated and analyzed for total cholesterol and LDL-cholesterol using an automated clinical chemistry analyzer.

Protocol 3: Combination Study of this compound and Atorvastatin in a Rat Model of Hyperlipidemia

1. Animal Model and Induction of Hyperlipidemia:

  • Male Sprague-Dawley or Wistar rats are used.
  • Hyperlipidemia is induced by feeding a high-fat diet for 4-8 weeks.

2. Experimental Groups and Treatment:

  • Rats are divided into the following groups:
  • Vehicle Control
  • Atorvastatin (e.g., 10 mg/kg, p.o.)
  • This compound (e.g., 30 mg/kg, p.o.)
  • This compound (30 mg/kg, p.o.) + Atorvastatin (10 mg/kg, p.o.)
  • Treatments are administered daily for a specified period (e.g., 4 weeks).

3. Outcome Measures:

  • Blood samples are collected to measure plasma lipid profiles.
  • At the end of the study, liver tissue is harvested to assess the expression of LDL receptors and PCSK9 protein levels by Western blot or ELISA.

Toxicology and Safety

Preclinical studies have indicated that this compound has a good safety profile. In animal models, no significant changes in body weight or liver enzymes were observed[1]. A Phase I clinical trial also demonstrated good tolerability in human subjects, with no dose-limiting toxicities observed at doses up to 40 mg once daily for 28 days.

Conclusion

This compound is a promising oral lipid-lowering agent with a unique mechanism of action. The provided data and protocols serve as a valuable resource for researchers planning in vivo studies to further investigate the efficacy and pharmacological properties of this compound. Careful consideration of the appropriate animal model, dosage, and experimental design is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for DC371739 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC371739 is a novel small molecule compound identified as a potent candidate for lipid-lowering therapy. Its mechanism of action is distinct from existing drugs, offering a promising alternative for managing hyperlipidemia.[1] this compound functions by directly binding to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α), which in turn disrupts the transcription of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1][2] The reduction in PCSK9 protein expression leads to an increase in the cell surface levels of the Low-Density Lipoprotein Receptor (LDLR), thereby enhancing the clearance of LDL cholesterol from the circulation.[2][3][4] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound in vitro using the human hepatoma cell line, HepG2.[1][2]

Mechanism of Action Signaling Pathway

This compound exerts its lipid-lowering effects by modulating the HNF-1α signaling pathway. The compound's binding to HNF-1α inhibits the transcription of PCSK9 and ANGPTL3.[1] Reduced PCSK9 levels result in decreased degradation of the LDLR, allowing more receptors to be recycled to the cell surface to bind and internalize LDL cholesterol.[3][5][6]

DC371739_Signaling_Pathway This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to PCSK9_mRNA PCSK9 mRNA HNF1a->PCSK9_mRNA Inhibits transcription ANGPTL3_mRNA ANGPTL3 mRNA HNF1a->ANGPTL3_mRNA Inhibits transcription PCSK9_Protein PCSK9 Protein PCSK9_mRNA->PCSK9_Protein Translation LDLR LDLR PCSK9_Protein->LDLR Promotes degradation LDL_Uptake LDL Uptake LDLR->LDL_Uptake Mediates

This compound mechanism of action signaling pathway.

Experimental Protocols

General Cell Culture and Maintenance of HepG2 Cells
  • Cell Line: Human hepatoma cell line (HepG2).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Experimental Workflow Overview

The following diagram outlines the general workflow for evaluating the efficacy of this compound in a cell-based setting.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed HepG2 Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells qPCR qPCR for PCSK9/ANGPTL3 mRNA Treat_Cells->qPCR Western_Blot Western Blot for PCSK9/LDLR Protein Treat_Cells->Western_Blot LDL_Uptake_Assay DiI-LDL Uptake Assay Treat_Cells->LDL_Uptake_Assay Data_Quant Data Quantification and Analysis qPCR->Data_Quant Western_Blot->Data_Quant LDL_Uptake_Assay->Data_Quant

General workflow for this compound cell-based assays.
Protocol 1: DiI-LDL Uptake Assay

This assay measures the uptake of fluorescently labeled LDL by HepG2 cells, which is an indicator of LDLR activity.

Materials:

  • HepG2 cells

  • 24-well plates

  • This compound compound

  • 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL (DiI-LDL)

  • Lipoprotein-deficient serum (LPDS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed HepG2 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Replace the culture medium with DMEM containing 5% LPDS and incubate for 24 hours to upregulate LDLR expression.

  • Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 24 hours.[2] Include a vehicle control (e.g., DMSO).

  • Add DiI-LDL (10 µg/mL) to each well and incubate for 4 hours at 37°C.

  • Wash the cells three times with ice-cold PBS to remove unbound DiI-LDL.

  • Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~520 nm, Emission: ~580 nm) or visualize and quantify using a fluorescence microscope.

Protocol 2: Quantitative Real-Time PCR (qPCR) for PCSK9 and ANGPTL3 mRNA Expression

This protocol quantifies the changes in mRNA levels of PCSK9 and ANGPTL3 following treatment with this compound.

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PCSK9, ANGPTL3, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with different concentrations of this compound (e.g., 0-5 µM) for various time points (e.g., 4, 24, 48 hours).[2]

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using a qPCR master mix and specific primers for PCSK9, ANGPTL3, and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 3: Western Blot Analysis for PCSK9 and LDLR Protein Expression

This protocol is used to detect changes in the protein levels of PCSK9 and LDLR.

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed and treat HepG2 cells with this compound (e.g., 0-10 µM) for 24 hours as described for qPCR.[2]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described assays based on available preclinical data.

Table 1: In Vitro Efficacy of this compound in HepG2 Cells
AssayTargetConcentrationTimeResultReference
DiI-LDL Uptake LDLR Activity0-10 µM24 hDose-dependent increase[2]
qPCR PCSK9 mRNA0-5 µM4, 24, 48 hDose- and time-dependent decrease[2]
qPCR ANGPTL3 mRNA0-5 µM4, 24, 48 hDose- and time-dependent decrease[2]
Western Blot PCSK9 Protein0-10 µM24 hDose-dependent decrease[2]
Western Blot LDLR Protein0-10 µM24 hDose-dependent increase[2]
Table 2: In Vivo Efficacy of this compound in Hamster Model
ParameterDosageDuration% Reduction (vs. Vehicle)Reference
Total Cholesterol (TC) 10 mg/kg/day21 days29.46%[2]
30 mg/kg/day21 days35.65%[2]
100 mg/kg/day21 days38.69%[2]
LDL-Cholesterol (LDL-C) 10 mg/kg/day21 days23.25%[2]
30 mg/kg/day21 days31.04%[2]
100 mg/kg/day21 days35.03%[2]
Triglycerides (TG) 10 mg/kg/day21 days49.57%[2]
30 mg/kg/day21 days57.52%[2]
100 mg/kg/day21 days78.16%[2]
Table 3: Phase I Clinical Trial Pharmacodynamic Effects of this compound
ParameterDosageDurationOutcomeReference
Total Cholesterol (TC) 40 mg/day28 daysSignificant reduction vs. placebo[1]
LDL-Cholesterol (LDL-C) 40 mg/day28 daysSignificant reduction vs. placebo[1]
Triglycerides (TG) 40 mg/day28 daysSignificant reduction vs. placebo[1]
Apolipoprotein B (ApoB) 40 mg/day28 daysSignificant reduction vs. placebo[1]
HDL-Cholesterol (HDL-C) 40 mg/day28 daysMinimal change[1]

References

Application Notes and Protocols for Administering DC371739 to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC371739 is a novel, orally active small molecule inhibitor with significant lipid-lowering properties.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG) in various animal models.[1] These application notes provide detailed protocols for the preparation and administration of this compound to animal models, along with methods for evaluating its efficacy and relevant signaling pathways.

Mechanism of Action

This compound exerts its lipid-lowering effects through a distinct mechanism of action. It physically binds to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α).[1][2] This binding impedes the transcription of two key genes involved in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1][2] By inhibiting the transcription of PCSK9, this compound leads to an increase in the expression of LDL receptors (LDLR) on the surface of hepatocytes, which in turn enhances the clearance of LDL-C from the circulation.[3][4] The inhibition of ANGPTL3 transcription also contributes to the overall lipid-lowering effect.[1][2]

Signaling Pathway of this compound

Caption: this compound inhibits HNF-1α, reducing PCSK9 and ANGPTL3 transcription.

Data Presentation

Efficacy of this compound in Hyperlipidemic Hamsters
Treatment GroupDose (mg/kg/day, p.o.)Duration% Reduction in Total Cholesterol (TC)% Reduction in LDL-Cholesterol (LDL-C)% Reduction in Triglycerides (TG)
This compound1021 days29.46%23.25%49.57%
This compound3021 days35.65%31.04%57.52%
This compound10021 days38.69%35.03%78.16%

Data sourced from MedChemExpress product information.[3]

Pharmacokinetic Parameters of this compound in a Phase I Clinical Trial
DoseAUC (Area Under the Curve)t1/2 (Half-life)Tmax (Time to Peak Concentration)
Dose-dependent increases observed~22-26 hours~5.5-6.5 hours

Data from a Phase I clinical trial as reported by MetwareBio.[1]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Hyperlipidemic Hamster Model

Objective: To assess the lipid-lowering effects of this compound in a diet-induced hyperlipidemic hamster model.

Materials:

  • Male Syrian golden hamsters

  • High-fat diet (HFD) to induce hyperlipidemia

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles (18G)

  • Standard laboratory equipment for blood collection and analysis

Experimental Workflow:

Hamster_Protocol_Workflow Acclimatization Acclimatization (1 week) Induction Hyperlipidemia Induction (HFD) Acclimatization->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Oral Gavage (21 days) - Vehicle Control - this compound (10, 30, 100 mg/kg) Grouping->Treatment Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring Blood_Collection Blood Collection (Day 22) Treatment->Blood_Collection Analysis Lipid Profile Analysis (TC, LDL-C, TG) Blood_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Caption: Workflow for evaluating this compound in hyperlipidemic hamsters.

Procedure:

  • Animal Acclimatization: Acclimatize male Syrian golden hamsters for at least one week to the housing conditions with ad libitum access to standard chow and water.

  • Induction of Hyperlipidemia: Feed the hamsters a high-fat diet for a specified period to induce a stable hyperlipidemic state. Monitor serum lipid levels to confirm the model establishment.

  • Grouping and Dosing: Randomly divide the hyperlipidemic hamsters into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% CMC)

    • This compound (10 mg/kg)

    • This compound (30 mg/kg)

    • This compound (100 mg/kg)

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer the respective treatments daily via oral gavage for 21 consecutive days. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg).

  • Monitoring:

    • Record body weight and food consumption weekly.

    • Observe the animals daily for any signs of toxicity or adverse effects.

  • Blood Collection and Analysis:

    • At the end of the treatment period (Day 22), collect blood samples from fasted animals via an appropriate method (e.g., retro-orbital sinus).

    • Separate serum and analyze for TC, LDL-C, and TG levels using standard enzymatic assays.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed lipid-lowering effects.

Protocol 2: Investigating the Combined Effect of this compound and Atorvastatin (B1662188) in a Rat Model

Objective: To evaluate the synergistic or additive lipid-lowering effects of co-administering this compound and atorvastatin in a rat model of dyslipidemia.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • High-fat diet (optional, for induced dyslipidemia)

  • This compound

  • Atorvastatin

  • Vehicle for oral administration

  • Oral gavage needles (16-18G)

  • Equipment for blood collection and lipid analysis

Experimental Workflow:

Rat_Combination_Workflow Acclimatization Acclimatization (1 week) Model_Induction Dyslipidemia Induction (Optional) Acclimatization->Model_Induction Grouping Randomization into Treatment Groups Model_Induction->Grouping Treatment Daily Oral Gavage - Vehicle Control - this compound - Atorvastatin - this compound + Atorvastatin Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Blood_Sampling Periodic Blood Sampling Treatment->Blood_Sampling Final_Analysis Terminal Blood & Tissue Collection Lipid Profile & Biomarker Analysis Treatment->Final_Analysis

Caption: Workflow for the combination study of this compound and atorvastatin in rats.

Procedure:

  • Animal Model: Utilize a suitable rat model of dyslipidemia. This can be a genetically predisposed model or a diet-induced model.

  • Grouping: Randomly assign rats to the following treatment groups:

    • Vehicle control

    • This compound (dose to be determined based on preliminary studies)

    • Atorvastatin (e.g., 10 mg/kg/day)

    • This compound + Atorvastatin (combination therapy)

  • Drug Administration: Administer the compounds or vehicle daily via oral gavage for a predetermined duration (e.g., 4 weeks).

  • Monitoring and Sample Collection:

    • Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.

    • Collect blood samples at baseline and at specified time points during the treatment period to assess the kinetics of lipid reduction.

  • Terminal Procedures: At the end of the study, collect terminal blood samples for comprehensive lipid profiling. Tissues such as the liver can be harvested for further analysis (e.g., gene expression of HNF-1α, PCSK9, ANGPTL3, and LDLR).

  • Data Analysis: Compare the lipid-lowering efficacy of the combination therapy to that of the individual treatments to determine if the effect is additive or synergistic.

Protocol 3: Pharmacokinetic Study of this compound in Rhesus Monkeys

Objective: To determine the pharmacokinetic profile of this compound in a non-human primate model.

Materials:

  • Adult rhesus monkeys (Macaca mulatta)

  • This compound

  • Appropriate vehicle for oral administration

  • Nasogastric tubes for administration

  • Equipment for blood collection and plasma preparation

  • LC-MS/MS or other suitable bioanalytical method for drug quantification

Experimental Workflow:

Monkey_PK_Workflow Acclimatization Acclimatization & Baseline Health Check Dosing Single Oral Dose of this compound Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72h) Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Processing Bioanalysis Quantification of this compound in Plasma (LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t1/2) Bioanalysis->PK_Analysis

Caption: Pharmacokinetic study workflow for this compound in rhesus monkeys.

Procedure:

  • Animal Preparation: Use healthy, fasted adult rhesus monkeys.

  • Dose Administration: Administer a single oral dose of this compound. The dose level should be selected based on prior efficacy and toxicology data. Administration can be performed via a nasogastric tube.

  • Blood Sampling: Collect serial blood samples at the following time points: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. The sampling schedule may be adjusted based on the known half-life of the compound.

  • Plasma Processing: Process the blood samples to obtain plasma and store them at -80°C until bioanalysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in monkey plasma.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2), using non-compartmental analysis.

Safety and Toxicology

In preclinical studies, this compound has demonstrated a favorable safety profile with low toxicity.[1] No significant changes in body weight or liver enzyme levels were observed in animal models.[1] Furthermore, a Phase I clinical trial has shown good tolerability in humans.[2] Standard monitoring for adverse effects, including changes in behavior, body weight, and relevant clinical chemistry parameters, is recommended during in-life studies.

Conclusion

This compound is a promising lipid-lowering agent with a novel mechanism of action. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in relevant animal models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for DC371739 in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC371739 is a novel, orally active small molecule inhibitor with significant potential in the field of lipid-lowering therapies. Its mechanism of action is distinct from that of statins, making it a promising candidate for patients with statin intolerance or for use in combination therapies.[1][2] this compound directly binds to the transcription factor Hepatocyte Nuclear Factor 1α (HNF-1α), which in turn inhibits the transcription of two key genes in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1] This dual inhibition leads to a significant reduction in plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).[1][3]

Lipidomics studies have been instrumental in elucidating the efficacy and mechanism of this compound, with one key study identifying changes in 1366 lipid species following treatment.[1] These application notes provide a comprehensive overview of the use of this compound in lipidomics research, including its mechanism of action, quantitative effects on lipid profiles, and detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its lipid-lowering effects by targeting the HNF-1α transcription factor. By binding to HNF-1α, this compound prevents it from promoting the transcription of PCSK9 and ANGPTL3 genes in the liver.

  • PCSK9 Inhibition: PCSK9 is a protein that promotes the degradation of the LDL receptor (LDLR). By inhibiting PCSK9 transcription, this compound increases the number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the bloodstream.[3]

  • ANGPTL3 Inhibition: ANGPTL3 is an inhibitor of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes responsible for the breakdown of triglycerides. By inhibiting ANGPTL3 transcription, this compound leads to increased LPL and EL activity, resulting in lower plasma triglyceride levels.

This dual mechanism of action makes this compound a potent agent for managing dyslipidemia.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: Effect of this compound on Plasma Lipids in Hyperlipidemic Hamsters [3]

Dosage (mg/kg, p.o., daily for 21 days)% Reduction in Total Cholesterol (TC)% Reduction in LDL-Cholesterol (LDL-C)% Reduction in Triglycerides (TG)
1029.46%23.25%49.57%
3035.65%31.04%57.52%
10038.69%35.03%78.16%

Note: While a comprehensive lipidomics dataset detailing changes in 1366 lipid species has been reported, the raw data was not publicly available at the time of this writing.[1] The table above represents the summarized effects on major lipid classes.

Experimental Protocols

In Vitro: DiI-LDL Uptake Assay in HepG2 Cells

This protocol is designed to assess the effect of this compound on the uptake of LDL-C by human liver cells in culture. Increased uptake of fluorescently labeled LDL (DiI-LDL) is indicative of increased LDLR activity.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipoprotein-deficient serum (LPDS)

  • This compound

  • DiI-LDL (fluorescently labeled LDL)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with DMEM containing 5% LPDS and incubate for 24 hours to upregulate LDLR expression.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) in fresh DMEM with 5% LPDS for 24 hours.[3] Include a vehicle control (e.g., DMSO).

  • DiI-LDL Incubation: Add DiI-LDL to each well at a final concentration of 5 µg/mL and incubate for 4 hours at 37°C.[4][5]

  • Washing: Gently wash the cells three times with cold PBS to remove unbound DiI-LDL.

  • Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The increase in fluorescence in this compound-treated cells compared to the vehicle control indicates enhanced LDL uptake.

In Vivo: Hyperlipidemic Hamster Model

This protocol describes the induction of hyperlipidemia in hamsters and subsequent treatment with this compound to evaluate its in vivo efficacy.

Materials:

  • Male Syrian golden hamsters

  • Standard chow diet

  • High-fat, high-cholesterol diet (HFHCD)

  • This compound

  • Oral gavage needles

  • Blood collection supplies

Procedure:

  • Acclimatization: Acclimatize hamsters to the housing conditions for at least one week with free access to standard chow and water.

  • Induction of Hyperlipidemia: Feed the hamsters a high-fat, high-cholesterol diet for 4 weeks to induce hyperlipidemia.[6] Monitor body weight and food intake regularly.

  • Grouping and Treatment: Randomly divide the hyperlipidemic hamsters into control and treatment groups.

  • Administer this compound or vehicle control daily via oral gavage for a period of 21 days at desired doses (e.g., 10, 30, 100 mg/kg).[3]

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period for lipid analysis.

  • Lipid Analysis: Analyze plasma samples for total cholesterol, LDL-C, and triglycerides using standard enzymatic kits.

In Vivo: Spontaneous Hyperlipidemic Rhesus Monkey Model

Due to the complex nature of primate research, a detailed, universally applicable protocol is not feasible. However, a general workflow based on published research is provided. Spontaneously hyperlipidemic rhesus monkeys are a valuable translational model for human familial hypercholesterolemia.[7]

General Workflow:

  • Animal Selection: Identify spontaneously hyperlipidemic rhesus monkeys from an established colony based on baseline plasma lipid profiles.

  • Acclimatization and Baseline Monitoring: Acclimatize the selected animals to the experimental conditions and monitor their baseline lipid levels over a period to establish a stable baseline.

  • Treatment Administration: Administer this compound or a placebo control via an appropriate route (e.g., oral gavage) at the desired dose and frequency.

  • Monitoring: Regularly monitor the animals for any adverse effects, and collect blood samples at predetermined time points throughout the study for lipid profiling and safety assessments.

  • Lipid Analysis: Analyze plasma samples for a comprehensive lipid panel, including total cholesterol, LDL-C, HDL-C, and triglycerides.

Mandatory Visualizations

Signaling Pathway of this compound

DC371739_Mechanism cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm & Secretion HNF1a HNF-1α PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Promotes Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Promotes Transcription PCSK9_protein PCSK9 Protein PCSK9_gene->PCSK9_protein ANGPTL3_protein ANGPTL3 Protein ANGPTL3_gene->ANGPTL3_protein Transcription & Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation Triglycerides Triglycerides ANGPTL3_protein->Triglycerides Inhibits Breakdown LDL_C LDL-C LDLR->LDL_C Mediates Uptake This compound This compound This compound->HNF1a Binds to & Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro LDL Uptake Assay

LDL_Uptake_Workflow start Start: Culture HepG2 Cells seed Seed cells in 96-well plate start->seed starve Serum starve with LPDS medium seed->starve treat Treat with this compound or Vehicle starve->treat add_dilldl Add DiI-LDL treat->add_dilldl incubate Incubate for 4 hours add_dilldl->incubate wash Wash cells with PBS incubate->wash quantify Quantify fluorescence wash->quantify end End: Analyze Data quantify->end

Caption: Workflow for DiI-LDL uptake assay.

Logical Relationship of this compound's Therapeutic Effect

Therapeutic_Effect This compound This compound Administration HNF1a_inhibition HNF-1α Inhibition This compound->HNF1a_inhibition PCSK9_reduction Reduced PCSK9 Transcription HNF1a_inhibition->PCSK9_reduction ANGPTL3_reduction Reduced ANGPTL3 Transcription HNF1a_inhibition->ANGPTL3_reduction LDLR_increase Increased LDLR Expression PCSK9_reduction->LDLR_increase Lipase_activity_increase Increased Lipase Activity ANGPTL3_reduction->Lipase_activity_increase LDL_clearance Increased LDL-C Clearance LDLR_increase->LDL_clearance TG_hydrolysis Increased Triglyceride Hydrolysis Lipase_activity_increase->TG_hydrolysis Lipid_lowering Reduced Plasma TC, LDL-C, & TG LDL_clearance->Lipid_lowering TG_hydrolysis->Lipid_lowering

Caption: Therapeutic cascade of this compound.

References

Application Notes and Protocols: Co-administration of DC371739 and Atorvastatin for Enhanced Lipid-Lowering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. While statins, such as atorvastatin (B1662188), have been the cornerstone of lipid-lowering therapy for decades, a significant portion of patients do not achieve optimal lipid levels with statin monotherapy or experience side effects. This has driven the search for novel therapeutic agents with complementary mechanisms of action.

DC371739 is a promising new small molecule lipid-lowering drug candidate.[1][2] Unlike statins, which inhibit cholesterol synthesis, this compound acts by directly binding to the transcription factor Hepatocyte Nuclear Factor-1α (HNF-1α). This binding impedes the transcription of two key genes involved in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1] The distinct mechanism of action of this compound suggests its potential for use in combination with statins to achieve synergistic lipid-lowering effects. Preclinical studies in rats have demonstrated that the combination of this compound with atorvastatin results in a more significant reduction in lipid levels than either agent alone, offering a potential new therapeutic strategy for managing dyslipidemia, particularly for patients with statin intolerance.[1][2]

These application notes provide a comprehensive overview of the combined use of this compound and atorvastatin, including their mechanisms of action, synergistic effects on lipid profiles, and detailed experimental protocols for their evaluation.

Mechanism of Action

Atorvastatin: Atorvastatin is a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[3] By inhibiting this enzyme, atorvastatin primarily acts in the liver to decrease cholesterol production. This reduction in intracellular cholesterol leads to the upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[3]

This compound: this compound represents a novel class of lipid-lowering agents. It directly binds to the transcription factor HNF-1α, a key regulator of genes involved in lipid metabolism. This interaction specifically inhibits the transcription of PCSK9 and ANGPTL3.

  • PCSK9 Inhibition: PCSK9 is a protein that promotes the degradation of LDL receptors. By inhibiting PCSK9 transcription, this compound increases the number of LDL receptors on the liver cell surface, leading to enhanced clearance of LDL cholesterol.

  • ANGPTL3 Inhibition: ANGPTL3 is a protein that inhibits lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes responsible for the breakdown of triglycerides. By inhibiting ANGPTL3 transcription, this compound increases the activity of these lipases, leading to reduced triglyceride levels.

The distinct and complementary mechanisms of atorvastatin and this compound provide a strong rationale for their combined use to achieve superior lipid-lowering efficacy.

Signaling Pathways

The signaling pathways for the individual and combined actions of atorvastatin and this compound are depicted below.

cluster_Atorvastatin Atorvastatin Pathway cluster_this compound This compound Pathway cluster_Combined Combined Synergistic Effect Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Cholesterol_Synthesis Cholesterol Synthesis (Decreased) Mevalonate->Cholesterol_Synthesis SREBP2 SREBP-2 (Upregulated) Cholesterol_Synthesis->SREBP2 Feedback LDLR_Expression LDL Receptor Expression (Increased) SREBP2->LDLR_Expression LDL_Clearance LDL-C Clearance (Increased) LDLR_Expression->LDL_Clearance Synergy_LDL Synergistic LDL-C Reduction LDL_Clearance->Synergy_LDL This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to & Inhibits PCSK9_Gene PCSK9 Gene HNF1a->PCSK9_Gene Activates ANGPTL3_Gene ANGPTL3 Gene HNF1a->ANGPTL3_Gene Activates PCSK9_Transcription PCSK9 Transcription (Inhibited) PCSK9_Gene->PCSK9_Transcription ANGPTL3_Transcription ANGPTL3 Transcription (Inhibited) ANGPTL3_Gene->ANGPTL3_Transcription LDLR_Degradation LDL Receptor Degradation (Decreased) PCSK9_Transcription->LDLR_Degradation Leads to LPL_Activity Lipoprotein Lipase Activity (Increased) ANGPTL3_Transcription->LPL_Activity Leads to LDL_C_Lowering LDL-C Lowering LDLR_Degradation->LDL_C_Lowering TG_Lowering Triglyceride Lowering LPL_Activity->TG_Lowering LDL_C_Lowering->Synergy_LDL Synergy_TG Enhanced Triglyceride Reduction TG_Lowering->Synergy_TG

Caption: Signaling pathways of Atorvastatin and this compound.

Quantitative Data

The combination of atorvastatin with agents that inhibit PCSK9 and ANGPTL3, the targets of this compound, has shown significant additive effects on lipid profiles in preclinical models. The following tables summarize the expected lipid-lowering efficacy based on a study in a humanized mouse model of hyperlipidemia.

Table 1: Effect of Atorvastatin and Combination Therapy on Plasma LDL-Cholesterol (LDL-C)

Treatment GroupDoseMean LDL-C Reduction (%)
Atorvastatin20 mg/kg/day27
Atorvastatin + Alirocumab (PCSK9i)20 mg/kg/day + 10 mg/kg/week53
Atorvastatin + Evinacumab (ANGPTL3i)20 mg/kg/day + 10 mg/kg/week47
Triple CombinationAtorvastatin + Alirocumab + Evinacumab73

Data adapted from a study in apoE3Leiden.CETP mice, a model for human-like dyslipidemia.*

Table 2: Effect of Atorvastatin and Combination Therapy on Plasma VLDL-Cholesterol (VLDL-C)

Treatment GroupDoseMean VLDL-C Reduction (%)
Atorvastatin20 mg/kg/day45
Atorvastatin + Alirocumab (PCSK9i)20 mg/kg/day + 10 mg/kg/week83
Atorvastatin + Evinacumab (ANGPTL3i)20 mg/kg/day + 10 mg/kg/week87
Triple CombinationAtorvastatin + Alirocumab + Evinacumab93

Data adapted from a study in apoE3Leiden.CETP mice, a model for human-like dyslipidemia.*

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of the combination of this compound and atorvastatin.

Protocol 1: In Vivo Evaluation of Lipid-Lowering Efficacy in a Hyperlipidemic Rat Model

This protocol outlines a study to assess the synergistic lipid-lowering effects of this compound and atorvastatin in a diet-induced hyperlipidemic rat model.

1. Animal Model and Diet:

  • Use male Sprague-Dawley rats.

  • Induce hyperlipidemia by feeding a high-fat diet (e.g., 45% kcal from fat) for 4-6 weeks.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Treatment Groups (n=8-10 per group):

  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

  • Group 2: this compound (e.g., 10 mg/kg, oral gavage, once daily).

  • Group 3: Atorvastatin (e.g., 10 mg/kg, oral gavage, once daily).[4][5]

  • Group 4: this compound (10 mg/kg) + Atorvastatin (10 mg/kg) combination.

3. Dosing and Sample Collection:

  • Administer treatments for 4 weeks.

  • Collect blood samples via tail vein at baseline and at the end of the treatment period after an overnight fast.

  • At the end of the study, euthanize animals and collect liver tissue for further analysis.

4. Biochemical Analysis:

  • Measure serum levels of total cholesterol (TC), LDL-C, HDL-C, and triglycerides (TG) using commercially available enzymatic kits.

5. Data Analysis:

  • Calculate the percentage change in lipid parameters from baseline for each treatment group.

  • Use statistical analysis (e.g., ANOVA followed by Tukey's post-hoc test) to compare the effects of the different treatments.

  • Assess synergy using a recognized method, such as the combination index (CI) method.

Start Start: Hyperlipidemic Rat Model Treatment 4-Week Treatment Period Start->Treatment Blood_Collection Blood Collection (Baseline & Final) Treatment->Blood_Collection Biochem Biochemical Analysis (TC, LDL-C, HDL-C, TG) Blood_Collection->Biochem Data_Analysis Data Analysis (% Change, Synergy) Biochem->Data_Analysis End End: Evaluate Lipid-Lowering Efficacy Data_Analysis->End

Caption: In vivo experimental workflow.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay for HNF-1α Binding

This protocol is designed to confirm the mechanism of action of this compound by assessing the binding of HNF-1α to the promoter regions of the PCSK9 and ANGPTL3 genes in human hepatoma (HepG2) cells.[6]

1. Cell Culture and Treatment:

  • Culture HepG2 cells in appropriate media.

  • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.

2. Cross-linking and Chromatin Preparation:

  • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.

  • Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

3. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for HNF-1α or a negative control IgG overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

4. Elution and Reverse Cross-linking:

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating at 65°C.

  • Purify the DNA.

5. Quantitative PCR (qPCR):

  • Perform qPCR using primers specific for the HNF-1α binding sites in the promoter regions of the PCSK9 and ANGPTL3 genes.

  • Use a control region of the genome that does not bind HNF-1α for normalization.

6. Data Analysis:

  • Calculate the enrichment of the target promoter regions in the HNF-1α immunoprecipitated samples relative to the IgG control and the input chromatin.

  • Compare the enrichment between this compound-treated and vehicle-treated cells.

Start Start: HepG2 Cells Treatment Treat with this compound or Vehicle Start->Treatment Crosslink Cross-link Proteins to DNA Treatment->Crosslink Shear Shear Chromatin Crosslink->Shear IP Immunoprecipitate with HNF-1α Antibody Shear->IP Reverse Reverse Cross-links & Purify DNA IP->Reverse qPCR qPCR for PCSK9 & ANGPTL3 Promoters Reverse->qPCR Analysis Analyze Enrichment qPCR->Analysis End End: Confirm HNF-1α Binding Inhibition Analysis->End

Caption: ChIP assay workflow.

Protocol 3: Cell Viability Assay

This protocol assesses the potential cytotoxicity of this compound and atorvastatin, both alone and in combination, on HepG2 cells.

1. Cell Seeding:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

2. Drug Treatment:

  • Treat the cells with a range of concentrations of this compound, atorvastatin, and their combination for 24, 48, and 72 hours.[7][8][9][10][11] Include a vehicle control (DMSO).

3. Viability Assessment (MTT or CCK-8 Assay):

  • Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Generate dose-response curves and determine the IC50 values for each compound.

  • Evaluate the combined effect for potential synergistic, additive, or antagonistic cytotoxicity.

Conclusion

The combination of this compound and atorvastatin represents a promising therapeutic strategy for the management of hyperlipidemia. By targeting two distinct and critical pathways in lipid metabolism, this combination therapy has the potential to achieve superior lipid-lowering effects compared to monotherapy. The provided application notes and protocols offer a framework for researchers and drug development professionals to further investigate and characterize the synergistic potential of this novel combination. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of co-administering this compound and atorvastatin in patients with dyslipidemia.

References

Application Notes and Protocols for Measuring DC371739 Efficacy in Hamsters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC371739 is a novel, orally bioavailable small molecule that has demonstrated significant lipid-lowering effects in preclinical hamster models. Its mechanism of action involves binding to the transcription factor HNF-1α, which in turn impedes the transcription of proprotein convertase subtilisin/kexin type 9 (PCSK9) and angiopoietin-like protein 3 (ANGPTL3). This dual inhibition leads to a simultaneous reduction in plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). These application notes provide a summary of the efficacy data and detailed protocols for evaluating this compound in a hamster model of hyperlipidemia.

Mechanism of Action: Signaling Pathway

This compound exerts its lipid-lowering effects through a distinct mechanism compared to other known lipid-lowering agents. By binding to HNF-1α, it prevents this transcription factor from initiating the expression of PCSK9 and ANGPTL3 genes. The reduction in PCSK9 leads to increased recycling of the LDL receptor (LDLR) to the hepatocyte surface, enhancing the clearance of LDL-C from the circulation. The downregulation of ANGPTL3 increases the activity of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in lipoproteins, leading to lower TG levels.

cluster_0 Hepatocyte This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to & Inhibits PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation LPL Lipoprotein Lipase (LPL) ANGPTL3_protein->LPL Inhibits LDL_C LDL-C LDLR->LDL_C Uptake from Blood TG Triglycerides LPL->TG Hydrolysis cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Sample Collection & Analysis acclimation Acclimation (1 week) hfd High-Fat Diet (4 weeks) acclimation->hfd baseline Baseline Blood Sample hfd->baseline grouping Random Grouping baseline->grouping treatment Daily Oral Gavage (21 days) grouping->treatment collection Blood & Liver Collection treatment->collection plasma_analysis Plasma Lipid Analysis (TC, LDL-C, TG) collection->plasma_analysis liver_analysis Liver Gene Expression (qPCR for Pcsk9, Angptl3) collection->liver_analysis

Application Notes and Protocols for DC371739 in HNF-1α Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC371739 is a novel, orally active small molecule inhibitor that presents a promising therapeutic strategy for hyperlipidemia.[1][2] This compound distinguishes itself from existing lipid-lowering agents, such as statins, through its unique mechanism of action. This compound directly targets and physically binds to the transcription factor Hepatocyte Nuclear Factor-1α (HNF-1α).[2][3] This interaction impedes the transcriptional activation of two key genes in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like protein 3 (ANGPTL3).[1][3] By downregulating the expression of PCSK9 and ANGPTL3, this compound leads to a significant reduction in plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).[1][3] Preclinical studies in animal models and a Phase I clinical trial in hypercholesterolemic subjects have demonstrated its potent lipid-lowering efficacy and a favorable safety profile.[2][3]

These application notes provide a comprehensive overview of the quantitative data supporting the activity of this compound and detailed protocols for key experiments to facilitate further research into its role in the HNF-1α signaling pathway and its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies, as well as from the Phase I clinical trial of this compound.

Table 1: In Vitro Activity of this compound in HepG2 Cells

ParameterTargetCell LineConcentration/TimeResult
mRNA Expression PCSK9HepG20-5 µM; 4, 24, 48 hDose- and time-dependent decrease[1]
ANGPTL3HepG20-5 µM; 4, 24, 48 hDose- and time-dependent decrease[1]
Protein Expression PCSK9HepG20-10 µM; 24 hDose-dependent decrease[1]
LDLRHepG20-10 µM; 24 hDose-dependent increase[1]
LDL Uptake DiI-LDLHepG20-10 µM; 0-24 hDose- and time-dependent increase[1]

Table 2: In Vivo Efficacy of this compound in Hyperlipidemic Hamsters

Animal ModelTreatmentDurationDose (p.o., daily)% Reduction in Plasma Lipids (compared to vehicle)
Hyperlipidemic Hamsters This compound21 days10 mg/kgTC: 29.46%, LDL-C: 23.25%, TG: 49.57%[1]
30 mg/kgTC: 35.65%, LDL-C: 31.04%, TG: 57.52%[1]
100 mg/kgTC: 38.69%, LDL-C: 35.03%, TG: 78.16%[1]

Table 3: Phase Ib/IIa Clinical Trial Data for this compound in Hypercholesterolemic Subjects (NCT04927221)

ParameterPopulationTreatmentDurationDose (oral, daily)Key Findings
Safety & Tolerability Hypercholesterolemic SubjectsThis compound28 daysUp to 40 mgGood safety and tolerability, no dose-limiting toxicities[3][4]
Pharmacokinetics Hypercholesterolemic SubjectsThis compound28 daysMultiple ascending dosesDose-dependent increase in AUC. t1/2: ~22-26 hours, Tmax: ~5.5-6.5 hours[3]
Efficacy Hypercholesterolemic SubjectsThis compound28 days40 mgSignificant reduction in serum TC, LDL-C, TG, and ApoB compared to placebo[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the HNF-1α pathway.

In Vitro Assessment of this compound Activity in HepG2 Cells

a) Cell Culture and Treatment

  • Culture human hepatocellular carcinoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein analysis, 96-well plates for LDL uptake assays) and allow them to adhere and reach 70-80% confluency.

  • Prepare stock solutions of this compound in a suitable solvent such as DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 4, 24, 48 hours).

b) RT-qPCR for PCSK9 and ANGPTL3 mRNA Expression

  • Following treatment with this compound, wash the cells with PBS and lyse them to extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes with primers specific for human PCSK9, ANGPTL3, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Calculate the relative mRNA expression using the 2-ΔΔCt method.[5]

c) Western Blot Analysis for PCSK9 and LDLR Protein Expression

  • After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or α-tubulin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

d) DiI-LDL Uptake Assay

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat the cells with this compound at various concentrations for the desired duration (e.g., 24 hours).

  • After treatment, incubate the cells with serum-free medium containing fluorescently labeled LDL (e.g., DiI-LDL) for 4 hours at 37°C.[6]

  • Wash the cells with PBS to remove unbound DiI-LDL.

  • Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the uptake using a fluorescence microscope.

In Vivo Evaluation of this compound in a Hyperlipidemic Hamster Model

a) Animal Model and Diet-Induced Hyperlipidemia

  • Use male Syrian golden hamsters.

  • After an acclimatization period, induce hyperlipidemia by feeding the hamsters a high-fat diet (HFD). A typical HFD composition for hamsters may include a base diet supplemented with lard and cholesterol.[7]

  • Monitor the development of hyperlipidemia by measuring plasma lipid levels.

b) Drug Administration and Sample Collection

  • Once hyperlipidemia is established, randomly divide the hamsters into treatment groups: vehicle control and this compound at different doses (e.g., 10, 30, 100 mg/kg).

  • Administer this compound or vehicle orally (p.o.) by gavage once daily for a specified period (e.g., 21 days).[1]

  • Collect blood samples at baseline and at the end of the treatment period for lipid analysis.

  • At the end of the study, euthanize the animals and collect liver tissue for further analysis (e.g., gene and protein expression).

c) Plasma Lipid Analysis

  • Separate plasma from the collected blood samples by centrifugation.

  • Measure the plasma concentrations of Total Cholesterol (TC), LDL-Cholesterol (LDL-C), and Triglycerides (TG) using commercially available enzymatic assay kits.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HNF1a_Pathway cluster_nucleus Nucleus cluster_extracellular Extracellular Space HNF1a HNF-1α PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA PCSK9_protein PCSK9 Protein (Secreted) PCSK9_mRNA->PCSK9_protein ANGPTL3_protein ANGPTL3 Protein (Secreted) ANGPTL3_mRNA->ANGPTL3_protein LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation LPL Lipoprotein Lipase ANGPTL3_protein->LPL Inhibits LDL_C LDL-C LDL_C->LDLR Binds for Clearance TG Triglycerides LPL->TG Hydrolyzes Triglycerides This compound This compound This compound->HNF1a Inhibits

Caption: this compound inhibits HNF-1α, reducing PCSK9 and ANGPTL3 transcription.

In_Vitro_Workflow cluster_assays Downstream Assays start Start: HepG2 Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_lysis Protein Lysis treatment->protein_lysis ldl_uptake DiI-LDL Incubation treatment->ldl_uptake rt_qpcr RT-qPCR (PCSK9, ANGPTL3 mRNA) rna_extraction->rt_qpcr western_blot Western Blot (PCSK9, LDLR Protein) protein_lysis->western_blot fluorescence_measurement Fluorescence Measurement (LDL Uptake) ldl_uptake->fluorescence_measurement end Data Analysis & Interpretation rt_qpcr->end western_blot->end fluorescence_measurement->end

Caption: Workflow for in vitro evaluation of this compound in HepG2 cells.

In_Vivo_Workflow cluster_analysis Analysis start Start: Syrian Golden Hamsters hfd Induce Hyperlipidemia (High-Fat Diet) start->hfd treatment Oral Administration of this compound (Daily for 21 days) hfd->treatment blood_collection Blood Collection treatment->blood_collection tissue_harvest Liver Tissue Harvest treatment->tissue_harvest lipid_analysis Plasma Lipid Analysis (TC, LDL-C, TG) blood_collection->lipid_analysis gene_protein_analysis Gene/Protein Expression (Optional) tissue_harvest->gene_protein_analysis end Efficacy Assessment lipid_analysis->end gene_protein_analysis->end

Caption: Workflow for in vivo evaluation of this compound in hyperlipidemic hamsters.

References

Troubleshooting & Optimization

Technical Support Center: DC371739

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DC371739. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Its mechanism of action involves the disruption of the transcription of two key genes in lipid metabolism: PCSK9 and ANGPTL3 (Angiopoietin-like 3).[1][2] this compound achieves this by directly binding to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α).[2] By inhibiting the transcription of PCSK9, this compound leads to an increase in the protein expression of the Low-Density Lipoprotein Receptor (LDLR), which enhances the clearance of LDL cholesterol from the circulation.[1]

Q2: What are the main challenges I might face with this compound solubility?

A common challenge with small molecule inhibitors is achieving and maintaining solubility, which is crucial for reliable experimental results. Based on available data, this compound presents specific solubility characteristics that require careful attention.

  • Aqueous Solubility: Currently, there is no publicly available quantitative data on the aqueous solubility of this compound. It is advisable to empirically determine its solubility in your specific aqueous buffer system. As a small molecule, it is likely to have low aqueous solubility.

  • Organic Solvent Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

Q3: How can I overcome solubility issues with this compound in my experiments?

For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. For in vivo studies, the formulation of the compound for oral administration is critical for its bioavailability.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Solution

Symptoms:

  • Visible precipitate in your stock solution or final working solution.

  • Inconsistent or lower-than-expected activity in your assays.

Possible Causes:

  • Exceeding the aqueous solubility limit of this compound.

  • "Salting out" of the compound upon dilution of the DMSO stock into an aqueous buffer.

  • Use of old or hygroscopic DMSO, which can affect the solubility of the compound.[1]

Solutions:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 0.5%) to minimize solvent effects on your biological system and reduce the risk of precipitation.

  • Use Fresh DMSO: Always use newly opened, high-quality, anhydrous DMSO to prepare your stock solutions.[1]

  • Ultrasonication: When preparing the DMSO stock solution, use of an ultrasonic bath can aid in dissolution.[1]

  • Test Formulations: For in vivo studies, consider formulating this compound in a vehicle known to improve the solubility and absorption of poorly water-soluble compounds, such as a mixture of PEG400, Tween 80, and saline. The exact formulation should be optimized for your specific experimental needs.

Issue 2: Inconsistent Results in In Vitro Assays

Symptoms:

  • High variability between replicate wells or experiments.

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Incomplete dissolution or precipitation of this compound in the culture medium.

  • Adsorption of the compound to plasticware.

  • Degradation of the compound in the stock solution or culture medium.

Solutions:

  • Visual Inspection: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation.

  • Pre-coating Plasticware: To minimize non-specific binding, consider using low-adhesion microplates.

  • Fresh Preparations: Prepare fresh dilutions of this compound from the DMSO stock for each experiment.

  • Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Data Presentation

Solubility Data
SolventConcentrationNotes
DMSO25 mg/mL (53.13 mM)Requires sonication; use of newly opened, non-hygroscopic DMSO is recommended.[1]
WaterData not availableExpected to be low.
In Vivo Efficacy in Hyperlipidemic Hamsters

The following table summarizes the reported effects of this compound on plasma lipid levels in hamsters after 21 days of daily oral administration.[1]

Dosage (mg/kg)% Decrease in Total Cholesterol (TC)% Decrease in LDL-Cholesterol (LDL-C)% Decrease in Triglycerides (TG)
1029.46%23.25%49.57%
3035.65%31.04%57.52%
10038.69%35.03%78.16%

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization for your specific experimental conditions. These are based on common methodologies for similar compounds and assays.

In Vitro LDL Uptake Assay in HepG2 Cells

This protocol describes a method to assess the effect of this compound on the uptake of fluorescently labeled LDL in human liver cancer cells (HepG2).[3][4]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Serum-free culture medium

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • This compound

  • DMSO (anhydrous)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Compound Treatment: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared this compound dilutions to the cells and incubate for the desired treatment time (e.g., 24 hours).[1]

  • LDL Uptake: After the treatment period, add the fluorescently labeled LDL to each well at a final concentration recommended by the manufacturer. Incubate for 4 hours at 37°C.

  • Quantification:

    • Remove the LDL-containing medium and wash the cells twice with PBS to remove any unbound fluorescent LDL.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader or capture images with a fluorescence microscope for quantification.

In Vivo Hyperlipidemic Hamster Model

This protocol outlines a general procedure for inducing hyperlipidemia in hamsters and assessing the efficacy of this compound.[5][6]

Materials:

  • Male Syrian golden hamsters

  • Standard chow diet

  • High-fat, high-cholesterol diet (HFHCD)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies

  • Lipid analysis kits (TC, LDL-C, TG)

Procedure:

  • Acclimation: Acclimate the hamsters to the housing conditions for at least one week with free access to standard chow and water.

  • Induction of Hyperlipidemia: Switch the diet of the hamsters to an HFHCD for a period sufficient to induce a significant increase in plasma lipid levels (e.g., 2-4 weeks).

  • Grouping and Treatment: Randomly divide the hyperlipidemic hamsters into vehicle control and this compound treatment groups.

  • Compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound or vehicle to the hamsters daily via oral gavage for the duration of the study (e.g., 21 days).[1]

  • Blood Collection: Collect blood samples at baseline (before treatment) and at the end of the study.

  • Lipid Analysis: Separate the plasma from the blood samples and measure the concentrations of TC, LDL-C, and TG using commercially available enzymatic kits.

Visualizations

Signaling Pathway of this compound

DC371739_Pathway This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to and inhibits PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates Transcription_PCSK9 Transcription PCSK9_gene->Transcription_PCSK9 Transcription_ANGPTL3 Transcription ANGPTL3_gene->Transcription_ANGPTL3 PCSK9 PCSK9 Protein Transcription_PCSK9->PCSK9 ANGPTL3 ANGPTL3 Protein Transcription_ANGPTL3->ANGPTL3 LDLR LDL Receptor PCSK9->LDLR Promotes degradation Degradation LDLR Degradation LDLR->Degradation Uptake LDL Uptake LDLR->Uptake LDL LDL Cholesterol LDL->Uptake

Caption: Mechanism of action of this compound in hepatocytes.

Experimental Workflow: In Vitro LDL Uptake Assay

LDL_Uptake_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compound Prepare this compound dilutions in serum-free medium incubate1->prepare_compound treat_cells Treat cells with this compound (e.g., 24 hours) prepare_compound->treat_cells add_ldl Add fluorescently labeled LDL treat_cells->add_ldl incubate2 Incubate for 4 hours add_ldl->incubate2 wash_cells Wash cells with PBS incubate2->wash_cells measure_fluorescence Measure fluorescence wash_cells->measure_fluorescence end End measure_fluorescence->end

Caption: A typical workflow for an in vitro LDL uptake experiment.

Logical Relationship: Troubleshooting Solubility Issues

Solubility_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Compound Precipitation or Inconsistent Results cause1 Exceeded Aqueous Solubility Limit issue->cause1 cause2 Poor DMSO Quality issue->cause2 cause3 Compound Adsorption issue->cause3 cause4 Compound Degradation issue->cause4 solution1 Optimize Final DMSO Concentration (<0.5%) cause1->solution1 solution2 Use Fresh, Anhydrous DMSO and Sonicate cause2->solution2 solution3 Use Low-Adhesion Plasticware cause3->solution3 solution4 Prepare Fresh Dilutions and Store Stock Properly cause4->solution4

Caption: A troubleshooting guide for this compound solubility problems.

References

potential off-target effects of DC371739

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC371739. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that functions by directly binding to the transcription factor Hepatocyte Nuclear Factor-1 Alpha (HNF-1α).[1] This interaction disrupts the transcription of two key target genes involved in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1] By inhibiting the transcription of these genes, this compound leads to a reduction in their corresponding protein levels, which in turn lowers plasma levels of total cholesterol, LDL-cholesterol (LDL-C), and triglycerides.[1]

Q2: My cells are showing unexpected changes in glucose metabolism after treatment with this compound. Is this a known off-target effect?

A2: While preclinical and Phase I clinical trials of this compound have shown a good safety profile with no significant systemic effects on glucose homeostasis reported, the primary target, HNF-1α, is known to be a critical regulator of pancreatic β-cell development and function.[1][2][3] HNF-1α controls the expression of genes involved in glucose transport and metabolism, including GLUT1 and GLUT2 in pancreatic β-cells.[4] Therefore, it is plausible that at certain concentrations or in specific cellular models, modulation of HNF-1α by this compound could lead to alterations in glucose uptake or insulin (B600854) secretion pathways. We recommend monitoring glucose levels in your cell culture media and performing a glucose uptake assay to quantify any potential effects.

Q3: I am observing changes in the expression of genes unrelated to lipid metabolism in my experiment. How can I determine if these are off-target effects of this compound?

A3: HNF-1α is a transcription factor with a broad range of target genes across different tissues, including the liver, pancreas, kidney, and intestine.[5][6] It regulates genes involved in drug metabolism (e.g., cytochrome P450s), acute phase response, and cell differentiation.[4][7] To investigate if the observed gene expression changes are due to off-target effects of this compound, we recommend the following approaches:

  • Use a control compound: Include an inactive analog of this compound in your experiments if available.

  • Perform a dose-response analysis: Determine if the unexpected gene expression changes occur at concentrations significantly higher than those required for the desired on-target effect (inhibition of PCSK9 and ANGPTL3 expression).

  • Utilize a rescue experiment: If possible, overexpress HNF-1α in your cells to see if it reverses the observed gene expression changes.

  • Consult the literature: Review publications on the diverse functions of HNF-1α to see if the affected genes are known targets.

Q4: Are there any known effects of this compound on liver function beyond lipid metabolism?

A4: Preclinical studies in animal models and a Phase I clinical trial have indicated that this compound has minimal impact on liver function markers such as liver enzymes.[1] However, HNF-1α itself is a key regulator of many liver-specific genes and is considered to have a tumor-suppressive role.[2][4] For long-term studies or experiments involving high concentrations of this compound, it is advisable to monitor a broader panel of liver health markers.

Troubleshooting Guides

Issue 1: Variability in the lipid-lowering effect of this compound between experiments.

  • Possible Cause 1: Cell line differences. The expression and activity of HNF-1α can vary between different cell lines.

    • Troubleshooting Step: Confirm the expression level of HNF-1α in your cell line using qPCR or Western blot. We recommend using cell lines with robust HNF-1α expression, such as HepG2 cells, for consistent results.

  • Possible Cause 2: Compound stability. this compound, like any small molecule, may degrade over time, especially if not stored correctly.

    • Troubleshooting Step: Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions for each experiment.

  • Possible Cause 3: Inconsistent cell density. The confluency of your cell culture can affect their metabolic state and response to treatment.

    • Troubleshooting Step: Standardize your cell seeding density and treatment conditions for all experiments.

Issue 2: Observed cytotoxicity at high concentrations of this compound.

  • Possible Cause 1: Exaggerated on-target effect. While this compound has shown low toxicity, very high concentrations could lead to significant disruption of cellular processes regulated by HNF-1α.

    • Troubleshooting Step: Perform a dose-response curve to determine the therapeutic window for your specific cell line. Use the lowest effective concentration that achieves the desired lipid-lowering effect.

  • Possible Cause 2: Off-target toxicity. At high concentrations, this compound may interact with other cellular targets.

    • Troubleshooting Step: Refer to the suggested protocols for investigating off-target effects, such as a kinome scan or a broad panel of receptor binding assays.

Data Presentation

Table 1: In Vitro Activity of this compound in HepG2 Cells

ParameterThis compound ConcentrationResult
PCSK9 mRNA Expression 5 µMDecreased
ANGPTL3 mRNA Expression 5 µMDecreased
PCSK9 Protein Expression 10 µMDecreased
LDLR Protein Expression 10 µMIncreased
DiI-LDL Uptake 0-10 µMIncreased (Dose-dependent)

Data is illustrative and based on published findings.

Table 2: Preclinical and Phase I Safety Profile of this compound

Study TypeKey Findings
Preclinical (Hamsters, Rhesus Monkeys) - Significant reduction in total cholesterol, LDL-C, and triglycerides.- Minimal impact on liver function markers.- No significant changes in body weight or liver enzyme levels.
Phase I Clinical Trial - Good safety and tolerability.- No dose-limiting toxicities observed up to 40 mg once daily for 28 days.

This table summarizes publicly available safety information.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Glucose Uptake in a Cell-Based Assay

  • Cell Culture: Plate cells (e.g., HepG2 or a pancreatic β-cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.

  • Glucose Starvation: Remove the treatment media and incubate the cells in glucose-free media for 1-2 hours.

  • Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for 30-60 minutes.

  • Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the fluorescence signal to the cell number (e.g., using a DNA stain like Hoechst) and compare the glucose uptake in this compound-treated cells to the vehicle control.

Protocol 2: Kinase Profiling to Identify Potential Off-Target Kinase Interactions

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay: Submit the compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases. The assay is usually a radiometric or fluorescence-based in vitro kinase activity assay.

  • Data Interpretation: The service will provide data on the percent inhibition of each kinase at a given concentration of this compound. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%).

  • Follow-up: For any identified off-target kinases, perform a dose-response experiment to determine the IC50 value and assess the potential for these interactions to be relevant at the concentrations used in your primary experiments.

Visualizations

DC371739_Mechanism_of_Action cluster_transcription Transcription Inhibition This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to & Inhibits PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates Transcription PCSK9_protein PCSK9 Protein PCSK9_gene->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_gene->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation Lipids Lowered Plasma Cholesterol & Triglycerides LDLR->Lipids Increases Uptake

Caption: Mechanism of action of this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Treatment Dose_Response Perform Dose-Response Curve Start->Dose_Response Literature_Search Review Literature for HNF-1α Functions Start->Literature_Search On_Target_Concentration Is Phenotype Observed at On-Target Concentrations? Dose_Response->On_Target_Concentration Off_Target_Screening Perform Off-Target Screening (e.g., Kinase Panel) On_Target_Concentration->Off_Target_Screening No Likely_On_Target Likely On-Target or Exaggerated Pharmacological Effect On_Target_Concentration->Likely_On_Target Yes Control_Experiment Use Inactive Analog or Rescue Experiment Literature_Search->Control_Experiment Potential_Off_Target Potential Off-Target Effect Control_Experiment->Potential_Off_Target Off_Target_Screening->Potential_Off_Target

Caption: Workflow for troubleshooting unexpected effects.

References

Technical Support Center: Improving DC371739 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing DC371739 in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, orally active small molecule lipid-lowering drug candidate.[1] Its mechanism of action is distinct from other known lipid-lowering drugs.[1] this compound directly binds to the transcription factor HNF-1α, which disrupts the transcription of two key genes involved in lipid metabolism: PCSK9 and ANGPTL3.[1] By inhibiting the transcription of these genes, this compound leads to a decrease in the protein expression of PCSK9 and ANGPTL3.[2] The reduction in PCSK9 levels results in an increased expression of the low-density lipoprotein receptor (LDLR), which enhances the clearance of LDL cholesterol from the circulation.[2][3]

Q2: What are the reported in vivo effects of this compound?

A2: In preclinical studies involving hyperlipidemic hamsters and rhesus monkeys, this compound has been shown to significantly reduce levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).[1] In a 21-day study in hamsters, oral administration of this compound at doses of 10, 30, and 100 mg/kg resulted in a dose-dependent reduction in plasma TC, LDL-C, and TG levels.[2] Phase I clinical trials in humans have also demonstrated significant lowering of serum TC, LDL-C, TG, and apolipoprotein B (ApoB) levels after 28 days of treatment with 40 mg/day.[1]

Q3: What is the pharmacokinetic profile of this compound?

A3: Phase I clinical trial data for this compound shows a half-life (t1/2) of approximately 22-26 hours and a time to maximum concentration (Tmax) of around 5.5-6.5 hours.[1] The area under the curve (AUC) demonstrated dose-dependent increases.[1]

Q4: Can this compound be used in combination with other lipid-lowering drugs?

A4: Yes, due to its distinct mechanism of action, this compound has the potential for use in combination with statins.[1] Experiments in rats have shown that combining this compound with atorvastatin (B1662188) results in a more significant lipid-lowering effect.[1] This suggests it could be a valuable adjunct therapy, particularly for patients who are intolerant to statins.[1]

Q5: How should I store and handle this compound?

A5: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[2]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Lower-Than-Expected Reduction in Lipid Levels

  • Possible Cause: Suboptimal drug formulation or poor solubility.

    • Troubleshooting Steps:

      • Verify Solubility: this compound is an orally active small molecule, but like many small molecules, its solubility in aqueous solutions for in vivo use might be limited. Ensure the compound is fully dissolved in the vehicle before administration.

      • Optimize Formulation: For preclinical oral dosing, consider using a formulation designed to enhance the solubility and absorption of poorly water-soluble compounds.[4] Common approaches include using co-solvents, surfactants, or creating a suspension or lipid-based formulation.[5][6] A thorough understanding of the compound's physicochemical properties is crucial for selecting the right formulation strategy.[6]

      • In Vitro Dissolution Testing: Before moving to in vivo studies, performing small-scale in vitro dissolution tests with different formulations can help predict in vivo performance and conserve your API.[7]

  • Possible Cause: Inadequate dosing regimen (dose and/or frequency).

    • Troubleshooting Steps:

      • Dose-Response Study: If you are not observing the expected efficacy, it is advisable to conduct a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Consider the pharmacokinetic profile of this compound. With a half-life of 22-26 hours in humans, daily dosing is likely sufficient.[1] However, PK can differ between species. If feasible, conduct a pilot PK study in your animal model to ensure adequate drug exposure is being achieved and maintained.

  • Possible Cause: High first-pass metabolism in the selected animal model.

    • Troubleshooting Steps:

      • Route of Administration: Although this compound is orally active, significant first-pass metabolism can reduce bioavailability in some animal models.[8] If you suspect this is an issue, consider an alternative route of administration for initial efficacy studies, such as intraperitoneal (i.p.) injection, to bypass the liver's first-pass effect.

      • Metabolite Analysis: If resources permit, analyzing plasma samples for known active or inactive metabolites can provide insights into the metabolic fate of this compound in your model.

Issue 2: High Variability in Experimental Results

  • Possible Cause: Inconsistent drug formulation and administration.

    • Troubleshooting Steps:

      • Standardize Formulation Preparation: Ensure the formulation is prepared consistently for every experiment. If it is a suspension, make sure it is uniformly mixed before each animal is dosed.

      • Accurate Dosing Technique: For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered to the stomach. For other routes, ensure consistent administration.

  • Possible Cause: Biological variability within the animal cohort.

    • Troubleshooting Steps:

      • Acclimation: Ensure all animals are properly acclimated to the housing and experimental conditions before the study begins to reduce stress-induced variability.[8]

      • Animal Model Selection: Different strains of mice or rats can have varying responses to treatments.[8] Ensure you are using an appropriate and well-characterized model of hyperlipidemia.

      • Inclusion of Control Groups: Always include a vehicle control group and consider a positive control (a known lipid-lowering agent) to validate your experimental setup.[8]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Hamsters [2]

Dose (mg/kg, p.o., daily for 21 days)% Reduction in Serum TC% Reduction in Serum LDL-C% Reduction in Serum TG
1029.46%23.25%49.57%
3035.65%31.04%57.52%
10038.69%35.03%78.16%

Table 2: Phase I Clinical Trial Pharmacokinetic Parameters of this compound [1]

ParameterValue
Half-life (t1/2)~22-26 hours
Time to Max Concentration (Tmax)~5.5-6.5 hours

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a High-Fat Diet-Induced Hyperlipidemic Rodent Model

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Induce hyperlipidemia by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.

  • Acclimation: Acclimate mice to the facility and handling for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (mid dose, e.g., 30 mg/kg)

    • This compound (high dose, e.g., 100 mg/kg)

    • Positive Control (e.g., Atorvastatin, 10 mg/kg)

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer the assigned treatment daily via oral gavage for 21-28 days.

  • Monitoring: Monitor body weight and food intake weekly.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding after a 4-6 hour fast.

  • Biochemical Analysis: Centrifuge blood to obtain serum and analyze for TC, LDL-C, HDL-C, and TG levels using commercially available kits.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimation: Acclimate rats for at least one week.

  • Drug Administration: Administer a single dose of this compound (e.g., 30 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples from a subset of animals at various time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

Visualizations

DC371739_Signaling_Pathway cluster_drug Drug Action cluster_nucleus Nucleus cluster_cell Hepatocyte cluster_circulation Circulation This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to & Inhibits PCSK9_gene PCSK9 Gene ANGPTL3_gene ANGPTL3 Gene HNF1a->PCSK9_gene Activates Transcription HNF1a->ANGPTL3_gene Activates Transcription PCSK9 PCSK9 Protein PCSK9_gene->PCSK9 Translation ANGPTL3 ANGPTL3 Protein ANGPTL3_gene->ANGPTL3 Translation LDLR LDLR PCSK9->LDLR Promotes Degradation TG Triglycerides ANGPTL3->TG Increases Levels LDL LDL-C LDLR->LDL Clears from Circulation

Caption: Mechanism of action of this compound.

In_Vivo_Efficacy_Workflow A 1. Animal Model Selection (e.g., High-Fat Diet Mice) B 2. Acclimation & Baseline Measurements A->B C 3. Randomization & Grouping B->C D 4. Daily Oral Administration (Vehicle, this compound, Positive Control) C->D E 5. In-Life Monitoring (Body Weight, Food Intake) D->E F 6. Terminal Blood & Tissue Collection E->F G 7. Biochemical Analysis (Lipid Panel) F->G H 8. Statistical Analysis & Reporting G->H

Caption: Workflow for a typical in vivo efficacy study.

Troubleshooting_Logic Start Issue: Poor In Vivo Efficacy Q1 Is the compound fully dissolved in the vehicle? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the dose & frequency adequate? A1_Yes->Q2 Sol_Action Action: Optimize formulation (e.g., co-solvents, SEDDS) A1_No->Sol_Action A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Could there be high first-pass metabolism? A2_Yes->Q3 Dose_Action Action: Conduct dose-response study and/or pilot PK study A2_No->Dose_Action A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Metab_Action Action: Consider alternative route (e.g., i.p.) for initial tests A3_Yes->Metab_Action End Consult further literature or contact technical support A3_No->End

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Technical Support Center: DC371739 Toxicity and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the toxicity and safety profile of DC371739, a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like protein 3 (ANGPTL3) transcription. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and inquiries that may arise during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound leading to its lipid-lowering effects?

A1: this compound acts by a distinct mechanism from other known lipid-lowering agents. It physically binds to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α). This binding impedes the transcription of both PCSK9 and ANGPTL3 genes.[1] The inhibition of PCSK9 and ANGPTL3 transcription leads to a reduction in the levels of their respective proteins, which are key regulators of lipid metabolism. This dual inhibition ultimately results in decreased plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).[1]

Q2: What is the general preclinical safety profile of this compound?

A2: Preclinical studies in hyperlipidemic hamsters and rhesus monkeys have demonstrated that this compound has a favorable safety profile. It effectively lowers lipid levels with minimal impact on liver function markers and does not cause significant changes in body weight.[1]

Q3: What were the key safety findings from the Phase I clinical trial of this compound?

A3: A Phase Ib/IIa clinical trial (NCT04927221) in hypercholesterolemic subjects demonstrated that this compound is safe and well-tolerated. No dose-limiting toxicities were observed at doses up to 40 mg administered once daily for 28 days.[1] The pharmacokinetic profile showed dose-dependent increases in exposure, with a half-life of approximately 22-26 hours.[1]

Troubleshooting Guide

Issue: Unexpected cytotoxicity observed in in vitro experiments.

  • Possible Cause: The concentration of this compound used may be too high.

  • Troubleshooting Step: While this compound has shown low toxicity, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

Issue: Inconsistent lipid-lowering effects in animal models.

  • Possible Cause: Variability in drug administration, diet-induced hyperlipidemia model, or species differences.

  • Troubleshooting Step: Ensure consistent oral gavage technique and appropriate vehicle use. Verify the diet composition and duration to induce a stable hyperlipidemic phenotype. Consider the species-specific differences in lipid metabolism and drug response.

Quantitative Data Summary

Preclinical Safety and Efficacy in Hamsters
Dose (mg/kg/day, p.o. for 21 days)% Decrease in Serum TC% Decrease in Serum LDL-C% Decrease in Serum TG
1029.46%23.25%49.57%
3035.65%31.04%57.52%
10038.69%35.03%78.16%

No significant changes in liver enzymes or body weight were reported.

Phase I Clinical Trial Safety Overview (NCT04927221)
DoseDurationKey Safety Findings
Up to 40 mg/day28 daysGood safety and tolerability; No dose-limiting toxicities observed.

Further details on specific adverse events and clinical laboratory parameters are not yet publicly available.

Experimental Protocols

In Vivo Hyperlipidemia Hamster Model

  • Animal Model: Male Golden Syrian hamsters.

  • Diet: High-fat diet to induce hyperlipidemia.

  • Drug Administration: this compound administered orally (p.o.) daily for 21 days at doses of 10, 30, and 100 mg/kg.

  • Blood Sampling: Blood samples collected for lipid analysis.

  • Analysis: Serum levels of TC, LDL-C, and TG measured.

Visualizations

DC371739_Mechanism_of_Action This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Inhibits transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Inhibits transcription PCSK9_protein PCSK9 Protein PCSK9_gene->PCSK9_protein Leads to decreased ANGPTL3_protein ANGPTL3 Protein ANGPTL3_gene->ANGPTL3_protein Leads to decreased Lipid_reduction Lipid Reduction (TC, LDL-C, TG) PCSK9_protein->Lipid_reduction Contributes to ANGPTL3_protein->Lipid_reduction Contributes to

Caption: Mechanism of action of this compound.

Preclinical_Workflow start Start: Hyperlipidemic Animal Model dosing Daily Oral Dosing (21 days) start->dosing monitoring Monitor Body Weight & General Health dosing->monitoring blood_collection Blood Collection monitoring->blood_collection analysis Serum Lipid & Liver Enzyme Analysis blood_collection->analysis end End: Evaluate Efficacy & Safety analysis->end

Caption: Preclinical experimental workflow.

References

Technical Support Center: DC371739 Pharmacokinetic Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC371739. The information is designed to address specific issues that may be encountered during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, orally active small molecule that lowers lipid levels.[1] Its mechanism is distinct from other known lipid-lowering drugs. It functions by directly binding to the transcription factor HNF-1α, which in turn disrupts the transcription of two key genes, PCSK9 and ANGPTL3.[1] This leads to a decrease in the mRNA and protein expression of PCSK9 and a subsequent increase in the expression of the low-density lipoprotein receptor (LDLR).[2]

Q2: What are the expected human pharmacokinetic parameters for this compound from clinical trials?

A2: Phase I clinical trials have shown that this compound is safe and well-tolerated.[1] Pharmacokinetic analysis revealed a half-life (t1/2) of approximately 22-26 hours and a time to maximum concentration (Tmax) of about 5.5-6.5 hours.[1] The area under the curve (AUC) showed dose-dependent increases.[1]

Q3: Can this compound be used in combination with statins?

A3: Yes, due to its distinct mechanism of action, this compound can be used in combination with statins.[1] Preclinical studies in rats have demonstrated that combining this compound with atorvastatin (B1662188) results in a more significant lipid-lowering effect.[1] This suggests it could be a valuable treatment option, particularly for patients who are intolerant to statins.[1]

Q4: We are observing high inter-individual variability in our preclinical pharmacokinetic studies. What could be the cause?

A4: High inter-individual variability is a common challenge in pharmacokinetic studies. Potential causes could include:

  • Formulation Issues: Inconsistent preparation of the dosing solution can lead to variability. Ensure the compound is fully solubilized and the formulation is homogeneous. For poorly soluble drugs, strategies like using lipid-based formulations or solid dispersions can improve consistency.[3][4][5][6]

  • Biological Factors: Differences in animal strain, sex, age, and health status can contribute to variability. Genetic polymorphisms in drug transporters and metabolizing enzymes can also play a significant role.[7][8]

  • Experimental Procedures: Inconsistencies in dosing procedures, timing of sample collection, and sample handling can introduce errors. Standardizing these procedures across all subjects is crucial.

Troubleshooting Guides

Issue: Lower than Expected Oral Bioavailability

Lower than expected oral bioavailability can be a significant hurdle in drug development. The following steps can help troubleshoot this issue.

Potential Causes and Solutions:

  • Poor Aqueous Solubility:

    • Problem: this compound, like many small molecule inhibitors, may have low water solubility, limiting its dissolution and absorption in the gastrointestinal tract.[3][5]

    • Solution: Optimize the formulation. Strategies include particle size reduction (micronization or nanosizing), use of solid dispersions, or lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[4][6][9]

  • First-Pass Metabolism:

    • Problem: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[10]

    • Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolizing enzymes. If first-pass metabolism is high, medicinal chemistry efforts may be needed to design more metabolically stable analogs.

  • Efflux by Transporters:

    • Problem: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which pump the drug back into the gut lumen.[7][10][11]

    • Solution: Use in vitro cell-based assays (e.g., Caco-2 permeability assays) to determine if this compound is a substrate for key efflux transporters. If so, co-administration with a known inhibitor of that transporter in preclinical models can help confirm this mechanism.

Data Presentation

Table 1: Summary of this compound Human Pharmacokinetic Parameters (Phase I) [1]

ParameterValue
Half-life (t1/2)22 - 26 hours
Time to Max Concentration (Tmax)5.5 - 6.5 hours

Table 2: Efficacy of this compound in Hyperlipidemic Hamsters (21 days of daily oral dosing) [2]

Dose% Decrease in Total Cholesterol (TC)% Decrease in LDL-Cholesterol (LDL-C)% Decrease in Triglycerides (TG)
10 mg/kg29.46%23.25%49.57%
30 mg/kg35.65%31.04%57.52%
100 mg/kg38.69%35.03%78.16%

Experimental Protocols

Protocol: In Vitro Caco-2 Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability of a compound and identifying its potential as a substrate for efflux transporters.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Prepare a dosing solution of this compound in a transport buffer.

    • For apical-to-basolateral (A-B) transport, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

    • To investigate the involvement of specific transporters, the experiment can be repeated in the presence of known transporter inhibitors.

  • Sample Collection: At predetermined time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Mandatory Visualization

signaling_pathway This compound This compound HNF1a HNF-1α This compound->HNF1a binds to PCSK9_ANGPTL3_Gene PCSK9 & ANGPTL3 Gene Transcription HNF1a->PCSK9_ANGPTL3_Gene disrupts PCSK9_ANGPTL3_Protein PCSK9 & ANGPTL3 Protein Expression PCSK9_ANGPTL3_Gene->PCSK9_ANGPTL3_Protein LDLR LDLR Expression PCSK9_ANGPTL3_Protein->LDLR decreased inhibition LDL_C Decreased Serum LDL-C LDLR->LDL_C

Caption: Mechanism of action of this compound.

experimental_workflow cluster_prep Pre-Experiment cluster_dosing Experiment cluster_analysis Analysis formulation Formulation Optimization dosing Oral Administration formulation->dosing animal_model Select Animal Model animal_model->dosing sampling Blood Sampling at Multiple Time Points dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling

Caption: A typical workflow for an oral pharmacokinetic study.

References

Validation & Comparative

A Comparative Guide to PCSK9 Inhibitors: DC371739 vs. Monoclonal Antibodies and siRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of DC371739, a novel small molecule PCSK9 inhibitor, with other established PCSK9 inhibitors, including the monoclonal antibodies evolocumab and alirocumab, and the small interfering RNA (siRNA) therapeutic, inclisiran. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data from preclinical and clinical studies, and detailed experimental methodologies.

Introduction to PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the clearance of LDL-C from the bloodstream.[1] Inhibition of PCSK9, either by preventing its interaction with the LDLR or by reducing its synthesis, leads to increased LDLR recycling and a subsequent significant reduction in plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

Overview of Compared PCSK9 Inhibitors

This guide focuses on four distinct approaches to PCSK9 inhibition:

  • This compound: An orally active small molecule that uniquely inhibits the transcription of the PCSK9 gene.

  • Evolocumab (Repatha®) and Alirocumab (Praluent®): Fully human monoclonal antibodies that bind directly to circulating PCSK9 protein, preventing its interaction with the LDLR.

  • Inclisiran (Leqvio®): A small interfering RNA (siRNA) that inhibits the synthesis of PCSK9 protein within hepatocytes.

Mechanism of Action

The fundamental difference between these inhibitors lies in their mechanism of action, which is depicted in the signaling pathway diagrams below.

PCSK9_Signaling_Pathway cluster_0 Hepatocyte cluster_inhibitors Inhibitor Mechanisms HNF-1α HNF-1α PCSK9_mRNA PCSK9_mRNA HNF-1α->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3_mRNA HNF-1α->ANGPTL3_mRNA Transcription PCSK9_Protein PCSK9_Protein PCSK9_mRNA->PCSK9_Protein Translation LDLR LDLR PCSK9_Protein->LDLR Binds to LDLR Circulating_PCSK9 Circulating_PCSK9 PCSK9_Protein->Circulating_PCSK9 Lysosome Lysosome LDLR->Lysosome Degradation LDL-C_Uptake LDL-C Uptake LDLR->LDL-C_Uptake LDLR_Recycling LDLR Recycling LDL-C_Uptake->LDLR_Recycling RISC RNA-Induced Silencing Complex RISC->PCSK9_mRNA Cleavage Circulating_LDL-C Circulating_LDL-C Circulating_LDL-C->LDL-C_Uptake Circulating_PCSK9->LDLR This compound This compound This compound->HNF-1α Inhibits Monoclonal_Antibodies Evolocumab Alirocumab Monoclonal_Antibodies->Circulating_PCSK9 Binds & Neutralizes Inclisiran Inclisiran Inclisiran->RISC Engages

Caption: Mechanism of Action of PCSK9 Inhibitors.

This compound acts upstream by binding to the transcription factor HNF-1α, which in turn inhibits the transcription of both PCSK9 and ANGPTL3 genes.[2] Monoclonal antibodies, evolocumab and alirocumab, function extracellularly by directly binding to circulating PCSK9 protein, thereby preventing its interaction with the LDLR. Inclisiran, a GalNAc-conjugated siRNA, is actively transported into hepatocytes where it utilizes the RNA interference pathway to degrade PCSK9 mRNA, thus preventing the synthesis of the PCSK9 protein.[2][3][4]

Performance Data Comparison

The following tables summarize the available quantitative data for this compound and other PCSK9 inhibitors. It is important to note that this compound is in an earlier stage of clinical development, and therefore, a direct comparison with the extensive Phase III and real-world data of approved inhibitors should be interpreted with caution.

Table 1: Binding Affinity and In Vitro Activity
InhibitorTargetBinding Affinity (Kd)In Vitro AssayKey Findings
This compound HNF-1αNot ReportedDiI-LDL uptake in HepG2 cellsDose- and time-dependently increases DiI-LDL uptake.[5]
Evolocumab PCSK9 Protein4 pM, 8.0 pM[2][6]PCSK9-LDLR binding inhibitionSterically hinders PCSK9 binding to LDLR (IC50 = 2.08 nM).[6]
Alirocumab PCSK9 ProteinHigh Affinity (Not specified)PCSK9-LDLR binding inhibitionBinds with high affinity and specificity to PCSK9.[7]
Inclisiran PCSK9 mRNANot ApplicableNot ApplicableNot Applicable
Table 2: Preclinical Efficacy in Animal Models
InhibitorAnimal ModelDosing% LDL-C Reduction% TC Reduction% TG Reduction
This compound Hyperlipidemic Hamsters10-100 mg/kg/day (p.o.)23.3% - 35.0%29.5% - 38.7%49.6% - 78.2%
This compound Hyperlipidemic Rhesus MonkeysNot specifiedSignificant reductionSignificant reductionSignificant reduction
Evolocumab Mice10 mg/kg (IV)Not Reported20% - 28%Not Reported
Table 3: Clinical Efficacy in Lowering Lipids (Human Studies)
InhibitorStudy PopulationDosing% LDL-C Reduction (vs. Placebo)% TC Reduction (vs. Placebo)% TG Reduction (vs. Placebo)
This compound Hypercholesterolemic Subjects (Phase I)40 mg/day for 28 daysSignificant reductionSignificant reductionSignificant reduction
Evolocumab Hypercholesterolemia (Phase II, Pooled)140 mg Q2W / 420 mg QM67.6% / 65.0%[8]Not ReportedNot Reported
Evolocumab ASCVD (FOURIER Trial, Phase III)140 mg Q2W / 420 mg QM59% (median)[9]Not ReportedNot Reported
Alirocumab Hypercholesterolemia (Meta-analysis)Various~52%[10]Not ReportedNot Reported
Alirocumab High CV Risk (ODYSSEY LONG TERM)150 mg Q2W62%[11]Not ReportedNot Reported
Inclisiran HeFH, ASCVD (ORION-9, 10, 11 Pooled)300 mg at day 1, 90, then every 6 months~51%[12]Not ReportedNot Reported
Inclisiran Hypercholesterolemia (ORION-1, Phase II)300 mg (2 doses)52.6%[13]Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of these PCSK9 inhibitors.

LDL-C Uptake Assay in HepG2 Cells

This assay assesses the ability of a compound to enhance the uptake of LDL-C into liver cells, a primary function of the LDLR.

LDL_Uptake_Workflow cluster_workflow Experimental Workflow A 1. Seed HepG2 cells in a 96-well plate B 2. Culture cells (e.g., 48 hours) A->B C 3. Treat cells with this compound or control for a specified duration (e.g., 24 hours) B->C D 4. Add fluorescently labeled LDL (e.g., DiI-LDL) to the culture medium C->D E 5. Incubate for 3-4 hours to allow for LDL uptake D->E F 6. Wash cells to remove extracellular DiI-LDL E->F G 7. Quantify intracellular fluorescence using a plate reader or imaging system F->G

Caption: LDL Uptake Assay Workflow.

Protocol:

  • Cell Culture: HepG2 cells are seeded in 96-well plates at a density of approximately 3 x 10^4 cells/well and cultured overnight, or for 48 hours, to allow for attachment and growth.[14][15]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. The cells are incubated for a predetermined period (e.g., 24 hours).[15]

  • LDL-Uptake: After treatment, the medium is replaced with a working solution of fluorescently labeled LDL (e.g., DiI-LDL) and incubated for an additional 3-4 hours at 37°C.[14]

  • Quantification: Cells are washed to remove any unbound fluorescent LDL. The intracellular fluorescence, which is proportional to the amount of LDL taken up by the cells, is then measured using a fluorescence microscope or a plate reader.

Hyperlipidemia Animal Models

Animal models are essential for evaluating the in vivo efficacy and safety of lipid-lowering agents.

Hamster Model of Hyperlipidemia:

Golden Syrian hamsters are often used as they have a lipid metabolism profile that is more similar to humans than mice, particularly regarding cholesterol and lipoprotein metabolism.

Protocol:

  • Induction of Hyperlipidemia: Hamsters are fed a high-fat and/or high-cholesterol diet for a period of several weeks to induce elevated levels of plasma cholesterol and triglycerides.

  • Drug Administration: The test compound (e.g., this compound) is administered orally (p.o.) or via another appropriate route, daily for a specified duration (e.g., 21 days). A control group receives the vehicle.

  • Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is separated, and levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic assays.

Rhesus Monkey Model of Hyperlipidemia:

Non-human primates, such as rhesus monkeys, provide a model that is even more translationally relevant to human physiology and disease.

Protocol:

  • Model: Spontaneously hyperlipidemic rhesus monkeys or monkeys fed a high-fructose or high-fat/high-cholesterol diet are used.

  • Drug Administration: The test compound is administered, and blood samples are collected periodically.

  • Lipid Profile Analysis: Plasma lipid profiles are analyzed as described for the hamster model.

Summary and Future Directions

This compound presents a novel, orally available approach to lowering LDL-C and triglycerides through the transcriptional inhibition of both PCSK9 and ANGPTL3. Its distinct mechanism of action suggests potential for use in combination with other lipid-lowering therapies, such as statins, and as an alternative for statin-intolerant patients.[2]

In contrast, evolocumab, alirocumab, and inclisiran have well-established efficacy and safety profiles from extensive clinical trial programs and are approved for clinical use. Monoclonal antibodies offer potent and rapid reduction of LDL-C, while inclisiran provides a long-acting therapeutic effect with infrequent dosing.[5][10][13]

Further clinical development of this compound, including larger and longer-term clinical trials, will be necessary to fully elucidate its efficacy, safety, and potential role in the management of hyperlipidemia and the prevention of cardiovascular disease. Head-to-head comparative studies with other PCSK9 inhibitors will also be crucial in defining its relative therapeutic value.

References

A Head-to-Head Comparison: The Novel Lipid-Lowering Agent DC371739 Versus Statin Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of lipid-lowering therapies, statins have long been the cornerstone of treatment for hypercholesterolemia. However, the emergence of novel therapeutic agents offers new possibilities for managing dyslipidemia. This guide provides a comprehensive comparison of a promising new small molecule, DC371739, with the widely prescribed statins, focusing on their mechanisms of action, preclinical and clinical efficacy, and safety profiles. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel, orally active small molecule that lowers lipids through a distinct mechanism of action compared to statins. It functions by inhibiting the transcription of proprotein convertase subtilisin/kexin type 9 (PCSK9) and angiopoietin-like 3 (ANGPTL3) via direct binding to the transcription factor HNF-1α.[1][2] Statins, in contrast, inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Preclinical and Phase I clinical data for this compound demonstrate significant reductions in low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TG).[1][3] This guide presents a detailed analysis of these findings alongside comparable data for atorvastatin (B1662188) and rosuvastatin (B1679574), two commonly prescribed statins.

Mechanism of Action

The fundamental difference between this compound and statins lies in their molecular targets and downstream effects on lipid metabolism.

This compound: this compound acts as a transcriptional repressor of two key genes involved in lipid metabolism: PCSK9 and ANGPTL3.[1][2] It achieves this by physically binding to hepatocyte nuclear factor 1-alpha (HNF-1α), a transcription factor that regulates the expression of these genes. By inhibiting the transcription of PCSK9, this compound leads to an increase in the number of LDL receptors on the surface of hepatocytes, thereby enhancing the clearance of LDL-C from the circulation.[4] The suppression of ANGPTL3 transcription contributes to a reduction in triglyceride levels.[1]

Statins: Statins, such as atorvastatin and rosuvastatin, are competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the synthesis of cholesterol.[5] By reducing intracellular cholesterol synthesis, statins upregulate the expression of LDL receptors on hepatocytes, leading to increased uptake of LDL-C from the bloodstream.[5]

cluster_0 This compound Signaling Pathway This compound This compound HNF-1α HNF-1α This compound->HNF-1α binds to & inhibits PCSK9 Gene PCSK9 Gene HNF-1α->PCSK9 Gene activates ANGPTL3 Gene ANGPTL3 Gene HNF-1α->ANGPTL3 Gene activates PCSK9 Transcription PCSK9 Transcription PCSK9 Gene->PCSK9 Transcription ANGPTL3 Transcription ANGPTL3 Transcription ANGPTL3 Gene->ANGPTL3 Transcription LDL Receptor Degradation LDL Receptor Degradation PCSK9 Transcription->LDL Receptor Degradation promotes Triglyceride Levels Triglyceride Levels ANGPTL3 Transcription->Triglyceride Levels increases LDL-C Clearance LDL-C Clearance LDL Receptor Degradation->LDL-C Clearance reduces

Figure 1: this compound Signaling Pathway.

cluster_1 Statin Signaling Pathway Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase inhibit Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Intracellular Cholesterol Intracellular Cholesterol Cholesterol Synthesis->Intracellular Cholesterol reduces LDL Receptor Expression LDL Receptor Expression Intracellular Cholesterol->LDL Receptor Expression upregulates LDL-C Clearance LDL-C Clearance LDL Receptor Expression->LDL-C Clearance increases

Figure 2: Statin Signaling Pathway.

Preclinical Efficacy

The lipid-lowering effects of this compound and statins have been evaluated in various preclinical animal models of hyperlipidemia.

Data Presentation
Compound Animal Model Dosage TC Reduction (%) LDL-C Reduction (%) TG Reduction (%) Reference
This compound Hyperlipidemic Hamsters10 mg/kg/day29.4623.2549.57[4]
30 mg/kg/day35.6531.0457.52[4]
100 mg/kg/day38.6935.0378.16[4]
This compound Hyperlipidemic Rhesus Monkeys30 mg/kg/daySignificant ReductionSignificant ReductionSignificant Reduction[3]
Atorvastatin Fructose-fed Hamsters---50-59[6]
Atorvastatin High Fat Diet-fed Hamsters3 mg/kg/day55.6860.7879.16[7]
Rosuvastatin High Fat-High Cholesterol Diet-fed Hamsters1.0 mg/kgNo significant reductionSignificant ReductionSignificant Reduction
1.5 mg/kgNo significant reductionSignificant ReductionSignificant Reduction

Note: Direct comparative studies with identical protocols are limited. Data is compiled from various sources.

Experimental Protocols

This compound in Hyperlipidemic Hamsters: The study utilized male Syrian golden hamsters fed a high-fat diet (HFD) to induce hyperlipidemia. The animals were then treated orally with this compound at doses of 10, 30, or 100 mg/kg daily for 21 days.[4] Blood samples were collected to measure plasma levels of TC, LDL-C, and TG.[4]

Atorvastatin in High-Fat Diet-Induced Hyperlipidemic Hamsters: Male golden hamsters were fed a high-fat diet to induce non-alcoholic fatty liver disease and hyperlipidemia. Atorvastatin was administered orally at a dose of 3 mg/kg daily for 8 weeks.[7] Serum levels of TC, TG, and LDL-C were measured at 4 and 8 weeks.[7]

cluster_0 Preclinical Experimental Workflow Animal Model Hyperlipidemic Animal Model (e.g., Hamster, Monkey) Diet Induction High-Fat Diet Induction Animal Model->Diet Induction Treatment Groups Treatment Groups: - Vehicle Control - this compound - Statin Diet Induction->Treatment Groups Oral Administration Daily Oral Administration Treatment Groups->Oral Administration Blood Sampling Blood Sampling (Baseline & Post-treatment) Oral Administration->Blood Sampling Lipid Analysis Serum Lipid Profile Analysis (TC, LDL-C, TG) Blood Sampling->Lipid Analysis

Figure 3: General Preclinical Experimental Workflow.

Clinical Efficacy

This compound has undergone a Phase I clinical trial, providing initial data on its efficacy in humans. This section compares these findings with established clinical data for atorvastatin and rosuvastatin.

Data Presentation
Compound Trial Phase Population Dosage LDL-C Reduction (%) TC Reduction (%) TG Reduction (%) Reference
This compound Phase IHypercholesterolemic Subjects40 mg/day for 28 daysSignificant ReductionSignificant ReductionSignificant Reduction[3]
Atorvastatin Multiple Clinical TrialsHypercholesterolemia10 mg/day35-3925-2919-26[8]
80 mg/day52-6140-4529-37[8]
Rosuvastatin Multiple Clinical TrialsHypercholesterolemia10 mg/day~46~33~20
40 mg/day~55~40~26

Note: Data for statins are aggregated from multiple large-scale clinical trials and represent a broad range of patient populations.

Experimental Protocols

This compound Phase I Clinical Trial (NCT04927221): This was a randomized, double-blind, placebo-controlled, multiple ascending dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in hypercholesterolemic subjects.[9] Participants received daily oral doses of this compound or a placebo for 28 days.[9] Blood samples were collected at various time points to assess lipid profiles and other safety parameters.[9]

Safety and Tolerability

This compound: In the Phase I clinical trial, this compound was found to be safe and well-tolerated at various doses.[3] No dose-limiting toxicities were observed up to 40 mg once daily for 28 days.[3] Preclinical studies in hamsters and rhesus monkeys also indicated low toxicity, with no significant changes in body weight or liver enzyme levels.[3]

Statins (Atorvastatin and Rosuvastatin): Statins are generally well-tolerated, but some patients experience adverse effects. The most common are muscle-related symptoms (myalgia), which are reported in a small percentage of patients.[10][11] Less common but more severe is myopathy, and in rare cases, rhabdomyolysis.[10][11] Elevations in liver enzymes can also occur.[10][12] The overall adverse event profile for atorvastatin and rosuvastatin is similar to that of other statins.[10][13] Fewer than 2-4% of patients typically withdraw from clinical trials due to adverse events.[13][14]

Safety Profile Summary
Adverse Event This compound Atorvastatin Rosuvastatin
Common Adverse Events Well-tolerated in Phase IConstipation, flatulence, dyspepsia, abdominal pain[10]Myalgia[12]
Muscle-Related Symptoms Not reported as a significant issue in Phase IMyalgia, myopathy (rare), rhabdomyolysis (very rare)[5][10]Myalgia, myopathy (rare), rhabdomyolysis (very rare)[11]
Liver Enzyme Elevations No significant impact on liver function markers in preclinical studies[3]Confirmed elevations >3x ULN in ~0.7% of patients[10]Abnormal LFTs more frequent at higher doses[12]
Discontinuation due to Adverse Events Not reported in Phase I<2%[13]<4%[14]

Conclusion

This compound represents a novel approach to lipid-lowering therapy with a mechanism of action that is distinct from statins. Its ability to target the transcription of both PCSK9 and ANGPTL3 offers the potential for comprehensive lipid management, addressing both LDL-C and triglycerides. Early clinical data suggest a favorable safety and efficacy profile.

Statins, on the other hand, are a well-established class of drugs with a vast body of evidence supporting their efficacy in reducing cardiovascular events. While generally safe, they are associated with a known profile of adverse effects, primarily muscle-related symptoms.

The distinct mechanism of this compound suggests it could be a valuable therapeutic option for patients who are statin-intolerant or for whom statin therapy is insufficient to reach lipid goals. Furthermore, the potential for combination therapy with statins, as suggested by preclinical data, could offer a synergistic approach to achieving optimal lipid levels. Further large-scale clinical trials are necessary to fully elucidate the long-term efficacy and safety of this compound and its place in the armamentarium of lipid-lowering therapies.

References

A Comparative Guide to the Lipid-Lowering Effects of DC371739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel lipid-lowering agent DC371739 with established therapies, including statins (atorvastatin) and PCSK9 inhibitors (evolocumab and alirocumab). The information is supported by available preclinical and clinical experimental data to validate the lipid-lowering effects of this compound.

Executive Summary

This compound is a promising new small molecule drug candidate with a unique mechanism of action for managing hyperlipidemia.[1][2][3] Unlike statins, which inhibit cholesterol synthesis, this compound targets the transcription factor HNF-1α. This binding disrupts the transcription of two key genes in lipid metabolism: proprotein convertase subtilisin/kexin type 9 (PCSK9) and angiopoietin-like 3 (ANGPTL3).[1][2][3] This dual-action mechanism offers a novel approach to lowering cholesterol and triglycerides. Preclinical and Phase I clinical trial data have demonstrated the potent lipid-lowering efficacy and good safety profile of this compound.[1][2][3]

Mechanism of Action: A Novel Approach

The distinct mechanism of action of this compound sets it apart from current lipid-lowering therapies. By inhibiting the transcription of both PCSK9 and ANGPTL3, this compound can simultaneously reduce levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG).[1][2][3] This offers a potential advantage over therapies that primarily target one of these lipid parameters. Furthermore, its unique mechanism suggests it could be used as a monotherapy or in combination with statins for enhanced lipid-lowering effects, providing a potential alternative for patients with statin intolerance.[1][2][3]

This compound Signaling Pathway This compound This compound HNF1a HNF-1α This compound->HNF1a PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates transcription PCSK9_protein PCSK9 Protein PCSK9_gene->PCSK9_protein ANGPTL3_protein ANGPTL3 Protein ANGPTL3_gene->ANGPTL3_protein LDLR LDL Receptor PCSK9_protein->LDLR Promotes degradation LPL Lipoprotein Lipase ANGPTL3_protein->LPL Inhibits LDL_C LDL-C LDLR->LDL_C Uptake TG Triglycerides LPL->TG Hydrolysis

Figure 1: this compound Signaling Pathway.

Comparative Efficacy: Quantitative Data

The following tables summarize the lipid-lowering effects of this compound in comparison to atorvastatin (B1662188) and PCSK9 inhibitors based on available preclinical and clinical data.

Preclinical Data: Hyperlipidemic Hamster Model
CompoundDoseDurationTC Reduction (%)LDL-C Reduction (%)TG Reduction (%)
This compound 10 mg/kg21 days29.4623.2549.57
30 mg/kg21 days35.6531.0457.52
100 mg/kg21 days38.6935.0378.16

Data for this compound from MedchemExpress, citing the primary publication.[4]

Clinical Data: Phase I and Landmark Trials
DrugDoseTrial PopulationLDL-C Reduction (%)TC Reduction (%)TG Reduction (%)
This compound 40 mg/dayHypercholesterolemiaSignificant (exact % not reported)Significant (exact % not reported)Significant (exact % not reported)
Atorvastatin 40 mg/dayAcute Coronary Syndrome~42--
Evolocumab 140 mg Q2W or 420 mg QMAtherosclerotic CVD59 - 66--
Alirocumab 75/150 mg Q2WAcute Coronary Syndrome54.7--

Note: Direct comparison is limited by differences in trial populations and designs. The Phase I trial for this compound focused on safety and tolerability, with efficacy as a secondary endpoint.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and similar lipid-lowering agents.

In Vitro: LDL-C Uptake Assay in HepG2 Cells

This assay evaluates the ability of a compound to enhance the uptake of LDL-C by liver cells.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium.

  • Treatment: Cells are treated with this compound or a vehicle control for a specified period.

  • LDL-C Incubation: Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the cell culture and incubated to allow for cellular uptake.

  • Quantification: The amount of fluorescent LDL-C taken up by the cells is measured using fluorescence microscopy or a plate reader. Increased fluorescence in treated cells compared to control indicates enhanced LDL-C uptake.

LDL-C Uptake Assay Workflow start Start culture Culture HepG2 Cells start->culture treat Treat with this compound or Vehicle culture->treat add_ldl Add Fluorescent LDL-C treat->add_ldl incubate Incubate for Uptake add_ldl->incubate measure Measure Fluorescence incubate->measure end End measure->end

Figure 2: In Vitro LDL-C Uptake Assay Workflow.

In Vivo: High-Fat Diet-Induced Hyperlipidemic Hamster Model

This animal model is used to assess the in vivo efficacy of lipid-lowering compounds.

  • Acclimatization: Male Syrian golden hamsters are acclimated to the laboratory environment.

  • Induction of Hyperlipidemia: Animals are fed a high-fat diet (HFD) for a period to induce elevated levels of plasma cholesterol and triglycerides.

  • Treatment: A cohort of HFD-fed hamsters is treated with this compound orally at various doses for a specified duration. A control group receives the vehicle.

  • Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is analyzed for total cholesterol, LDL-C, and triglyceride levels.

  • Data Analysis: The percentage reduction in lipid parameters in the treated group is calculated and compared to the control group.

Human: Phase I Clinical Trial

A Phase I clinical trial is designed to evaluate the safety, tolerability, and pharmacokinetics of a new drug candidate in a small group of healthy volunteers or patients.

  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Participant Selection: Healthy volunteers or patients with specific characteristics (e.g., elevated LDL-C) are recruited based on inclusion and exclusion criteria.

  • Dosing: Participants are divided into cohorts and receive escalating single or multiple doses of the investigational drug (e.g., this compound) or a placebo.

  • Safety Monitoring: Participants are closely monitored for any adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamic Assessment: Biomarkers related to the drug's mechanism of action (e.g., plasma lipid levels) are measured to assess its preliminary efficacy.

Phase I Clinical Trial Workflow start Start: Participant Screening randomization Randomization (Drug vs. Placebo) start->randomization sad Single Ascending Dose (SAD) Cohorts randomization->sad safety_pk_pd Safety, PK, and PD Assessments sad->safety_pk_pd mad Multiple Ascending Dose (MAD) Cohorts mad->safety_pk_pd dose_escalation Dose Escalation Decision safety_pk_pd->dose_escalation dose_escalation->mad Safe end End of Study dose_escalation->end Unsafe

Figure 3: Phase I Clinical Trial Logical Flow.

Conclusion

This compound represents a significant advancement in the field of lipid-lowering therapies. Its novel mechanism of action, targeting the dual pathways of PCSK9 and ANGPTL3 transcription, offers a comprehensive approach to managing dyslipidemia. The preclinical data in animal models is robust, demonstrating significant reductions in total cholesterol, LDL-C, and triglycerides. While the precise quantitative efficacy from the Phase I clinical trial is yet to be fully published, the initial results are promising, indicating good safety and tolerability alongside significant lipid-lowering effects.[1][2][3] Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound and its positioning relative to established treatments like statins and PCSK9 inhibitors.

References

A Comparative Analysis of DC371739 and Bempedoic Acid for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel lipid-lowering compound DC371739 and the established therapeutic agent bempedoic acid. The comparison focuses on their respective mechanisms of action, efficacy as demonstrated in preclinical and clinical studies, and the experimental methodologies used for their evaluation.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. While statins are the cornerstone of treatment, a significant number of patients are either intolerant or do not achieve optimal low-density lipoprotein cholesterol (LDL-C) reduction. This has spurred the development of novel non-statin therapies. This guide examines two such agents: this compound, a promising compound in early-stage development, and bempedoic acid, an approved medication for hypercholesterolemia.

Mechanism of Action

This compound and bempedoic acid employ distinct strategies to lower lipid levels, targeting different key regulators of lipid metabolism.

This compound: This small molecule compound acts by physically binding to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α)[1][2][3]. This interaction impedes the transcription of two crucial genes involved in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3)[1][2][3]. By inhibiting the production of PCSK9, this compound leads to an increase in the number of LDL receptors on the surface of liver cells, thereby enhancing the clearance of LDL-C from the circulation[4][5]. The simultaneous inhibition of ANGPTL3 transcription contributes to a reduction in triglyceride levels[1][4].

Bempedoic Acid: In contrast, bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoyl-CoA[6][7]. Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway[6][7][8][9]. The inhibition of ACL leads to a decrease in cholesterol synthesis in the liver. This reduction in intracellular cholesterol upregulates the expression of LDL receptors, resulting in increased clearance of LDL-C from the bloodstream[7][8][9][10].

Signaling Pathway Diagrams

DC371739_Mechanism_of_Action This compound inhibits PCSK9 and ANGPTL3 transcription via HNF-1α. HNF-1α HNF-1α PCSK9_gene PCSK9 Gene HNF-1α->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF-1α->ANGPTL3_gene PCSK9_mRNA PCSK9_mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3_mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription This compound This compound This compound->HNF-1α Binds to This compound->HNF-1α PCSK9_protein PCSK9 PCSK9_mRNA->PCSK9_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation

Caption: this compound signaling pathway.

Bempedoic_Acid_Mechanism_of_Action Bempedoic acid inhibits cholesterol synthesis by targeting ACL. cluster_liver_cell Hepatocyte Bempedoic_Acid_prodrug Bempedoic Acid (Prodrug) ACSVL1 ACSVL1 Bempedoic_Acid_prodrug->ACSVL1 Activation Bempedoyl_CoA Bempedoyl-CoA (Active) ACSVL1->Bempedoyl_CoA ACL ATP-Citrate Lyase (ACL) Bempedoyl_CoA->ACL Inhibits Citrate Citrate Citrate->ACL Substrate Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA Produces Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Precursor for LDLR_Upregulation LDL Receptor Upregulation Cholesterol_Synthesis->LDLR_Upregulation Reduced synthesis leads to LDL_C_Uptake Increased LDL-C Uptake LDLR_Upregulation->LDL_C_Uptake

Caption: Bempedoic acid signaling pathway.

Efficacy Data

The following tables summarize the available efficacy data for this compound and bempedoic acid.

Table 1: Preclinical and Phase I Efficacy of this compound

ParameterAnimal ModelDose% Reduction vs. Control/PlaceboCitation
Total Cholesterol (TC) Hyperlipidemic Hamsters10 mg/kg29.46%[4]
30 mg/kg35.65%[4]
100 mg/kg38.69%[4]
Hyperlipidemic Rhesus Monkeys3 mg/kgDose-dependent reduction[2]
LDL-Cholesterol (LDL-C) Hyperlipidemic Hamsters10 mg/kg23.25%[4]
30 mg/kg31.04%[4]
100 mg/kg35.03%[4]
Hyperlipidemic Rhesus Monkeys3 mg/kgDose-dependent reduction[2]
Triglycerides (TG) Hyperlipidemic Hamsters10 mg/kg49.57%[4]
30 mg/kg57.52%[4]
100 mg/kg78.16%[4]
Phase I Clinical Trial Healthy and Hyperlipidemic Subjects40 mg/day for 28 daysSignificant lowering of TC, LDL-C, TG, and ApoB[1]

Table 2: Clinical Efficacy of Bempedoic Acid (180 mg daily)

ParameterPatient Population% Reduction in LDL-C (Placebo-Corrected)Citation
Monotherapy Statin Intolerant~21% - 28.5%[11][12]
Add-on to Maximally Tolerated Statin High-Risk for CVD~18%[11]
Combination with Ezetimibe Statin Intolerant~38%[11][13]
CLEAR Outcomes Trial Statin Intolerant, High-Risk for CVD21.1% at 6 months[7][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating compounds like this compound and bempedoic acid.

In Vitro Assay: PCSK9 and ANGPTL3 mRNA Expression

This protocol is relevant for assessing the mechanism of action of compounds like this compound.

  • Cell Culture: HepG2 cells are cultured in appropriate media until they reach 80-90% confluency.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound at 0-5 µM) for different time points (e.g., 4, 24, 48 hours)[4].

  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The expression levels of PCSK9 and ANGPTL3 mRNA are quantified using qPCR with specific primers for these genes. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative mRNA expression is calculated using the delta-delta Ct method and compared between treated and untreated cells.

In Vivo Assay: Lipid Profile in a Hyperlipidemic Hamster Model

This protocol is a standard method for evaluating the in vivo efficacy of lipid-lowering agents.

  • Animal Model: Male golden Syrian hamsters are fed a high-fat diet for a specified period to induce hyperlipidemia.

  • Compound Administration: The hyperlipidemic hamsters are randomly assigned to treatment groups and receive the test compound (e.g., this compound at 10, 30, 100 mg/kg) or vehicle control orally, once daily, for a set duration (e.g., 21 days)[4].

  • Blood Collection: At the end of the treatment period, blood samples are collected from the animals.

  • Lipid Profile Analysis: Serum levels of total cholesterol, LDL-C, and triglycerides are measured using standard enzymatic colorimetric assays.

  • Data Analysis: The mean lipid levels for each treatment group are compared to the vehicle control group to determine the percentage reduction. Statistical significance is assessed using appropriate tests (e.g., ANOVA).

Experimental Workflow Diagram

Experimental_Workflow A typical workflow for evaluating novel lipid-lowering compounds. cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., HepG2) Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Mechanism_Assay Mechanism of Action Assay (e.g., qPCR for mRNA) Compound_Treatment->Mechanism_Assay Protein_Analysis Protein Expression Analysis (e.g., Western Blot for LDLR) Compound_Treatment->Protein_Analysis Animal_Model Induce Hyperlipidemia (e.g., High-Fat Diet Hamsters) Mechanism_Assay->Animal_Model Promising results lead to in vivo testing Compound_Admin Compound Administration (Oral Gavage) Animal_Model->Compound_Admin Blood_Sampling Blood Sample Collection Compound_Admin->Blood_Sampling Lipid_Analysis Serum Lipid Profile Analysis (TC, LDL-C, TG) Blood_Sampling->Lipid_Analysis

Caption: Experimental workflow for lipid-lowering drug discovery.

Conclusion

This compound represents a novel approach to lipid-lowering therapy with its unique mechanism of inhibiting the transcription of both PCSK9 and ANGPTL3. Preclinical and early clinical data show its potential to effectively reduce LDL-C and triglycerides. Bempedoic acid, with its established mechanism of ACL inhibition, has demonstrated consistent LDL-C reduction in a broad range of patients in large-scale clinical trials and is an approved therapeutic option. The distinct mechanisms of action suggest that these compounds could potentially be used in combination with other lipid-lowering therapies, including statins, to achieve more significant lipid reductions. Further clinical development of this compound will be crucial to fully understand its efficacy and safety profile in comparison to established therapies like bempedoic acid.

References

A Comparative Guide to PCSK9 Inhibition: The Small Molecule DC371739 vs. Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective lipid-lowering therapies to combat atherosclerotic cardiovascular disease has led to the development of potent inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9). This guide provides an in-depth, objective comparison of a novel small molecule inhibitor, DC371739, and the established class of monoclonal antibody (mAb) PCSK9 inhibitors.

Executive Summary

Both this compound and monoclonal antibody PCSK9 inhibitors effectively lower low-density lipoprotein cholesterol (LDL-C) levels by targeting PCSK9. However, they employ fundamentally different mechanisms of action. Monoclonal antibodies, such as alirocumab (B1149425) and evolocumab, are injectable biologics that bind to circulating PCSK9, preventing its interaction with the LDL receptor (LDLR). In contrast, this compound is an orally administered small molecule that uniquely acts at the transcriptional level, inhibiting the production of PCSK9 and angiopoietin-like 3 (ANGPTL3) by binding to the transcription factor HNF-1α. This guide presents a comprehensive analysis of their performance, supported by available experimental data, to inform research and development decisions in the field of lipid-lowering therapeutics.

Mechanism of Action

This compound: Transcriptional Repression of PCSK9 and ANGPTL3

This compound represents a novel approach to lipid management by targeting the synthesis of key lipid-regulating proteins. It directly binds to hepatocyte nuclear factor 1-alpha (HNF-1α), a transcription factor crucial for the expression of both PCSK9 and ANGPTL3.[1] By impeding the transcriptional activity of HNF-1α, this compound simultaneously reduces the production of these two proteins, leading to a dual mechanism for lowering LDL-C and triglycerides (TG).

cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm & Extracellular Space HNF1a HNF-1α PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription This compound This compound This compound->HNF1a Inhibits PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation LPL Lipoprotein Lipase ANGPTL3_protein->LPL Inhibits LDL_C LDL-C LDLR->LDL_C Internalizes & Clears

Figure 1: Mechanism of Action of this compound.

Monoclonal Antibody PCSK9 Inhibitors: Post-Translational Inhibition

cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte PCSK9 Circulating PCSK9 LDLR LDL Receptor PCSK9->LDLR Promotes Degradation mAb Monoclonal Antibody (e.g., Alirocumab, Evolocumab) mAb->PCSK9 Binds & Neutralizes LDL_C LDL-C LDLR->LDL_C Internalizes & Clears LDLR_recycled Increased LDLR Recycling

Figure 2: Mechanism of Action of Monoclonal Antibody PCSK9 Inhibitors.

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data on the lipid-lowering efficacy of this compound and monoclonal antibody PCSK9 inhibitors.

Table 1: Preclinical Efficacy in Animal Models
CompoundAnimal ModelKey Findings
This compound Hyperlipidemic HamstersSignificantly reduced total cholesterol (TC), LDL-C, and triglycerides (TG).[1]
Rhesus MonkeysSignificantly reduced TC and LDL-C.[1]
Table 2: Clinical Efficacy in Lowering LDL-C
DrugClassKey Clinical Trial(s)Patient PopulationBaseline LDL-C (mg/dL)Mean/Median LDL-C ReductionAchieved LDL-C (mg/dL)
This compound Small Molecule HNF-1α BinderPhase I (NCT04927221)HypercholesterolemiaNot SpecifiedSignificantly loweredNot Specified
Alirocumab Monoclonal AntibodyODYSSEY OUTCOMESPost-Acute Coronary Syndrome~93~55-63%~38-53
Evolocumab Monoclonal AntibodyFOURIEREstablished Atherosclerotic Cardiovascular Disease~92~59%~30
Inclisiran siRNAORION-9, -10, -11HeFH, ASCVD, ASCVD Risk Equivalents~105-150~50%Not Specified

Experimental Protocols

Protocol 1: In Vivo Assessment of Lipid-Lowering Efficacy in a Hyperlipidemic Hamster Model

This protocol is a generalized procedure for evaluating the efficacy of lipid-lowering compounds in a diet-induced hyperlipidemic hamster model, similar to the preclinical studies conducted for this compound.

1. Animal Model and Diet:

  • Male Syrian golden hamsters are housed individually and acclimatized for one week.

  • Hyperlipidemia is induced by feeding a high-fat, high-cholesterol diet (e.g., standard chow supplemented with 10-20% fat and 0.2-0.5% cholesterol) for 2-4 weeks.

2. Dosing:

  • Animals are randomized into vehicle control and treatment groups.

  • The test compound (e.g., this compound) is administered orally once daily for a specified duration (e.g., 4 weeks).

3. Blood Collection and Lipid Analysis:

  • Blood samples are collected from the retro-orbital sinus at baseline and at the end of the treatment period after an overnight fast.

  • Serum is separated by centrifugation.

  • Total cholesterol, LDL-C, HDL-C, and triglycerides are measured using commercially available enzymatic assay kits.

4. Data Analysis:

  • The percentage change in lipid parameters from baseline is calculated for each group.

  • Statistical significance between the treatment and vehicle control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Measurement of LDL-C in Clinical Trials (Beta-Quantification by Ultracentrifugation)

This is a reference method for accurate LDL-C measurement, often employed in pivotal clinical trials for lipid-lowering therapies.

1. Sample Preparation:

  • A fasting blood sample is collected from the patient.

  • Serum or plasma is separated by centrifugation.

2. Ultracentrifugation:

  • The serum/plasma is subjected to ultracentrifugation at a density of 1.006 g/mL to separate VLDL (very-low-density lipoprotein) and chylomicrons (which float) from LDL and HDL (which sediment).

  • The top layer containing VLDL and chylomicrons is removed.

3. HDL-C Measurement:

  • A precipitating reagent (e.g., heparin-manganese chloride or dextran (B179266) sulfate-magnesium chloride) is added to an aliquot of the VLDL-free infranatant to precipitate all apoB-containing lipoproteins (LDL).

  • After centrifugation, the cholesterol content of the supernatant, which contains only HDL, is measured. This is the HDL-C value.

4. LDL-C Calculation:

  • The total cholesterol of the VLDL-free infranatant is measured.

  • The LDL-C is calculated by subtracting the HDL-C from the total cholesterol of the infranatant.

Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for HNF-1α Binding

This protocol outlines the key steps to identify the genomic binding sites of a transcription factor like HNF-1α, relevant to the mechanism of action of this compound.

1. Cross-linking and Chromatin Preparation:

  • Hepatocytes are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • The cells are lysed, and the nuclei are isolated.

  • Chromatin is sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

2. Immunoprecipitation:

  • The sheared chromatin is incubated with an antibody specific to HNF-1α.

  • Protein A/G magnetic beads are added to capture the antibody-HNF-1α-DNA complexes.

  • The beads are washed to remove non-specifically bound chromatin.

3. Elution and Reverse Cross-linking:

  • The bound chromatin is eluted from the beads.

  • The protein-DNA cross-links are reversed by heating in the presence of a high-salt buffer.

  • Proteins are digested with proteinase K.

4. DNA Purification and Library Preparation:

  • The DNA is purified using spin columns or phenol-chloroform extraction.

  • The purified DNA fragments are repaired, and adapters for next-generation sequencing are ligated.

5. Sequencing and Data Analysis:

  • The DNA library is sequenced.

  • The resulting sequence reads are aligned to a reference genome.

  • Peak-calling algorithms are used to identify regions of the genome that are enriched for HNF-1α binding.

Mandatory Visualizations

Experimental Workflow: Preclinical Evaluation of a Novel Lipid-Lowering Compound

start Start: Hyperlipidemic Animal Model Development diet High-Fat/High-Cholesterol Diet Induction start->diet randomization Randomization into Treatment & Control Groups diet->randomization dosing Daily Oral Administration of Compound/Vehicle randomization->dosing blood_collection Blood Sample Collection (Baseline & Endpoint) dosing->blood_collection lipid_analysis Serum Lipid Profile Analysis (TC, LDL-C, TG, HDL-C) blood_collection->lipid_analysis data_analysis Statistical Analysis & Efficacy Determination lipid_analysis->data_analysis end End: Assessment of Lipid-Lowering Efficacy data_analysis->end

References

A Comparative Analysis of Novel and Established Lipid-Lowering Agents: DC371739 and Ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid-lowering therapies, the quest for novel mechanisms to manage hypercholesterolemia continues. This guide provides a detailed comparative study of DC371739, a promising new small molecule compound, and ezetimibe (B1671841), a well-established cholesterol absorption inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.

Executive Summary

This compound and ezetimibe represent two distinct strategies for lowering cholesterol levels. Ezetimibe has a long-standing clinical history and works by inhibiting the intestinal absorption of cholesterol. In contrast, this compound is an emerging therapeutic candidate that modulates the transcription of key genes involved in lipid metabolism. This guide will delve into the available data for both compounds, presenting a side-by-side comparison to aid in understanding their unique properties and potential therapeutic applications.

Mechanism of Action

This compound: This novel compound operates by a distinct mechanism that does not directly inhibit cholesterol synthesis or absorption. Instead, this compound targets the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α).[1] By binding to HNF-1α, this compound effectively disrupts the transcription of two crucial genes in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1][2] The downregulation of PCSK9 leads to increased cell surface expression of the Low-Density Lipoprotein Receptor (LDLR), which in turn enhances the clearance of LDL-cholesterol (LDL-C) from the circulation.[2] The reduction in ANGPTL3, a key regulator of lipoprotein lipase, contributes to decreased levels of triglycerides (TG).[1][2]

Ezetimibe: Ezetimibe's mechanism of action is well-characterized and focuses on the inhibition of cholesterol absorption in the small intestine.[3][4] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes.[5][6][7] By binding to NPC1L1, ezetimibe blocks the uptake of dietary and biliary cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver.[8][9] This leads to an upregulation of hepatic LDLR expression as the liver seeks to compensate for the reduced cholesterol supply, resulting in increased clearance of LDL-C from the bloodstream.[8]

Preclinical and Clinical Efficacy

The following tables summarize the available quantitative data on the lipid-lowering effects of this compound and ezetimibe from various studies. It is important to note that direct head-to-head clinical trials have not been conducted.

Table 1: Preclinical Efficacy of this compound in Hyperlipidemic Hamsters

Dosage (mg/kg)Total Cholesterol (TC) ReductionLDL-Cholesterol (LDL-C) ReductionTriglyceride (TG) Reduction
1029.46%23.25%49.57%
3035.65%31.04%57.52%
10038.69%35.03%78.16%
(Data from a 21-day study in high-fat diet-fed hamsters)[2]

Table 2: Clinical Efficacy of this compound (Phase I Trial)

ParameterOutcome
Total Cholesterol (TC)Significantly lowered
LDL-Cholesterol (LDL-C)Significantly lowered
Triglycerides (TG)Significantly lowered
Apolipoprotein B (ApoB)Significantly lowered
(Results from a 28-day trial with a 40 mg/day dose)[1]

Table 3: Clinical Efficacy of Ezetimibe

TreatmentLDL-Cholesterol (LDL-C) ReductionStudy Population
Ezetimibe Monotherapy18.58% (mean reduction)Patients with hypercholesterolemia (meta-analysis of 8 trials)[10]
Ezetimibe + StatinAdditional 15-24% reduction on top of statin effectPatients with clinical atherosclerotic cardiovascular disease[11]
Ezetimibe + Simvastatin (B1681759)LDL-C lowered to 53.7 mg/dL from 93.8 mg/dL (vs. 69.5 mg/dL with simvastatin alone)Post-acute coronary syndrome patients (IMPROVE-IT trial)[12][13]

Table 4: Effect of Ezetimibe on Cholesterol Absorption and Synthesis

ParameterEffect
Intestinal Cholesterol AbsorptionInhibited by 54%[3][8][14]
Cholesterol Synthesis Markers (e.g., lathosterol)Increased (compensatory)[14][15]
Cholesterol Absorption Markers (e.g., β-sitosterol)Decreased[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and ezetimibe.

This compound Experimental Protocols

1. DiI-LDL Uptake Assay in HepG2 Cells

  • Objective: To assess the effect of this compound on the uptake of LDL by liver cells.

  • Methodology:

    • Human hepatocellular carcinoma (HepG2) cells are cultured in a 96-well plate.

    • Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).[2]

    • The culture medium is then replaced with a medium containing fluorescently labeled LDL (DiI-LDL).

    • After an incubation period to allow for LDL uptake, the cells are washed to remove unbound DiI-LDL.

    • The fluorescence intensity within the cells is quantified using a fluorescence plate reader or visualized with a fluorescence microscope.[16][17] An increase in fluorescence indicates enhanced LDL uptake.

2. High-Fat Diet-Induced Hyperlipidemia Hamster Model

  • Objective: To evaluate the in vivo lipid-lowering efficacy of this compound.

  • Methodology:

    • Golden Syrian hamsters are fed a high-fat diet to induce hyperlipidemia.[18][19][20][21][22]

    • The hyperlipidemic hamsters are then orally administered this compound at various doses (e.g., 10, 30, 100 mg/kg) daily for a set period (e.g., 21 days).[2]

    • Blood samples are collected at baseline and at the end of the treatment period.

    • Serum levels of total cholesterol, LDL-C, and triglycerides are measured using standard enzymatic assays.

    • The percentage reduction in lipid parameters is calculated to determine the efficacy of the compound.

Ezetimibe Experimental Protocols

1. NPC1L1 Binding Assay

  • Objective: To determine the direct binding of ezetimibe to its molecular target, NPC1L1.

  • Methodology:

    • Cell membranes are prepared from cells overexpressing NPC1L1 (e.g., HEK293 cells) or from intestinal brush border membranes.[5]

    • A radiolabeled form of ezetimibe or its active glucuronide metabolite is incubated with the membrane preparations in the presence and absence of unlabeled ezetimibe (to determine specific binding).

    • The amount of bound radioligand is quantified using techniques such as scintillation counting.

    • Binding affinity (e.g., Kd or Ki values) is determined through saturation or competition binding analysis.[5]

2. Intestinal Cholesterol Absorption Assay

  • Objective: To measure the inhibitory effect of ezetimibe on cholesterol absorption in vivo.

  • Methodology:

    • Animal models, such as rats or mice, are administered ezetimibe or a vehicle control.

    • A dose of radiolabeled cholesterol (e.g., 14C-cholesterol) is then administered orally.[3]

    • The amount of absorbed cholesterol is determined by measuring the radioactivity in the plasma or by quantifying the fecal excretion of the radiolabel over a period of time.

    • A reduction in plasma radioactivity or an increase in fecal radioactivity in the ezetimibe-treated group compared to the control group indicates inhibition of cholesterol absorption.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

DC371739_Mechanism This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to and inhibits PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Transcription PCSK9_protein PCSK9 Protein PCSK9_gene->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_gene->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes degradation TG Triglycerides ANGPTL3_protein->TG Regulates levels LDL_C LDL-C LDLR->LDL_C Binds and clears Clearance Increased LDL-C Clearance LDL_C->Clearance Lowered_TG Lowered Triglycerides TG->Lowered_TG Ezetimibe_Mechanism cluster_enterocyte Small Intestine Enterocyte cluster_liver Liver Ezetimibe Ezetimibe NPC1L1 NPC1L1 Transporter Ezetimibe->NPC1L1 Inhibits Cholesterol_Absorbed Absorbed Cholesterol NPC1L1->Cholesterol_Absorbed Cholesterol_Lumen Dietary & Biliary Cholesterol Cholesterol_Lumen->NPC1L1 Uptake Reduced_Chol_Delivery Reduced Cholesterol Delivery to Liver LDLR_upregulation Upregulation of LDL Receptors Reduced_Chol_Delivery->LDLR_upregulation LDL_C_Blood LDL-C in Blood LDLR_upregulation->LDL_C_Blood Increased clearance of LDL_C_Clearance Increased LDL-C Clearance LDL_C_Blood->LDL_C_Clearance Experimental_Workflow cluster_this compound This compound Evaluation cluster_Ezetimibe Ezetimibe Evaluation invitro In Vitro Assay (DiI-LDL Uptake in HepG2) invivo In Vivo Model (Hyperlipidemic Hamster) invitro->invivo phase1 Phase I Clinical Trial invivo->phase1 binding Target Binding Assay (NPC1L1) absorption Cholesterol Absorption Assay (In Vivo) binding->absorption clinical Large-Scale Clinical Outcomes Trials absorption->clinical

References

A Head-to-Head Comparison of DC371739 with Leading Hyperlipidemia Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of hyperlipidemia treatment, a novel small molecule, DC371739, has emerged with a unique mechanism of action, positioning it as a potential future therapeutic. This guide provides a comprehensive comparison of this compound with established hyperlipidemia drugs, including statins, ezetimibe (B1671841), PCSK9 inhibitors, bempedoic acid, and inclisiran. The comparison is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and safety profiles to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Novel Approach

This compound distinguishes itself by targeting Hepatocyte Nuclear Factor 1-alpha (HNF-1α), a key regulator of lipid metabolism. By binding to HNF-1α, this compound impedes the transcription of two crucial genes involved in hypercholesterolemia and dyslipidemia: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3)[1]. This dual inhibition presents a promising strategy for simultaneously lowering multiple lipid parameters.

In contrast, other hyperlipidemia drugs operate through different pathways:

  • Statins inhibit HMG-CoA reductase, a critical enzyme in cholesterol synthesis[2].

  • Ezetimibe selectively inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein[3].

  • PCSK9 Inhibitors (monoclonal antibodies like alirocumab (B1149425) and evolocumab) directly bind to and inhibit circulating PCSK9, preventing the degradation of LDL receptors[4][5][6].

  • Bempedoic Acid inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway[7].

  • Inclisiran is a small interfering RNA (siRNA) that inhibits the synthesis of PCSK9 in the liver[8][9].

Efficacy: A Comparative Analysis

Quantitative data from preclinical and clinical trials are summarized below to compare the lipid-lowering efficacy of this compound and other hyperlipidemia drugs.

Preclinical Efficacy of this compound

In studies involving hyperlipidemic hamsters and rhesus monkeys, this compound demonstrated significant reductions in total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG)[10].

Animal ModelTreatmentTC ReductionLDL-C ReductionTG Reduction
Hyperlipidemic HamstersThis compoundSignificantSignificantSignificant
Rhesus MonkeysThis compoundSignificantSignificantSignificant
Clinical Efficacy Comparison

The following table summarizes the LDL-C lowering efficacy of various hyperlipidemia drugs based on data from clinical trials.

Drug ClassDrug(s)LDL-C Reduction (placebo-corrected)Reference
Novel Small Molecule This compound Data from Phase I trial showed promising lipid-lowering effects, but specific percentages are not yet published.[1][10]
Statins Atorvastatin, Rosuvastatin, etc.27% - 55% depending on the statin and dose.[11][2][11][12][13]
Cholesterol Absorption Inhibitor Ezetimibe~18% (monotherapy), additional ~25% when added to a statin.[14][15][3][14][15][16][17]
PCSK9 Inhibitors (mAbs) Alirocumab, Evolocumab50% - 70% as monotherapy or added to statins.[4][5][6][18][4][5][6][18]
ACL Inhibitor Bempedoic Acid15% - 25% as monotherapy, up to 38% with ezetimibe.[7][19][7][20][19][21][22]
PCSK9 Inhibitor (siRNA) Inclisiran~51% when added to other lipid-lowering therapies.[8][9][8][9][23][24]

Experimental Protocols

In Vitro Assays for Lipid-Lowering Drug Screening

A common approach for the initial screening of lipid-lowering compounds involves cell-based assays. These assays are designed to measure the effect of a compound on specific cellular processes related to lipid metabolism.

  • Objective: To identify compounds that modulate lipid levels in a controlled cellular environment.

  • Cell Lines: Human hepatoma cell lines such as HepG2 are frequently used as they retain many of the metabolic functions of primary hepatocytes.

  • Methodology:

    • Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.

    • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.

    • Lipid Quantification: Cellular lipids (cholesterol and triglycerides) are extracted and quantified using commercially available assay kits.

    • Mechanism of Action Studies: Further assays can be conducted to investigate the compound's effect on the expression of key genes and proteins involved in lipid metabolism (e.g., HMGCR, LDLR, PCSK9, SREBP) using techniques like qPCR and Western blotting.

In Vivo Hyperlipidemia Animal Models

Animal models are crucial for evaluating the efficacy and safety of drug candidates in a physiological setting.

  • Objective: To assess the in vivo lipid-lowering effects and safety profile of a drug candidate.

  • Animal Models:

    • Diet-Induced Hyperlipidemia: Rodents (rats, mice) or larger animals (hamsters, rabbits, non-human primates) are fed a high-fat and/or high-cholesterol diet to induce hyperlipidemia.

    • Genetically Modified Models: Animals with genetic modifications that predispose them to hyperlipidemia (e.g., LDL receptor knockout mice) are also used.

  • Methodology:

    • Acclimatization and Diet: Animals are acclimatized to the facility and then placed on a high-fat/high-cholesterol diet.

    • Drug Administration: The test compound is administered orally or via injection at various doses for a defined period.

    • Blood Sampling: Blood samples are collected at baseline and at various time points during the study to measure plasma lipid levels (TC, LDL-C, HDL-C, TG).

    • Tissue Analysis: At the end of the study, tissues such as the liver may be collected to assess for any pathological changes and to measure tissue lipid content.

Phase I Clinical Trial Design for Lipid-Lowering Drugs

Phase I trials are the first-in-human studies designed to evaluate the safety, tolerability, and pharmacokinetics of a new drug.

  • Objective: To assess the safety, tolerability, and pharmacokinetic profile of the drug in healthy volunteers and to obtain preliminary evidence of its lipid-lowering activity.

  • Study Population: Typically healthy volunteers with normal or mildly elevated lipid levels.

  • Design:

    • Single Ascending Dose (SAD): Small groups of subjects receive a single dose of the drug, with the dose escalated in subsequent cohorts.

    • Multiple Ascending Dose (MAD): Subjects receive multiple doses of the drug over a period of time, with the dose escalated in subsequent cohorts.

  • Assessments:

    • Safety and Tolerability: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

    • Pharmacokinetics: Measurement of drug concentrations in blood or plasma over time to determine parameters such as absorption, distribution, metabolism, and excretion.

    • Pharmacodynamics: Measurement of lipid parameters (TC, LDL-C, HDL-C, TG) to assess the drug's effect on its intended target. The Phase I trial for this compound (NCT04927221) followed a similar design[1][10].

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

Signaling_Pathways cluster_this compound This compound Pathway cluster_Statins Statin Pathway cluster_PCSK9i PCSK9 Inhibitor Pathway This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Inhibits Transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Inhibits Transcription Statins Statins HMGCR HMG-CoA Reductase Statins->HMGCR Inhibit Cholesterol_Synth Cholesterol Synthesis HMGCR->Cholesterol_Synth Catalyzes PCSK9i PCSK9 Inhibitors (mAbs, siRNA) PCSK9_protein PCSK9 Protein PCSK9i->PCSK9_protein Inhibit LDLR LDL Receptor PCSK9_protein->LDLR Binds to LDLR_degradation LDLR Degradation LDLR->LDLR_degradation Leads to

Figure 1: Comparative Signaling Pathways of Hyperlipidemia Drugs.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Screening In Vitro Screening (e.g., HepG2 cells) Animal_Models In Vivo Efficacy & Safety (e.g., Hyperlipidemic Hamsters) Screening->Animal_Models Lead Compound Phase1 Phase I Clinical Trial (Safety & PK in Healthy Volunteers) Animal_Models->Phase1 IND Submission Phase2 Phase II Clinical Trial (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval NDA Submission

Figure 2: General Experimental Workflow for Lipid-Lowering Drug Development.

Conclusion

This compound represents a novel approach to hyperlipidemia treatment with its unique mechanism of targeting HNF-1α to dually inhibit PCSK9 and ANGPTL3 transcription. While early data is promising, further head-to-head clinical trials will be necessary to fully elucidate its comparative efficacy and safety against the current standard of care. Its distinct mechanism of action suggests potential for use as a monotherapy or in combination with existing treatments, particularly for patients with statin intolerance or those who do not achieve sufficient lipid-lowering with current therapies. The ongoing development of this compound and other novel agents underscores the dynamic nature of hyperlipidemia research and the continued pursuit of more effective and personalized treatment options.

References

Independent Validation of DC371739's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of the novel lipid-lowering drug candidate, DC371739, in the context of established and emerging therapies. While direct independent validation of this compound's mechanism remains to be published in peer-reviewed literature, this document summarizes the available data and compares it to alternative strategies targeting the same key regulators of lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like protein 3 (ANGPTL3).

The Proposed Mechanism of this compound

This compound is a small molecule compound purported to lower lipid levels by directly binding to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α).[1][2] This interaction is believed to disrupt the transcription of both the PCSK9 and ANGPTL3 genes, leading to a subsequent reduction in circulating levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).[1][2][3] This dual-targeting approach presents a unique mechanism distinct from other lipid-lowering agents like statins.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

DC371739_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Secretion HNF-1α HNF-1α PCSK9_gene PCSK9 Gene HNF-1α->PCSK9_gene Activates Transcription ANGPTL3_gene ANGPTL3 Gene HNF-1α->ANGPTL3_gene Activates Transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription This compound This compound This compound->HNF-1α Binds to & Inhibits PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation Secreted_PCSK9 Circulating PCSK9 PCSK9_protein->Secreted_PCSK9 Secretion Secreted_ANGPTL3 Circulating ANGPTL3 ANGPTL3_protein->Secreted_ANGPTL3 Secretion

Caption: Proposed mechanism of this compound action.

Comparative Analysis of Lipid-Lowering Therapies

The following tables summarize the available data for this compound and compare it with other therapies targeting PCSK9 and ANGPTL3. It is important to note that the data for this compound is based on preclinical and Phase I clinical trial results and has not yet been independently validated by the broader scientific community.

Table 1: Comparison of Mechanisms of Action
Therapeutic AgentTargetMechanism of Action
This compound (Proposed) HNF-1αSmall molecule inhibitor that binds to HNF-1α, preventing the transcription of PCSK9 and ANGPTL3.
Monoclonal Antibodies (e.g., Alirocumab, Evolocumab) Circulating PCSK9 proteinBind to and neutralize circulating PCSK9, preventing its interaction with the LDL receptor.[4]
Small interfering RNA (siRNA) (e.g., Inclisiran) PCSK9 mRNADegrades PCSK9 mRNA in hepatocytes, preventing the translation of the PCSK9 protein.[1]
Monoclonal Antibodies (e.g., Evinacumab) Circulating ANGPTL3 proteinBind to and neutralize circulating ANGPTL3, leading to increased lipoprotein lipase (B570770) activity.[4]
Gene Editing (e.g., CRISPR-based therapies) PCSK9 or ANGPTL3 genePermanently disrupts the PCSK9 or ANGPTL3 gene in hepatocytes, leading to a long-term reduction in protein levels.[5]
Table 2: Preclinical Efficacy Data
Therapeutic AgentAnimal ModelKey Findings
This compound Hyperlipidemic hamstersDose-dependent reduction in serum TC, LDL-C, and TG.[2]
This compound Spontaneous hyperlipidemic rhesus monkeysDose-dependent reduction in TC and LDL-C with an effective dose of 3 mg/kg.[2]
Anti-PCSK9 Monoclonal Antibody Non-human primatesSignificant reduction in LDL-C.
Inclisiran (siRNA) Non-human primatesDose-dependent and durable reduction of PCSK9 and LDL-C.
Table 3: Clinical Trial Data (Lipid Reduction)
Therapeutic AgentPhase of DevelopmentPatient PopulationLDL-C Reduction
This compound Phase IHealthy subjects and patients with hyperlipidemiaSignificant reduction in TC, LDL-C, TG, and ApoB at 40 mg/day for 28 days.[1]
Evolocumab ApprovedHypercholesterolemia~50-70% reduction.[6]
Alirocumab ApprovedHypercholesterolemia~50-60% reduction.[1]
Inclisiran ApprovedHypercholesterolemiaUp to 53% reduction after two doses.[3]
Evinacumab ApprovedHomozygous Familial HypercholesterolemiaUp to 55% reduction.[4]

Experimental Protocols for Mechanism Validation

To independently validate the proposed mechanism of a compound like this compound, a series of key experiments would be required. Below are detailed methodologies for these essential assays.

Electrophoretic Mobility Shift Assay (EMSA) for HNF-1α-DNA Binding

This assay is used to determine if a compound can inhibit the binding of a transcription factor to its target DNA sequence.

Objective: To assess whether this compound directly inhibits the binding of HNF-1α to the PCSK9 and ANGPTL3 promoter regions.

Methodology:

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the HNF-1α binding site in the PCSK9 and ANGPTL3 promoters. Label the double-stranded DNA probe with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Nuclear Extract Preparation: Isolate nuclear extracts from a relevant cell line (e.g., HepG2 cells) that endogenously express HNF-1α.

  • Binding Reaction:

    • Incubate the labeled DNA probe with the nuclear extract in a binding buffer.

    • In parallel reactions, pre-incubate the nuclear extract with varying concentrations of this compound before adding the labeled probe.

    • Include control reactions: a reaction with no nuclear extract (free probe), a reaction with a non-specific competitor DNA to ensure binding specificity, and a reaction with an unlabeled specific competitor probe (cold probe) to confirm the identity of the shifted band.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

  • Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system.

A decrease in the intensity of the shifted band corresponding to the HNF-1α-DNA complex in the presence of this compound would indicate inhibition of binding.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to confirm the in vivo association of a specific protein with a particular genomic region.

Objective: To determine if this compound reduces the occupancy of HNF-1α at the PCSK9 and ANGPTL3 promoters in intact cells.

Methodology:

  • Cross-linking: Treat cultured cells (e.g., HepG2) with and without this compound. Cross-link protein-DNA complexes using formaldehyde.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for HNF-1α.

    • Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

    • Include a negative control immunoprecipitation with a non-specific IgG antibody.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • DNA Analysis: Use quantitative PCR (qPCR) with primers specific for the HNF-1α binding sites in the PCSK9 and ANGPTL3 promoters to quantify the amount of precipitated DNA.

A significant reduction in the amount of promoter DNA immunoprecipitated with the HNF-1α antibody in this compound-treated cells compared to untreated cells would confirm that the compound reduces HNF-1α binding to these promoters in a cellular context.

Reporter Gene Assay

This assay measures the transcriptional activity of a promoter in response to a specific stimulus or compound.

Objective: To assess the effect of this compound on the transcriptional activity of the PCSK9 and ANGPTL3 promoters.

Methodology:

  • Construct Preparation: Clone the promoter regions of the human PCSK9 and ANGPTL3 genes, containing the HNF-1α binding sites, into a reporter vector upstream of a reporter gene (e.g., luciferase).

  • Transfection: Transfect a suitable cell line (e.g., HepG2) with the reporter construct. A co-transfection with a vector expressing a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter is recommended for normalization.

  • Treatment: Treat the transfected cells with varying concentrations of this compound.

  • Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

A dose-dependent decrease in luciferase activity in cells treated with this compound would indicate that the compound inhibits the transcriptional activity of the PCSK9 and ANGPTL3 promoters.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments to validate the mechanism of a compound like this compound.

Validation_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_incell In-Cell Assays cluster_invivo In Vivo / Animal Models EMSA EMSA: Does this compound inhibit HNF-1α binding to DNA? ChIP ChIP-qPCR: Does this compound reduce HNF-1α occupancy at promoters? EMSA->ChIP Reporter Reporter Assay: Does this compound inhibit promoter activity? ChIP->Reporter mRNA_Expression RT-qPCR: Does this compound reduce PCSK9/ANGPTL3 mRNA? Reporter->mRNA_Expression Animal_Studies Animal Models: Does this compound reduce circulating PCSK9/ANGPTL3 & lipids? mRNA_Expression->Animal_Studies

Caption: Logical workflow for validating the mechanism of this compound.

References

Comparative Analysis of DC371739: A Novel Lipid-Lowering Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DC371739, a novel small-molecule inhibitor, with other lipid-lowering therapies. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of hyperlipidemia treatments. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways.

Introduction to this compound

This compound is an orally active small molecule designed to lower lipid levels in the blood. Its unique mechanism of action distinguishes it from many existing therapies. It functions by physically binding to Hepatocyte Nuclear Factor-1α (HNF-1α), a transcription factor. This binding impedes the transcription of two key genes involved in lipid metabolism: proprotein convertase subtilisin/kexin type 9 (PCSK9) and angiopoietin-like 3 (ANGPTL3). The simultaneous downregulation of these two targets leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TGs). Preclinical studies and a Phase I clinical trial have shown promising results regarding its efficacy and safety.

Mechanism of Action of this compound

This compound's therapeutic effect is achieved through the inhibition of the transcriptional activity of HNF-1α, which in turn reduces the expression of PCSK9 and ANGPTL3. This leads to an increase in the number of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL-C from the circulation.

cluster_0 Hepatocyte This compound This compound HNF1a HNF-1α This compound->HNF1a Binds to and inhibits PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene Activates transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene Activates transcription PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA ANGPTL3_gene->ANGPTL3_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation ANGPTL3_protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_protein Translation LDLR LDL Receptor PCSK9_protein->LDLR Promotes degradation LDL_C LDL-C LDLR->LDL_C Binds and clears

Figure 1. Mechanism of action of this compound in hepatocytes.

Cross-Reactivity and Selectivity of this compound

A critical aspect of any therapeutic agent is its selectivity for its intended target. For this compound, the primary target is the transcription factor HNF-1α. While studies have confirmed the physical binding of this compound to HNF-1α, comprehensive data from broad-panel screening against other transcription factors or off-target proteins are not yet publicly available.

Transcription factors can have homologous family members with similar DNA-binding domains, which can present a challenge for developing highly selective small-molecule inhibitors. Therefore, the potential for this compound to interact with other members of the HNF family or other unrelated proteins cannot be definitively ruled out without further experimental evidence. Future studies detailing the selectivity profile of this compound will be crucial for a complete understanding of its safety and to anticipate any potential off-target effects.

Comparison with Alternative Lipid-Lowering Therapies

This compound enters a therapeutic landscape with several established and novel lipid-lowering agents. The primary alternatives include statins, ezetimibe, and other PCSK9-targeting therapies such as monoclonal antibodies (evolocumab, alirocumab) and small interfering RNA (siRNA) (inclisiran).

Therapeutic AgentMechanism of ActionTarget(s)Administration
This compound Small molecule inhibitor of transcriptionHNF-1α (indirectly PCSK9 and ANGPTL3)Oral
Statins HMG-CoA reductase inhibitorsHMG-CoA ReductaseOral
Ezetimibe Cholesterol absorption inhibitorNPC1L1Oral
Evolocumab Monoclonal antibodyPCSK9Subcutaneous Injection
Alirocumab Monoclonal antibodyPCSK9Subcutaneous Injection
Inclisiran Small interfering RNA (siRNA)PCSK9 mRNASubcutaneous Injection

Table 1. Comparison of Mechanisms of Action for Lipid-Lowering Therapies.

Performance Data

The following table summarizes the reported efficacy of this compound and its alternatives in lowering LDL-C levels. It is important to note that these values are derived from different clinical trials with varying patient populations and study designs, and therefore direct comparisons should be made with caution.

Therapeutic AgentLDL-C Reduction (approximate %)Key Efficacy Data
This compound Not yet established in large trialsPreclinical models show significant reduction in TC, LDL-C, and TGs. Phase I trial showed promising lipid-lowering effects.
Statins 30-60%Dose-dependent reduction in LDL-C.
Ezetimibe 15-20%Reduces LDL-C when used as monotherapy or in combination with statins.
Evolocumab 50-75%Significant reduction in LDL-C in various patient populations.[1]
Alirocumab 40-60%Effective in lowering LDL-C in patients on maximally tolerated statin therapy.[1][2]
Inclisiran ~50%Long-acting effect with twice-yearly dosing.

Table 2. Efficacy Comparison of Lipid-Lowering Therapies.

Binding Affinities and IC50
Therapeutic AgentTargetBinding Affinity (Kd)IC50
This compound HNF-1αNot publicly availableNot publicly available
Evolocumab PCSK9~1 nM~2.08 nM
Alirocumab PCSK9~0.58 nM (human)Not specified

Table 3. Binding Affinities and IC50 Values.

Signaling Pathways of Alternative Therapies

The primary alternatives to this compound target different points in the lipid metabolism pathway. The diagram below illustrates the mechanisms of action for monoclonal antibody and siRNA-based PCSK9 inhibitors, as well as the cholesterol absorption inhibitor, ezetimibe.

cluster_1 Alternative Mechanisms mAbs Monoclonal Antibodies (Evolocumab, Alirocumab) PCSK9_protein_ext Extracellular PCSK9 Protein mAbs->PCSK9_protein_ext Binds and neutralizes siRNA siRNA (Inclisiran) PCSK9_mRNA_intra Intracellular PCSK9 mRNA siRNA->PCSK9_mRNA_intra Degrades mRNA Ezetimibe Ezetimibe NPC1L1 NPC1L1 Receptor (Intestinal Brush Border) Ezetimibe->NPC1L1 Inhibits Cholesterol_abs Cholesterol Absorption NPC1L1->Cholesterol_abs

Figure 2. Mechanisms of action for alternative lipid-lowering therapies.

Experimental Protocols

Detailed experimental protocols for the binding and functional assays of this compound are not fully available in the public domain. However, based on standard methodologies for assessing transcription factor inhibitors, the following represents a likely experimental workflow.

HNF-1α Binding Assay (Representative Protocol)

A common method to assess the binding of a small molecule to a transcription factor is a competitive binding assay, such as an Electrophoretic Mobility Shift Assay (EMSA) or a fluorescence polarization assay.

cluster_2 HNF-1α Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified HNF-1α protein - Labeled DNA probe with HNF-1α binding site - this compound at various concentrations start->prepare_reagents incubate Incubate HNF-1α with labeled DNA probe and varying concentrations of this compound prepare_reagents->incubate separate Separate protein-DNA complexes (e.g., native polyacrylamide gel electrophoresis) incubate->separate detect Detect labeled DNA probe (e.g., autoradiography or fluorescence imaging) separate->detect analyze Analyze data to determine IC50 or Kd for binding inhibition detect->analyze end End analyze->end

Figure 3. Representative workflow for an HNF-1α binding assay.

Disclaimer: The provided protocol is a generalized representation. The specific conditions, reagents, and instrumentation used in the studies for this compound may vary.

Conclusion

This compound represents a promising new oral therapeutic for hyperlipidemia with a novel mechanism of action that involves the dual inhibition of PCSK9 and ANGPTL3 transcription via targeting HNF-1α. Its oral availability offers a potential advantage over the injectable biologic PCSK9 inhibitors. While early data on its efficacy and safety are encouraging, further research is needed to fully characterize its clinical profile, including a comprehensive assessment of its selectivity and potential for off-target effects. As more data from larger and longer-term clinical trials become available, the position of this compound in the armamentarium of lipid-lowering therapies will become clearer.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DC371739

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents like DC371739 is fundamental to maintaining laboratory safety and the integrity of experimental outcomes. This document furnishes critical safety and logistical guidance for the handling and disposal of this compound, a potent, orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The following procedures are derived from established best practices for laboratory chemical waste and should be cross-referenced with your institution's specific safety protocols.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general precautions for handling potent small molecule inhibitors must be rigorously followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

  • Ventilation: To minimize inhalation risk, handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is being handled. If ingestion occurs, seek immediate medical attention.[1]

Logistical and Disposal Plan: A Step-by-Step Guide

The disposal of this compound must be in strict compliance with all applicable local, state, and federal regulations for chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It is crucial to keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., unused solutions, contaminated solvents).[1]

  • Containerization: Use clearly labeled, dedicated, and chemically compatible waste containers. The label must include "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.[1]

  • Liquid Waste Disposal: Collect all liquid waste containing this compound in a designated, leak-proof container. Do not dispose of solutions containing this compound down the drain.[1]

  • Solid Waste Disposal: Place all solid materials contaminated with this compound into a designated solid waste container. This includes any lab supplies that have come into direct contact with the compound.[1]

  • Decontamination: Decontaminate surfaces and equipment that have been in contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol), followed by a thorough wash with soap and water. Dispose of all cleaning materials as solid chemical waste.[1]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all institutional procedures for waste pickup and documentation.[1]

Quantitative Data

The following table summarizes key in-vivo dosage and efficacy data for this compound in hamsters, providing context for the compound's biological activity.

Dosage (mg/kg)Serum TC ReductionSerum LDL-C ReductionSerum TG Reduction
1029.46%23.25%49.57%
3035.65%31.04%57.52%
10038.69%35.03%78.16%

Data from in-vivo studies in hamsters treated daily for 21 days.[2]

Experimental Protocols & Mechanism of Action

This compound is a potent PCSK9 inhibitor that also reduces the mRNA expression of ANGPTL3.[2] Its mechanism of action involves the disruption of the transcription of both PCSK9 and ANGPTL3 by directly binding to the transcription factor HNF-1α.[3] This dual inhibition leads to an increase in the protein expression of the low-density lipoprotein receptor (LDLR), making it a promising candidate for lipid-lowering therapies.[2][3]

Signaling Pathway and Disposal Workflow

cluster_0 This compound Mechanism of Action This compound This compound HNF1a HNF-1α This compound->HNF1a binds to and inhibits PCSK9_exp PCSK9 Expression This compound->PCSK9_exp decreases ANGPTL3_exp ANGPTL3 Expression This compound->ANGPTL3_exp decreases PCSK9_gene PCSK9 Gene HNF1a->PCSK9_gene activates transcription ANGPTL3_gene ANGPTL3 Gene HNF1a->ANGPTL3_gene activates transcription PCSK9_gene->PCSK9_exp ANGPTL3_gene->ANGPTL3_exp LDLR LDLR Expression PCSK9_exp->LDLR degrades cluster_1 This compound Disposal Workflow start This compound Waste Generated segregate Segregate Waste Streams start->segregate decon Decontaminate Surfaces & Equipment start->decon Post-Handling liquid Liquid Waste segregate->liquid solid Solid Waste segregate->solid container_liquid Seal in Labeled, Leak-Proof Container liquid->container_liquid container_solid Seal in Labeled, Solid Waste Container solid->container_solid disposal Dispose via Institutional EHS / Licensed Contractor container_liquid->disposal container_solid->disposal decon->disposal Dispose of Cleaning Materials

References

Essential Safety and Logistical Information for Handling DC371739

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for DC371739 based on general laboratory safety principles for research chemicals. As no specific Safety Data Sheet (SDS) for this compound was found, a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the specific PPE required.[2] However, the following table outlines the recommended minimum PPE for handling this compound in a laboratory setting, based on standard best practices for non-volatile chemical compounds.[2][3]

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect from splashes or airborne particles.[2][3]
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk handling or dissolution of the solid compound.[4]
Hand Protection Nitrile GlovesShould be worn to prevent skin contact.[3] Check for tears or damage before use and change gloves immediately if contaminated.[3]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from contamination.[2]
Respiratory Protection Not generally required for handling small quantities of non-volatile solids.If there is a risk of aerosolization (e.g., during weighing or if the compound is a fine powder), work should be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a respirator may be necessary, and a formal respiratory protection program should be in place.[4][5]
Foot Protection Closed-toe shoesMust be worn in the laboratory at all times to protect against spills and falling objects.[2][3]
Operational Plan

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Label the container clearly with the chemical name, date received, and any known hazards.

2. Handling and Preparation of Solutions:

  • All handling of the solid compound, especially weighing, should be performed in a chemical fume hood to minimize inhalation exposure.[3]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are properly labeled with the contents, concentration, and date of preparation.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. The spill area should then be decontaminated. For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste containing this compound should be considered hazardous waste unless determined otherwise by a qualified individual.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is known.[6][7]
Liquid Waste Collect in a labeled, leak-proof container. Ensure the container is compatible with the solvent used. Do not mix incompatible wastes.[6][7]
Contaminated Materials Any materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as solid hazardous waste.[8]

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[8]

Experimental Protocols

In Vitro Analysis of this compound Activity in Hepatocytes

Objective: To determine the effect of this compound on the mRNA expression of PCSK9 and ANGPTL3 in a human hepatocyte cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat the HepG2 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time period (e.g., 24 hours).

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for PCSK9, ANGPTL3, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Analyze the relative mRNA expression levels using the ΔΔCt method.

Visualizations

DC371739_Signaling_Pathway This compound This compound HNF1a HNF-1α This compound->HNF1a Inhibits PCSK9_mRNA PCSK9 mRNA HNF1a->PCSK9_mRNA Transcription ANGPTL3_mRNA ANGPTL3 mRNA HNF1a->ANGPTL3_mRNA Transcription PCSK9_Protein PCSK9 Protein PCSK9_mRNA->PCSK9_Protein Translation ANGPTL3_Protein ANGPTL3 Protein ANGPTL3_mRNA->ANGPTL3_Protein Translation LDLR LDLR Protein PCSK9_Protein->LDLR Degradation LDL_uptake LDL Uptake LDLR->LDL_uptake Mediates

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HepG2_seeding Seed HepG2 Cells Incubation Incubate to 70-80% Confluency HepG2_seeding->Incubation Add_treatment Add this compound or Vehicle to Cells Incubation->Add_treatment Prepare_this compound Prepare this compound Solutions Prepare_this compound->Add_treatment Incubate_treatment Incubate for 24 hours Add_treatment->Incubate_treatment RNA_extraction Extract Total RNA Incubate_treatment->RNA_extraction cDNA_synthesis Synthesize cDNA RNA_extraction->cDNA_synthesis qRT_PCR Perform qRT-PCR for PCSK9, ANGPTL3, Housekeeping Gene cDNA_synthesis->qRT_PCR Data_analysis Analyze Relative mRNA Expression qRT_PCR->Data_analysis

Caption: In vitro experimental workflow.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.